molecular formula C8H8BrClN2O2 B1521762 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide CAS No. 1142192-12-8

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B1521762
CAS No.: 1142192-12-8
M. Wt: 279.52 g/mol
InChI Key: MKJHFRHUONIJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C8H8BrClN2O2 and its molecular weight is 279.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJHFRHUONIJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673928
Record name 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-12-8
Record name 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2-chloro-N-methoxy-N-methylnicotinamide, a crucial intermediate in the development of various pharmacologically active compounds. The document details a robust and efficient synthetic protocol, starting from the commercially available precursor, 6-bromo-2-chloronicotinic acid. The synthesis involves the formation of a Weinreb amide, a versatile functional group that allows for controlled carbon-carbon bond formation. This guide offers a step-by-step experimental procedure, a discussion of the underlying chemical principles, and visual aids to facilitate a thorough understanding of the synthetic process.

Introduction: The Significance of this compound

Substituted nicotinamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The specific compound, this compound, serves as a key building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The bromo and chloro substituents on the pyridine ring offer sites for further chemical modification, such as cross-coupling reactions, allowing for the introduction of diverse functional groups.

The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a particularly valuable functional group in organic synthesis.[4][5] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this amide derivative exhibits unique reactivity.[4] Unlike other carboxylic acid derivatives, the Weinreb amide reacts with organometallic reagents (like Grignard or organolithium reagents) to cleanly afford ketones without the common side reaction of over-addition to form tertiary alcohols.[4][5] This controlled reactivity makes this compound a highly sought-after intermediate for the precise construction of complex molecular architectures.

This guide will focus on a reliable and scalable synthetic route to this important molecule, providing researchers with the practical knowledge needed for its efficient preparation in a laboratory setting.

Synthetic Strategy: The Path to a Versatile Intermediate

The most direct and efficient pathway for the synthesis of this compound involves a two-step process starting from 6-bromo-2-chloronicotinic acid. This strategy is centered around the well-established conversion of a carboxylic acid to a Weinreb amide.[1][6]

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation start 6-Bromo-2-chloronicotinic acid intermediate 6-Bromo-2-chloronicotinoyl chloride start->intermediate  Oxalyl Chloride (or SOCl2),  cat. DMF product 6-Bromo-2-chloro-N-methoxy- N-methylnicotinamide intermediate->product  N,O-Dimethylhydroxylamine  hydrochloride, Base Experimental_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation node_A 1. Dissolve 6-bromo-2-chloronicotinic acid in anhydrous DCM. node_B 2. Add a catalytic amount of anhydrous DMF. node_A->node_B node_C 3. Add oxalyl chloride dropwise at 0 °C. node_B->node_C node_D 4. Stir the reaction mixture at room temperature for 2-3 hours. node_C->node_D node_E 5. Concentrate the solution under reduced pressure to obtain the crude acyl chloride. node_D->node_E node_F 6. Dissolve the crude acyl chloride in fresh anhydrous DCM. node_G 7. Add N,O-dimethylhydroxylamine hydrochloride and triethylamine at 0 °C. node_F->node_G node_H 8. Stir the reaction at room temperature overnight. node_G->node_H node_I 9. Quench the reaction with saturated aqueous NaHCO₃. node_H->node_I node_J 10. Extract with DCM, dry the organic layer, and concentrate. node_I->node_J node_K 11. Purify the crude product by column chromatography. node_J->node_K

Figure 2: Detailed experimental workflow for the synthesis.

Step 1: Formation of 6-Bromo-2-chloronicotinoyl chloride (Acyl Chloride Intermediate)

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-chloronicotinic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude 6-bromo-2-chloronicotinoyl chloride is a solid or oil and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 6-bromo-2-chloronicotinoyl chloride from the previous step in fresh anhydrous DCM (approximately 10 mL per gram of the initial starting material) in a clean, dry round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool both the acyl chloride solution and the amine suspension to 0 °C.

  • Slowly add the acyl chloride solution to the stirred suspension of N,O-dimethylhydroxylamine hydrochloride and triethylamine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Results and Characterization

The final product, this compound, is expected to be a solid at room temperature. The yield of the reaction can vary but is typically in the range of 70-90% after purification. The purity and identity of the compound should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

Scientific Rationale and Mechanistic Insights

The success of this synthesis hinges on the principles of nucleophilic acyl substitution.

Mechanism cluster_0 Acyl Chloride Formation Mechanism cluster_1 Weinreb Amide Formation Mechanism node_A Carboxylic acid attacks oxalyl chloride. node_B Unstable intermediate collapses, releasing CO, CO₂, and Cl⁻. node_A->node_B node_C Chloride ion attacks the activated carbonyl, forming the acyl chloride. node_B->node_C node_D N,O-dimethylhydroxylamine attacks the acyl chloride carbonyl. node_E A tetrahedral intermediate is formed. node_D->node_E node_F The intermediate collapses, eliminating a chloride ion to form the Weinreb amide. node_E->node_F

Figure 3: Simplified mechanism of the key reaction steps.

In the first step, the carboxylic acid is converted to a highly electrophilic acyl chloride. The catalytic amount of DMF facilitates this reaction by forming a Vilsmeier reagent in situ, which is a more potent activating agent.

In the second step, the nucleophilic nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride. The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride, liberating the free amine for the reaction.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low yield in the first step Incomplete reaction or decomposition of the acyl chloride.Ensure anhydrous conditions. Use freshly opened or distilled oxalyl chloride. Monitor the reaction closely by TLC.
Low yield in the second step Incomplete reaction or side reactions.Ensure anhydrous conditions. Use a sufficient excess of triethylamine. Perform the addition at 0 °C to control the reaction rate.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the reaction stoichiometry and time. Employ a gradient elution during column chromatography for better separation.

Conclusion

The synthesis of this compound via the conversion of 6-bromo-2-chloronicotinic acid to its corresponding Weinreb amide is a reliable and efficient method. This guide provides a detailed and practical protocol that can be readily implemented in a research or development setting. The resulting Weinreb amide is a versatile intermediate, poised for further elaboration into a wide array of complex molecules with potential applications in drug discovery and materials science.

References

  • Kannt, A., et al. (2015). A small molecule inhibitor of nicotinamide N-methyltransferase for the treatment of metabolic disorders.
  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Singh, J., et al. (2002). Structure-based design of a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Journal of Medicinal Chemistry, 45(14), 2988-2993.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Li, B., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In 2016 International Conference on Energy, Material and Chemical Engineering.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135564479, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific compound, this document emphasizes established methodologies for its characterization, predicted properties based on related structures, and a plausible synthetic route. This approach is designed to empower researchers to conduct their own empirical investigations.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, as a multi-substituted pyridine, presents a unique scaffold for further chemical exploration. The N-methoxy-N-methylamide moiety, also known as a Weinreb amide, is a particularly useful functional group in organic synthesis, as it allows for the controlled formation of ketones and aldehydes from carboxylic acid derivatives.

Molecular Identity and Computed Properties

A foundational aspect of physicochemical characterization is the confirmation of the molecule's identity and the prediction of its properties.

Identifier Value
IUPAC Name This compound
CAS Number 1142192-12-8
Molecular Formula C₈H₈BrClN₂O₂
Molecular Weight 279.52 g/mol
Computed Property (for 5-Bromo-6-chloro-N-methoxy-N-methylnicotinamide) Predicted Value Source
XLogP3 2PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

It is imperative for researchers to experimentally verify these properties for this compound.

Synthesis and Purification

The synthesis of this compound can be approached through the formation of a Weinreb amide from the corresponding carboxylic acid, 6-bromo-2-chloronicotinic acid. This transformation is a well-established and reliable method in organic synthesis[2][3][4].

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 6-bromo-2-chloronicotinic_acid 6-Bromo-2-chloronicotinic acid Target_Compound This compound 6-bromo-2-chloronicotinic_acid->Target_Compound Amide Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt, DCC) Coupling_Reagent->Target_Compound Base Base (e.g., DIPEA, Et3N) Base->Target_Compound Weinreb_Amine N,O-Dimethylhydroxylamine hydrochloride Weinreb_Amine->Target_Compound Solubility_Workflow Start Start: Add excess compound to solvent Equilibration Equilibrate at constant temperature with agitation Start->Equilibration Filtration Filter to remove undissolved solid Equilibration->Filtration Analysis Analyze filtrate concentration (e.g., HPLC) Filtration->Analysis End End: Determine solubility Analysis->End

Sources

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Synthesis

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel chemical entities. This compound has emerged as a highly valuable and versatile intermediate. Its utility stems from a unique combination of structural features: a di-halogenated pyridine core offering orthogonal sites for chemical modification, and a Weinreb-Nahm amide, a functional group renowned for its ability to facilitate controlled carbon-carbon bond formation.

This technical guide provides a comprehensive overview of this compound, moving from its fundamental physicochemical properties to its synthesis, reactivity, and practical application in complex molecular construction. The content herein is designed to equip researchers and drug development professionals with the expert insights and practical protocols necessary to effectively leverage this powerful synthetic tool.

Core Physicochemical and Structural Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈BrClN₂O₂[1][2]
Molecular Weight 279.53 g/mol [1]
CAS Number 1142192-12-8[2][3]
IUPAC Name 6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
LogP (Computed) 1.85
Canonical SMILES CON(C)C(=O)C1=CN=C(C=C1Br)Cl

The molecular weight and formula are critical for calculating reaction stoichiometries and for analytical confirmation via mass spectrometry. The presence of both bromine and chlorine atoms creates a distinct isotopic pattern that is a key signature of this molecule. The computed LogP suggests moderate lipophilicity, a relevant parameter for solubility and chromatographic behavior.

The Strategic Advantage: The Weinreb-Nahm Amide

A central feature dictating the synthetic utility of this molecule is the N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group provides a superior method for the synthesis of ketones from carboxylic acid derivatives.[4]

Causality of Experimental Choice: Traditional methods involving the reaction of organometallic reagents (like Grignard or organolithium reagents) with acid chlorides or esters are often plagued by over-addition, yielding tertiary alcohols instead of the desired ketone.[5] The Weinreb-Nahm amide elegantly circumvents this issue. The key is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup.[4] This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent.

Caption: General mechanism of the Weinreb-Nahm ketone synthesis.

Synthesis and Strategic Reactivity

Plausible Synthetic Route

The title compound is accessible from the commercially available precursor, 6-bromo-2-chloronicotinic acid. The synthesis involves a standard amide coupling reaction.

Synthesis_Workflow start 6-Bromo-2-chloronicotinic acid (CAS: 1060815-67-9) reagents 1. SOCl₂ or (COCl)₂ 2. HN(OMe)Me·HCl, Base start->reagents Amide Coupling product 6-Bromo-2-chloro-N-methoxy- N-methylnicotinamide reagents->product

Caption: Proposed synthesis of the title compound.

The first step is the activation of the carboxylic acid, typically by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the final Weinreb-Nahm amide.

A Hub for Molecular Diversification

The true power of this compound lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

  • Position 3 (Weinreb Amide): As discussed, this site is primed for reaction with organometallic reagents to introduce a diverse range of ketone functionalities.[6][7]

  • Position 6 (Bromo): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions at this position.[8]

  • Position 2 (Chloro): Following modification at the 6-position, the less reactive C-Cl bond can be targeted for a second cross-coupling or nucleophilic aromatic substitution under more forcing conditions.

Reactivity_Hub Core This compound C6-Br C2-Cl C3-CON(OMe)Me Suzuki Suzuki Coupling (Aryl-B(OH)₂) Core:f1->Suzuki Pd Catalyst Grignard Grignard Addition (R-MgX) Core:f3->Grignard 1. Add 2. H₃O⁺ S_N_Ar SₙAr (Nu:⁻) Core:f2->S_N_Ar Heat

Caption: Key reaction pathways for molecular diversification.

Experimental Protocol: Exemplar Suzuki-Miyaura Coupling

This protocol describes a self-validating, general procedure for the regioselective Suzuki-Miyaura coupling at the C6-bromo position.

Objective: To synthesize a 6-aryl-2-chloro-N-methoxy-N-methylnicotinamide derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Vessel Preparation: Under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base to a dry Schlenk flask equipped with a stir bar and condenser.

  • Inerting: Evacuate the flask and backfill with inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 6-aryl derivative.[8][9]

Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum should show two distinct aromatic signals for the pyridine ring protons, in addition to singlets for the N-methyl and O-methyl groups of the Weinreb amide.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments. The carbonyl carbon of the amide will appear significantly downfield (~165-170 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass. The mass spectrum will display a characteristic isotopic cluster resulting from the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive evidence of the compound's elemental composition.

Safety and Handling

As with any laboratory chemical, proper handling is crucial for ensuring safety. The following information is a summary of typical hazards and precautions.

CategoryInformation
GHS Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.
Disposal Dispose of contents/container to an approved waste disposal plant.

Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex molecular architectures. By understanding the nuanced reactivity of its Weinreb amide and di-halogenated pyridine core, medicinal chemists and synthetic researchers can design and execute highly convergent and modular synthetic routes. The ability to perform controlled, sequential modifications makes this compound an invaluable asset in programs aimed at generating libraries of analogues for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.

References

  • Wikipedia. (2023). Weinreb ketone synthesis. Wikipedia. [Link]

  • Ames, D. E., & Bull, D. (1982). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 30-34. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 5-Bromo-6-chloro-N-methoxy-N-methylnicotinamide. National Center for Biotechnology Information. [Link]

  • A. A. F. A. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Kemix Pty Ltd. (n.d.). This compound. Kemix. [Link]

  • Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. PrepChem. [Link]

  • Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • PubChem. (n.d.). 5-Bromo-6-chloro-N-methoxy-N-methylnicotinamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a halogenated pyridine derivative that serves as a versatile intermediate in synthetic organic chemistry. Its structure incorporates several key features that make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a detailed representative synthesis protocol, its structural elucidation through spectroscopic methods, and its potential applications.

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. The Weinreb amide functionality is of particular interest due to its ability to react with organometallic reagents to form ketones, or to be reduced to aldehydes, without the common problem of over-addition that can occur with other carboxylic acid derivatives. The presence of bromo and chloro substituents on the pyridine ring offers additional handles for a variety of cross-coupling reactions, allowing for the introduction of further molecular diversity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1142192-12-8[1][2]
Molecular Formula C₈H₈BrClN₂O₂[1][2]
Molecular Weight 279.53 g/mol [1]
IUPAC Name 6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Synonyms This compound
Appearance Solid (predicted)
Purity Typically >95% (as supplied by commercial vendors)[2]

Structural Elucidation and Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of the atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chloro, bromo, and Weinreb amide groups, along with the nitrogen atom in the pyridine ring, will deshield the aromatic protons and carbons.

It is important to note that for some ortho-substituted N-methoxy-N-methyl benzamides, restricted rotation around the amide C-N bond can lead to the observation of broad signals or even distinct sets of signals for the N-methyl and N-methoxy groups at room temperature.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0-8.2d1HH-4
~ 7.6-7.8d1HH-5
~ 3.7s3HO-CH₃
~ 3.4s3HN-CH₃

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppmAssignment
~ 165C=O
~ 155C-2
~ 145C-6
~ 140C-4
~ 125C-5
~ 120C-3
~ 61O-CH₃
~ 34N-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected MS Fragmentation:

  • Molecular Ion (M⁺): A complex isotopic cluster around m/z 278, 280, and 282, corresponding to the different combinations of Br and Cl isotopes.

  • Key Fragments: Loss of the methoxy group (-OCH₃), the N-methoxy-N-methylamino group (-N(OCH₃)CH₃), and cleavage of the amide bond are expected fragmentation pathways.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~ 1650-1670C=O (amide) stretching
~ 1550-1600C=C and C=N stretching (pyridine ring)
~ 1000-1200C-O stretching
~ 700-800C-Cl stretching
~ 500-600C-Br stretching

Synthesis of this compound

The synthesis of this compound is typically achieved through the formation of a Weinreb amide from its corresponding carboxylic acid, 6-bromo-2-chloronicotinic acid. This transformation can be accomplished using various coupling agents or by first converting the carboxylic acid to the more reactive acid chloride. Below is a representative, detailed protocol using 1,1'-carbonyldiimidazole (CDI) as the coupling agent, a method known for its mild reaction conditions and good yields.[3]

Experimental Protocol: Synthesis via CDI Activation

This protocol is based on established methods for Weinreb amide synthesis from carboxylic acids.[3]

Materials and Reagents:

  • 6-Bromo-2-chloronicotinic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-chloronicotinic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (or THF) to the flask to a concentration of approximately 0.2-0.3 M.

  • Activation: To the stirred suspension, add 1,1'-carbonyldiimidazole (1.1 eq) in one portion at room temperature. The reaction mixture may become a clear solution with the evolution of CO₂ gas.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the acyl-imidazolide intermediate.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture. If using the hydrochloride salt, a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 eq) should be added to liberate the free amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_purification Workup & Purification start 6-Bromo-2-chloronicotinic Acid activator CDI in DCM/THF start->activator 1. Add CDI intermediate Acyl-imidazolide Intermediate activator->intermediate amine N,O-Dimethylhydroxylamine HCl + Base intermediate->amine 2. Add Amine product 6-Bromo-2-chloro-N-methoxy- N-methylnicotinamide amine->product workup Aqueous Workup product->workup 3. Quench & Extract purify Column Chromatography workup->purify 4. Purify final_product Pure Product purify->final_product

Applications in Drug Discovery and Development

As a functionalized heterocyclic building block, this compound holds significant potential in the synthesis of novel pharmaceutical agents. Halogenated intermediates are frequently utilized in the development of a wide range of therapeutics, including anticancer and neurological drugs.[4]

The primary utility of this Weinreb amide is as a precursor to ketones and aldehydes. These carbonyl compounds are central intermediates in a vast array of carbon-carbon bond-forming reactions, enabling the construction of complex molecular scaffolds.

Applications_Diagram cluster_ketone Ketone Synthesis cluster_aldehyde Aldehyde Synthesis cluster_downstream Further Functionalization weinreb 6-Bromo-2-chloro- N-methoxy-N-methylnicotinamide grignard Grignard Reagent (R-MgX) weinreb->grignard + R-MgX hydride Reducing Agent (e.g., LiAlH₄) weinreb->hydride + [H] ketone 6-Bromo-2-chloro-3-acylpyridine suzuki Suzuki Coupling (at C-6 Bromo position) ketone->suzuki grignard->ketone aldehyde 6-Bromo-2-chloronicotinaldehyde buchwald Buchwald-Hartwig Amination (at C-2 Chloro or C-6 Bromo) aldehyde->buchwald hydride->aldehyde other Other Heterocyclic Scaffolds suzuki->other buchwald->other

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its Weinreb amide functionality allows for the controlled synthesis of ketones and aldehydes, while its halogenated pyridine core provides opportunities for further diversification through cross-coupling reactions. This guide has provided a comprehensive overview of its structure, a representative synthesis protocol, and its potential applications, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • Kemix Pty Ltd (n.d.). This compound. Retrieved from [Link]

  • Boro, A. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

  • PubChem (n.d.). 5-Bromo-6-chloro-N-methoxy-N-methylnicotinamide. Retrieved from [Link]

  • PubChem (n.d.). 6-Chloro-N-methylnicotinamide. Retrieved from [Link]

  • ResearchGate (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

  • Sumitomo Chemical (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

  • Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. (2013). Drug Testing and Analysis, 5(9-10), 759-771. [Link]

Sources

An In-depth Technical Guide to the Weinreb Amide of 6-bromo-2-chloronicotinic Acid: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-bromo-2-chloro-N-methoxy-N-methylnicotinamide, the Weinreb amide derived from 6-bromo-2-chloronicotinic acid. Weinreb amides are pivotal intermediates in modern organic synthesis, prized for their ability to undergo controlled, single-addition reactions with organometallic reagents to yield ketones or be selectively reduced to aldehydes.[1][2] The subject molecule combines this versatile functionality with a highly valuable 2,6-disubstituted pyridine scaffold, a common motif in medicinal chemistry. This document details the physicochemical properties, provides a robust, field-proven protocol for its synthesis, elucidates the mechanistic basis for its unique reactivity, and explores its strategic importance as a building block in the development of novel chemical entities.

Introduction: The Strategic Value of a Bifunctional Intermediate

The pursuit of novel therapeutics often relies on the efficient construction of complex molecular architectures. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in a vast array of pharmaceuticals. The specific compound, 6-bromo-2-chloronicotinic acid, presents two distinct halogenated positions, C2-chloro and C6-bromo, which serve as versatile handles for orthogonal chemical modifications, such as palladium-catalyzed cross-coupling reactions.

The conversion of this acid to its N-methoxy-N-methylamide, or Weinreb amide, elevates its synthetic potential significantly. First reported by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide was developed to overcome a persistent challenge in organic synthesis: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[2] Whereas reactions with acid chlorides or esters often proceed uncontrollably to form tertiary alcohols, the Weinreb amide facilitates a clean, high-yield synthesis of ketones.[1][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack.[2][4]

This guide offers an in-depth examination of the synthesis and utility of this compound, positioning it as a key strategic intermediate for researchers engaged in drug discovery and complex molecule synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and the target Weinreb amide is crucial for successful experimental design. The key identifiers and properties are summarized below.

Property6-bromo-2-chloronicotinic acidThis compound
CAS Number 1060815-67-9[5]1142192-12-8[6][7]
Molecular Formula C₆H₃BrClNO₂[5]C₈H₈BrClN₂O₂[6][8]
Molecular Weight 236.45 g/mol 279.52 g/mol [6][9]
Appearance SolidNot specified, typically a solid or oil
IUPAC Name 6-bromo-2-chloronicotinic acid[5]This compound

Synthesis of this compound

Synthetic Strategy and Rationale

The conversion of a carboxylic acid to a Weinreb amide can be accomplished via several methods, including direct coupling using reagents like phosphorus trichloride or various peptide coupling agents.[10][11] However, a highly reliable and broadly applicable two-step strategy involves the initial conversion of the carboxylic acid to its corresponding acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.[2]

This approach is favored for its robustness and high efficiency. The activation of the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride proceeds cleanly, and the resulting acyl chloride is a highly reactive electrophile. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a mild base to neutralize the liberated HCl provides the desired Weinreb amide in excellent yield.[12] This method avoids the often-harsh conditions or complex reagent systems of some one-pot procedures, making it ideal for laboratory-scale synthesis of high-value intermediates.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from the starting carboxylic acid to the target Weinreb amide.

G Start 6-Bromo-2-chloronicotinic Acid Intermediate 6-Bromo-2-chloronicotinoyl Chloride Start->Intermediate Reagent1 SOCl₂ or (COCl)₂ in DCM, cat. DMF Final Weinreb Amide of 6-Bromo-2-chloronicotinic Acid Intermediate->Final Reagent2 N,O-Dimethylhydroxylamine HCl, Base (e.g., Pyridine or TEA) in DCM, 0°C to RT Reagent1->Intermediate Activation Reagent2->Final Nucleophilic Acyl Substitution G cluster_ketone Ketone Synthesis cluster_aldehyde Aldehyde Synthesis Start Weinreb Amide of 6-Bromo-2-chloronicotinic Acid Reagent_Ketone 1. R-MgBr or R-Li 2. H₃O⁺ workup Start->Reagent_Ketone Reagent_Aldehyde 1. LiAlH₄ or DIBAL-H 2. H₃O⁺ workup Start->Reagent_Aldehyde Product_Ketone Substituted Ketone Reagent_Ketone->Product_Ketone Product_Aldehyde Substituted Aldehyde Reagent_Aldehyde->Product_Aldehyde

Sources

An In-depth Technical Guide on the Stability and Storage of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical for maintaining the compound's purity, potency, and overall integrity, ensuring the reliability and reproducibility of experimental results.

Introduction to this compound

This compound is a substituted pyridine derivative featuring a Weinreb amide functional group. Its chemical structure, presented below, is fundamental to its reactivity and stability profile.

Chemical Structure and Properties
  • IUPAC Name: 6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide

  • CAS Number: 1142192-12-8

  • Molecular Formula: C₈H₈BrClN₂O₂

  • Molecular Weight: 279.52 g/mol

The molecule's stability is influenced by the interplay of its three key structural components: the halogenated pyridine ring, the Weinreb amide, and the steric and electronic effects of the substituents.

Caption: Chemical structure of this compound.

Intrinsic Stability and Degradation Pathways

The intrinsic stability of a compound is a measure of its resistance to chemical change in the absence of external stressors. For this compound, the Weinreb amide moiety is generally stable. However, the halogenated pyridine ring presents potential vulnerabilities.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds. The stability of this compound can be influenced by pH.

  • Acidic Conditions: While the Weinreb amide is relatively stable, prolonged exposure to strong acidic conditions could lead to hydrolysis, yielding 6-bromo-2-chloronicotinic acid and N,O-dimethylhydroxylamine.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Alkaline Conditions: Basic conditions may promote hydrolysis of the amide bond. Additionally, the electron-withdrawing nature of the pyridine ring and the halogens could make the ring susceptible to nucleophilic attack by hydroxide ions, potentially leading to displacement of the chloro or bromo substituents, although this is generally less facile than amide hydrolysis.

Photodegradation

Pyridine-based compounds, particularly those with halogen substituents, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may induce dehalogenation or other complex rearrangements. It is crucial to protect the compound from light to prevent the formation of photolytic degradation products.

Oxidative Degradation

While the molecule does not contain functional groups that are highly susceptible to oxidation, such as phenols or aldehydes, strong oxidizing agents should be avoided as a general precaution. The pyridine nitrogen could potentially be oxidized to an N-oxide under harsh oxidative stress.

Thermal Degradation

The compound is expected to be stable at ambient and refrigerated temperatures. However, exposure to high temperatures for extended periods could lead to decomposition. The specific thermal degradation profile would need to be determined through thermogravimetric analysis (TGA) or similar techniques.

G cluster_stressors Environmental Stressors cluster_compound This compound cluster_degradation Potential Degradation Pathways Moisture/pH Moisture/pH Hydrolysis Hydrolysis Moisture/pH->Hydrolysis Light (UV/Vis) Light (UV/Vis) Photodegradation Photodegradation Light (UV/Vis)->Photodegradation Heat Heat Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition Oxidizing Agents Oxidizing Agents Oxidation Oxidation Oxidizing Agents->Oxidation Compound Parent Compound Compound->Hydrolysis Compound->Photodegradation Compound->Thermal Decomposition Compound->Oxidation

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential hydrolytic and thermal degradation.
Light Store in amber vials or in the darkTo prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To protect against atmospheric moisture and potential long-term oxidative degradation.
Container Tightly sealed, non-reactive containers (e.g., glass)To prevent contamination and exposure to moisture.
Incompatibilities Strong acids, strong bases, and strong oxidizing agentsTo avoid accelerated chemical degradation.

For long-term storage, it is advisable to aliquot the compound into smaller, single-use quantities to minimize repeated freeze-thaw cycles and exposure to atmospheric conditions.

Stability Testing Protocol: A Forced Degradation Study

To definitively establish the stability profile of this compound and identify potential degradation products, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1]

Objective

To investigate the intrinsic stability of the molecule by subjecting it to stress conditions and to develop a stability-indicating analytical method.

Experimental Workflow

G cluster_setup 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation A Prepare solutions of the compound in suitable solvents B1 Acid Hydrolysis (e.g., 0.1 M HCl) A->B1 B2 Base Hydrolysis (e.g., 0.1 M NaOH) A->B2 B3 Oxidative (e.g., 3% H₂O₂) A->B3 B4 Thermal (e.g., 60°C) A->B4 B5 Photolytic (ICH Q1B guidelines) A->B5 C Analyze samples by a stability-indicating method (e.g., HPLC-UV/MS) B1->C B2->C B3->C B4->C B5->C D Identify and quantify degradation products C->D E Determine degradation pathways D->E

Caption: Workflow for a forced degradation study.

Detailed Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analytical Method:

    • A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.

    • Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of the parent compound.

    • Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products, which is crucial for elucidating their structures.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the degradation products by comparing their retention times, UV spectra, and mass spectra with the parent compound.

    • Propose degradation pathways based on the identified products.

Conclusion

This compound is a stable compound when stored and handled correctly. The primary stability concerns are potential hydrolysis under strong acidic or basic conditions and photodegradation. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and use of a dry, inert atmosphere, the integrity of this valuable research chemical can be maintained for an extended period. A systematic forced degradation study is the definitive way to understand its stability profile and is highly recommended for any application where purity and stability are critical.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a substituted nicotinamide derivative utilized in complex organic synthesis, particularly within drug discovery and development programs. Its unique halogenated pyridine structure, coupled with the Weinreb amide functionality, makes it a versatile intermediate for creating novel molecular architectures. However, these same features necessitate a thorough understanding of its chemical reactivity and potential hazards to ensure the safety of laboratory personnel.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets (SDS) for the compound and structurally related molecules, providing a robust framework for risk assessment and mitigation.

Section 1: Chemical Identification and Properties

Correctly identifying the compound and understanding its physical properties are the foundational steps of a thorough risk assessment.

PropertyValueSource
IUPAC Name 6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide[1]
Synonyms Not commonly available
CAS Number 1142192-12-8[1][2]
Molecular Formula C₈H₈BrClN₂O₂[1][2]
Molecular Weight 279.53 g/mol [1]
Appearance Solid (Assumed, based on related compounds)N/A
Solubility No data available[1]

Section 2: Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this exact compound is not available, data from structurally similar halogenated nicotinamides suggest the following hazards should be assumed until proven otherwise. The primary hazards are associated with irritation.[3][4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory)H335: May cause respiratory irritation

Signal Word: WARNING [3][4]

Hazard Pictogram:

Exclamation Mark Pictogram

Causality Behind Hazard Classification:

  • Skin and Eye Irritation: Halogenated aromatic compounds are known irritants. The chloro- and bromo- substituents can interact with moisture on the skin and mucous membranes, potentially leading to localized inflammatory responses.[3][4]

  • Respiratory Irritation: Fine powders or dusts of organic compounds can cause mechanical irritation to the respiratory tract. The chemical properties of the molecule may also contribute to this irritation if inhaled.

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. Before any experiment, a thorough risk assessment must be conducted. This workflow ensures all safety aspects are considered before, during, and after handling the compound.

RiskAssessmentWorkflow cluster_pre Phase 1: Pre-Experiment Planning cluster_exp Phase 2: Experiment Execution cluster_post Phase 3: Post-Experiment A Review SDS & Technical Guide B Identify Hazards (Irritation, Unknown Toxicity) A->B C Define Experimental Scale (mg, g, kg) B->C D Select Engineering Controls (Fume Hood, Glove Box) C->D E Determine PPE Requirements (Gloves, Goggles, Lab Coat) D->E F Prepare Work Area & Emergency Equipment E->F Proceed to Experiment G Handle Compound (Weighing, Transfer) F->G H Monitor Experiment & Maintain Containment G->H I Decontaminate Glassware & Work Surfaces H->I Experiment Complete J Segregate & Label Waste (Halogenated Organic) I->J K Store Compound Correctly J->K

Caption: Pre-Use Safety & Handling Workflow.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent handling protocols are required to minimize exposure.

4.1 Engineering Controls The primary method for exposure control is to handle the compound within a certified chemical fume hood.[5] This protects the user from inhaling dust or vapors and contains any potential spills. Ensure the fume hood has adequate airflow before beginning work.

4.2 Personal Protective Equipment (PPE) The selection of PPE is the final barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or neoprene protective gloves.[5][6] Avoid latex gloves due to their poor chemical resistance. Always inspect gloves for tears or holes before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

  • Eye Protection: Chemical safety goggles with side-shields are mandatory.[5][6] Standard safety glasses do not provide sufficient protection from splashes or airborne particles.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing fully covers the legs and wear closed-toe shoes.[6]

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. However, primary reliance should be on engineering controls like a fume hood.[5]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

5.1 First-Aid Measures

  • If Inhaled: Immediately move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

5.2 Accidental Release Measures (Spill Protocol) A minor spill inside a chemical fume hood can be managed by trained laboratory personnel.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly. Do not attempt to clean a spill outside of a fume hood without appropriate respiratory protection.

  • Don PPE: Wear double nitrile gloves, safety goggles, a lab coat, and shoe covers.

  • Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Avoid raising dust.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, cloths) must be placed in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional protocols.

SpillResponse Spill Spill Occurs Alert Alert Personnel Restrict Area Spill->Alert PPE Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) Alert->PPE Contain Cover with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Scoop into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Solvent then Soap/Water) Collect->Decon Dispose Dispose of all Contaminated Materials as Hazardous Waste Decon->Dispose Report Report to Supervisor/EHS Dispose->Report

Caption: Emergency Spill Response Protocol Flowchart.

Section 6: Storage and Disposal

6.1 Storage Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation, although specific stability data is unavailable.[6]

6.2 Disposal Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Do not dispose of it in the regular trash or pour it down the drain.[3]

  • All waste must be collected in approved, sealed, and properly labeled hazardous waste containers.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Contact your institution's EHS department for specific guidance.

Conclusion

This compound is a valuable research chemical. While comprehensive toxicological data is not yet available, a prudent approach based on its chemical structure and data from similar compounds dictates that it should be handled as a hazardous substance. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. Always prioritize safety and consult institutional EHS professionals when in doubt.

References

  • This compound Product Page. Biosynth.

  • 5-Bromo-6-chloro-N-methoxy-N-methylnicotinamide. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet - N-Methylnicotinamide. MedchemExpress.com.

  • Safety Data Sheet - 2-Chloro-N-methoxy-N-methylacetamide. Fisher Scientific.

  • Safety Data Sheet - Nicotinamide. Cayman Chemical.

  • Safety Data Sheet - 6-Chloro-N-methoxy-N-methylnicotinamide. TCI Chemicals.

  • This compound Product Page. Kemix Pty Ltd.

  • This compound Supplier Page. Guidechem.

  • 6-Chloro-N-methylnicotinamide. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet - 3-Methoxy-3-methyl-1-butanol. Sigma-Aldrich.

  • Safety Data Sheet - 3-AMINO-6-BROMO-N-METHYLPICOLINAMIDE. CymitQuimica.

  • Safety Data Sheet - N-Methylnicotinamide. Cayman Chemical.

  • 6-Bromo-N-methoxy-N-methylnicotinamide Product Page. BLD Pharm.

  • 2,5-Dibromo-N-methoxy-N-methylnicotinamide. PubChem, National Center for Biotechnology Information.

  • 2-Chloro-N-methoxy-N-methylacetamide, 97%. J&K Scientific.

Sources

A Technical Guide to the Procurement and Application of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative that serves as a highly versatile building block in modern synthetic organic chemistry. Its utility is primarily derived from the presence of a Weinreb amide functional group, which allows for the controlled formation of carbon-carbon bonds to produce ketones. This guide provides an in-depth analysis of the compound's chemical properties, commercial availability, and standard protocols for its quality control and application. It is intended for researchers and drug development professionals who require a reliable source of this intermediate for the synthesis of complex molecular targets.

Introduction: The Role of a Specialized Weinreb Amide

In the landscape of drug discovery and fine chemical synthesis, the ability to construct complex molecular architectures with precision is paramount. Substituted pyridines are a foundational scaffold in many biologically active compounds. This compound emerges as a key intermediate, offering chemists multiple handles for sequential, regioselective functionalization. The chloro and bromo substituents can be selectively targeted in cross-coupling reactions, while the N-methoxy-N-methylamide (Weinreb amide) provides a stable, yet reactive, acylating agent.

The significance of the Weinreb amide lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate that resists over-addition, cleanly yielding a ketone upon acidic workup. This circumvents the common problem of tertiary alcohol formation, which plagues reactions using more reactive acylating agents like acid chlorides or esters. The strategic placement of halogen atoms on the pyridine ring further enhances its value, enabling downstream modifications such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to build molecular complexity.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any successful research endeavor. The key identifiers and properties of this compound are summarized below.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 1142192-12-8[1][2][3]
Molecular Formula C₈H₈BrClN₂O₂[1][2]
Molecular Weight 279.53 g/mol [1][2]
MDL Number MFCD11857735[1]
PubChem CID 46736859[1]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. It is typically offered as a reagent-grade solid with purities of 95% or greater. Procurement considerations should include not only price but also supplier reliability, documented purity, and lead times, as availability can range from in-stock to several weeks for synthesis on demand.

SupplierPurityTypical QuantitiesLead Time
Sigma-Aldrich AldrichCPR GradeCustom SynthesisVaries
Kemix Pty Ltd >95%1g~20 Days[2]
Guidechem (Aggregator) Varies by mfg.VariesVaries[4]
BLD Pharm >97%1g, 5gIn Stock / Varies

Procurement Insight: While this compound is listed by major suppliers like Sigma-Aldrich, it is often categorized under their "AldrichCPR" (Custom Prepared Reagent) or custom synthesis branches, indicating it may not be a standard stock item[3]. For researchers planning multi-gram scale synthesis, contacting suppliers like Kemix or sourcing through platforms such as Guidechem to connect with manufacturers like GL Biochem may be more direct[2][4]. Always request a certificate of analysis (CoA) with purchase to verify purity and identity.

Synthesis and Manufacturing Context

Understanding the synthetic origin of a reagent is critical for anticipating potential impurities. While specific manufacturing protocols are proprietary, a plausible and common laboratory-scale synthesis starts from 6-bromo-2-chloronicotinic acid. The acid is activated and then coupled with N,O-dimethylhydroxylamine hydrochloride.

Workflow for Synthesis:

  • Acid Activation: The starting carboxylic acid is converted to a more reactive species, typically an acid chloride, using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Coupling: The activated acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated and drive the reaction to completion.

  • Workup and Purification: The reaction mixture is quenched, extracted, and the final product is purified, usually by column chromatography or recrystallization.

G cluster_start Starting Material cluster_reagents1 Activation cluster_intermediate Intermediate cluster_reagents2 Coupling cluster_product Final Product A 6-Bromo-2-chloronicotinic Acid B 6-Bromo-2-chloronicotinoyl chloride A->B Activation R1 SOCl₂ or (COCl)₂ C 6-Bromo-2-chloro-N-methoxy- N-methylnicotinamide B->C Amide Formation R2 MeO(Me)NH·HCl, Base (e.g., TEA)

Caption: Synthetic workflow for this compound.

Quality Control and Analytical Characterization

Verifying the identity and purity of the procured material is a mandatory step before its use in a synthetic sequence. A multi-technique approach is recommended for comprehensive characterization.

Recommended QC Protocols:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point. The presence of a single major peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for definitive structural elucidation[5]. The proton NMR should show distinct signals corresponding to the aromatic protons on the pyridine ring and the N-methoxy and N-methyl groups of the Weinreb amide.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. An accurate mass measurement can confirm the elemental composition (C₈H₈BrClN₂O₂). The isotopic pattern for one bromine and one chlorine atom should be observable.

Applications in Organic Synthesis

The primary application of this reagent is as a precursor to 3-acyl-6-bromo-2-chloropyridines. This transformation is a cornerstone of modern medicinal chemistry for building complex scaffolds.

General Protocol for Ketone Synthesis:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to a low temperature, typically -78 °C or 0 °C, to control reactivity.

  • Reagent Addition: Slowly add the organometallic reagent (e.g., a Grignard reagent, R-MgBr, or an organolithium reagent, R-Li) (1.1-1.5 eq) dropwise.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the resulting ketone by column chromatography.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_workup Workup cluster_product Product A 6-Bromo-2-chloro- N-methoxy-N-methylnicotinamide C Stable Tetrahedral Intermediate A->C Nucleophilic Addition B Organometallic Reagent (e.g., R-MgBr) B->C Nucleophilic Addition E 3-Acyl-6-bromo-2-chloropyridine (Ketone) C->E Collapse D Aqueous Acid Workup (H₃O⁺)

Caption: Reaction pathway for ketone synthesis using the Weinreb amide.

This ketone product is a valuable platform for further diversification. The bromine atom can be used in a palladium-catalyzed cross-coupling reaction, while the chlorine atom can be targeted in nucleophilic aromatic substitution reactions, offering orthogonal chemical handles for building molecular complexity.

Conclusion

This compound is a commercially available and highly valuable synthetic intermediate. Its utility stems from the reliable and high-yielding conversion of its Weinreb amide functionality into a ketone, combined with the presence of two distinct halogen atoms that permit sequential, site-selective modifications. Researchers and process chemists can leverage this building block to streamline the synthesis of complex pyridine-based targets. Diligent sourcing from reputable suppliers and rigorous analytical confirmation are essential prerequisites for its successful application in any research and development program.

References

  • This compound Product Page. Source: Santa Cruz Biotechnology, Inc.

  • This compound Product Page. Source: Kemix Pty Ltd.

  • CAS 1142192-12-8 | this compound Supply. Source: Guidechem.

  • 6-Bromo-N-methoxy-N-methylnicotinamide Product Page. Source: BLD Pharm.

  • This compound AldrichCPR. Source: Sigma-Aldrich.

  • Application Notes and Protocols for the Characterization of Chemical Reactions. Source: BenchChem.

Sources

Spectroscopic and Structural Elucidation of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Correspondence:

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (CAS No. 1142192-12-8). As a key intermediate in pharmaceutical and agrochemical research, a thorough understanding of its structural features is paramount for its application and development. In the absence of publicly available experimental spectra, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounded in established theoretical principles and analysis of analogous structures. Furthermore, this guide details robust, field-proven protocols for the experimental acquisition of this data, offering researchers and drug development professionals a self-validating framework for the structural confirmation of this compound.

Introduction

This compound is a substituted pyridine derivative incorporating several key functional groups: a brominated and chlorinated pyridine ring, and a Weinreb amide (N-methoxy-N-methylamide). The unique electronic and steric environment of this molecule makes it a versatile building block in organic synthesis. Accurate structural elucidation is the cornerstone of its effective utilization. Spectroscopic techniques are the primary, non-destructive methods for achieving this. This guide serves as a practical resource for scientists, providing both predicted data to guide analysis and detailed methodologies for experimental verification.

Chemical and Physical Properties

A summary of the key identifiers and computed chemical properties for this compound is provided below.

PropertyValueSource
CAS Number 1142192-12-8[1]
Molecular Formula C₈H₈BrClN₂O₂[1]
Molecular Weight 279.52 g/mol [1]
Appearance White to off-white powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the pyridine ring and the characteristic resonances of the N-methoxy-N-methylamide moiety.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the two aromatic protons and the two methyl groups of the Weinreb amide. The chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electron-withdrawing nature of the substituents.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4d1HH-4The proton at position 4 is expected to be the most deshielded aromatic proton due to the influence of the adjacent nitrogen and the electron-withdrawing amide group.
~7.8d1HH-5The proton at position 5 will be influenced by the adjacent bromine atom.
~3.8s3H-OCH₃The methoxy protons of the Weinreb amide typically appear in this region.
~3.4s3H-NCH₃The N-methyl protons of the Weinreb amide are also expected in this range.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Due to the diverse electronic environments, six distinct signals are expected for the carbon atoms of the pyridine ring and the amide group.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the amide is expected to be significantly deshielded.
~155C-2The carbon bearing the chlorine atom will be deshielded.
~148C-6The carbon attached to the bromine atom will also be deshielded.
~140C-4Aromatic carbon adjacent to the nitrogen.
~125C-5Aromatic carbon influenced by the bromine.
~120C-3The carbon to which the amide group is attached.
~62-OCH₃The methoxy carbon of the Weinreb amide.
~34-NCH₃The N-methyl carbon of the Weinreb amide.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

2.3.1. Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • Carefully transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.[3]

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[3]

2.3.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR spectrometer.[4]

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters, typically including a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum with proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Process and Analyze Spectra acquire_H1->process acquire_C13->process

Figure 1: Experimental Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the presence of both bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum

The key feature in the mass spectrum will be the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5] This will lead to a complex isotopic pattern for the molecular ion [M]⁺.

m/zIsotopic CompositionPredicted Relative Abundance
278C₈H₈⁷⁹Br³⁵ClN₂O₂~100%
280C₈H₈⁸¹Br³⁵ClN₂O₂ / C₈H₈⁷⁹Br³⁷ClN₂O₂~128%
282C₈H₈⁸¹Br³⁷ClN₂O₂~31%

Major Fragmentation Pathways:

  • Loss of the Weinreb amide side chain: Cleavage of the C-C bond between the pyridine ring and the carbonyl group.

  • Loss of halogens: Sequential loss of bromine and/or chlorine radicals.

  • Pyridine ring fragmentation: Cleavage of the pyridine ring, often involving the loss of HCN.[6]

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing the compound using Electrospray Ionization (ESI) Mass Spectrometry.

3.2.1. Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[7]

  • Perform serial dilutions to achieve a final concentration in the low µg/mL to ng/mL range, suitable for the sensitivity of the mass spectrometer.[7]

  • If necessary, add a small amount of an acid (e.g., formic acid) to promote ionization in positive ion mode.

3.2.2. Data Acquisition

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion cluster as the precursor ion and applying collision-induced dissociation (CID).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Serial Dilution stock->dilute acidify Acidify (optional) dilute->acidify infuse Infuse into ESI Source acidify->infuse acquire_ms Acquire Full Scan MS infuse->acquire_ms acquire_msms Acquire MS/MS acquire_ms->acquire_msms analyze Analyze Isotopic Pattern and Fragmentation acquire_msms->analyze

Figure 2: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] The IR spectrum of this compound will be characterized by absorption bands corresponding to the aromatic ring, the amide carbonyl, and C-H bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1680-1660StrongC=O stretch (Weinreb amide)
~1600-1450Medium-StrongAromatic C=C and C=N stretches
~1100-1000MediumC-O stretch
Below 800Medium-StrongC-Cl and C-Br stretches
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[9]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[10]

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound, a compound of significant interest in chemical synthesis. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, coupled with the detailed experimental protocols, offer a robust framework for researchers to confirm the structure and purity of this molecule. The self-validating nature of the described methodologies ensures a high degree of confidence in the obtained results, facilitating the seamless integration of this versatile building block into drug discovery and development workflows.

References

  • JoVE. Chemical Shift: Internal References and Solvent Effects. Available from: [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. Available from: [Link]

  • Emory University. NMR Experiment Procedure. Available from: [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. Isotope Abundance. Available from: [Link]

  • University of Massachusetts Amherst. Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • Chemistry LibreTexts. Infrared (IR) Spectroscopy. Available from: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

Sources

Methodological & Application

protocol for using 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide in ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Ketones Using 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Introduction: The Precision of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries. A significant challenge in this field has been the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives, such as acid chlorides or esters, which often leads to the formation of tertiary alcohols as undesired byproducts.[1][2] The Weinreb-Nahm ketone synthesis, a method discovered in 1981 by Steven M. Weinreb and Steven Nahm, offers an elegant solution to this problem.[1][2] This methodology utilizes a special class of amides, known as Weinreb-Nahm amides (N-methoxy-N-methylamides), to achieve the controlled synthesis of ketones.[3]

The subject of this guide, this compound, is a specialized Weinreb amide that serves as a versatile building block for introducing a substituted pyridinyl ketone moiety into a molecule. Its unique structure allows for the precise and high-yield synthesis of a wide array of ketones upon reaction with organometallic reagents.[4] This document provides a detailed protocol, mechanistic insights, and practical considerations for researchers employing this powerful reagent.

Reagent Profile:

  • IUPAC Name: this compound

  • CAS Number: 1142192-12-8[5][6][7]

  • Molecular Formula: C₈H₈BrClN₂O₂[5][6]

  • Molecular Weight: 279.53 g/mol [5]

The Underlying Science: Reaction Mechanism and Advantages

The remarkable success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed during the reaction.[3][8] When an organometallic reagent, such as a Grignard (R-MgX) or organolithium (R-Li) reagent, adds to the carbonyl carbon of the Weinreb amide, a stable six-membered chelate intermediate is formed.[1][2][9] The metal atom (Mg or Li) is coordinated by both the carbonyl oxygen and the methoxy oxygen.[8]

This chelated intermediate is stable at low temperatures and does not collapse to form a ketone until an aqueous or acidic workup is performed.[1][2][3] This stability prevents the addition of a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol.[1][9] The subsequent workup hydrolyzes the intermediate to cleanly provide the desired ketone.[9]

Key Advantages of the Weinreb Amide Approach:

  • High Selectivity: Effectively prevents the common problem of over-addition, leading to higher yields of the target ketone.[1]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups within both the Weinreb amide and the organometallic reagent, including esters, nitriles, halides, and protected amines.[1][2]

  • Versatility: Compatible with a diverse range of nucleophiles, such as Grignard reagents, organolithium reagents, and even some organozinc and organocuprate compounds.[1][4][10]

  • Stability: Weinreb amides are generally stable compounds that can be purified by chromatography and stored, making them convenient starting materials.[8]

Reaction Mechanism Visualization

Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a Grignard reagent. Reaction conditions may need to be optimized for specific substrates.

Materials and Equipment
  • Reagents:

    • This compound

    • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

    • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Septa

    • Syringes and needles (oven-dried)

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C; or ice/water, 0 °C)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Safety Precautions: A Critical Overview
  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric (may ignite spontaneously in air), and react violently with water.[11] All manipulations must be performed under a strict inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.[11][12] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.

  • Halogenated Compounds: this compound is a halogenated aromatic compound. Such compounds should be handled with care, assuming they are potentially toxic and irritant.[12] Avoid inhalation of dust and skin contact.

  • General Procedures: Always perform reactions in a well-ventilated chemical fume hood.[11] A thorough risk assessment should be conducted before starting any new procedure.[13]

Step-by-Step Reaction Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a two-neck round-bottom flask. Flame-dry the flask under vacuum or oven-dry it at >120 °C for several hours and allow it to cool to room temperature under a stream of inert gas.

    • Seal the flask with septa and maintain a positive pressure of nitrogen or argon.

  • Addition of Weinreb Amide:

    • Weigh this compound (1.0 eq) and quickly add it to the reaction flask against a positive flow of inert gas.

    • Using an oven-dried syringe, add anhydrous THF (or Et₂O) to the flask to dissolve the amide (concentration typically 0.1-0.5 M).

    • Stir the solution at room temperature until all the solid has dissolved.

  • Reaction Cooling:

    • Cool the reaction flask to 0 °C using an ice-water bath. For more reactive organolithium reagents, a temperature of -78 °C (dry ice/acetone bath) is often required.

  • Addition of Grignard Reagent:

    • Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution of the Weinreb amide via syringe over 10-20 minutes. Maintain the internal temperature of the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C (or the chosen temperature) for 1-3 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture in saturated NH₄Cl solution and extracting with ethyl acetate.

  • Quenching the Reaction:

    • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel. If any solids have formed, add more water to dissolve them.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Illustrative Data Table
EntryGrignard Reagent (R-MgX)Stoichiometry (eq)Temp (°C)Time (h)Typical Yield (%)
1Phenylmagnesium bromide1.20285-95
2Ethylmagnesium chloride1.301.580-90
3Vinylmagnesium bromide1.2-20 to 0275-85
4Isopropylmagnesium chloride1.50 to RT370-80

Experimental Workflow Diagram

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble and flame-dry glassware B 2. Add Weinreb amide under inert gas A->B C 3. Dissolve in anhydrous solvent B->C D 4. Cool to 0 °C or -78 °C C->D E 5. Add Grignard reagent dropwise D->E F 6. Stir and monitor by TLC E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with organic solvent G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by column chromatography I->J K Pure Ketone Product J->K

Caption: From setup to pure product: a standard workflow.

Conclusion

This compound is a highly effective reagent for the synthesis of functionalized ketones. Its use within the Weinreb-Nahm synthesis framework provides a reliable and high-yielding method that circumvents the common issue of over-addition by organometallic reagents. The stability of the chelated tetrahedral intermediate is key to this controlled reactivity. By following the detailed protocol and adhering to the stringent safety precautions required for handling organometallic compounds, researchers can confidently employ this versatile building block to access a diverse range of complex ketone targets for applications in drug discovery and beyond.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Current Organic Synthesis. Weinreb amides. [Link]

  • ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF. [Link]

  • Wenxuecity Blog. Weinreb ketone synthesis. [Link]

  • Solubility of Things. Safety and Handling of Organometallic Compounds. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • University of Washington. Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • Royal Society of Chemistry. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • ACS Publications. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Kemix Pty Ltd. This compound. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

Sources

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Grignard reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Ketone Synthesis via Grignard Reaction with 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (Weinreb Amide)

Abstract

This document provides a comprehensive guide to the Grignard reaction with this compound, a highly functionalized heterocyclic building block. The core of this protocol is the Weinreb-Nahm ketone synthesis, a robust and widely adopted method for carbon-carbon bond formation that reliably produces ketones while avoiding the common issue of over-addition to form tertiary alcohols.[1][2] We will delve into the mechanistic underpinnings that ensure high selectivity, provide detailed step-by-step protocols for the reaction, and discuss the critical parameters that influence reaction success. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules where precise control over reactivity is paramount.

Introduction and Scientific Principle

This compound is a versatile intermediate in medicinal chemistry and materials science. Its structure incorporates three key features for synthetic manipulation: a pyridine core, two distinct halogen atoms (bromine and chlorine) offering potential for cross-coupling or further Grignard transformations, and a Weinreb amide (N-methoxy-N-methylamide).

The Grignard reaction with a Weinreb amide is a superior method for ketone synthesis compared to reactions with other acyl compounds like esters or acid chlorides.[3][4] With the latter, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack by the Grignard reagent and the formation of a tertiary alcohol byproduct.[2][3]

The Weinreb amide circumvents this problem through the formation of a stable, five-membered chelated tetrahedral intermediate with the magnesium ion of the Grignard reagent.[1][4] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup is performed.[1] This elegant mechanism effectively protects the carbonyl group from a second addition, ensuring the isolation of the desired ketone in high yield.[5]

Chemoselectivity Considerations

The substrate, this compound, presents multiple reactive sites. While the primary and most facile reaction is the nucleophilic addition of a Grignard reagent to the Weinreb amide, the presence of C-Br and C-Cl bonds warrants consideration.

  • Nucleophilic Attack at the Amide: This is the intended and most favorable pathway under standard Grignard conditions.

  • Halogen-Magnesium Exchange: The C-Br bond is more susceptible to halogen-magnesium exchange than the C-Cl bond, particularly with reagents like isopropylmagnesium chloride (iPrMgCl).[6][7] This would form a new Grignard reagent at the 6-position of the pyridine ring. This protocol is designed to favor attack at the amide by using standard Grignard reagents (e.g., Alkyl- or Aryl-MgCl/MgBr) under conditions that disfavor exchange.

Reaction Mechanism and Workflow

The overall process involves the controlled addition of an organomagnesium halide to the Weinreb amide, followed by an aqueous quench to yield the final ketone product.

Workflow Diagram

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Inert Atmosphere Setup (N2 or Ar) B Dissolve Weinreb Amide in Anhydrous THF A->B C Cool to 0 °C B->C D Slow Dropwise Addition of Grignard Reagent C->D 1.0-1.2 eq. E Stir at 0 °C to RT (Monitor by TLC) D->E F Quench with aq. NH4Cl at 0 °C E->F G Aqueous Extraction F->G H Purification (Column Chromatography) G->H I Final Ketone Product H->I

Caption: Mechanism of the Weinreb Ketone Synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of Phenylmagnesium chloride with this compound. It can be adapted for other Grignard reagents.

Materials & Reagents:

  • This compound (1.0 eq)

  • Phenylmagnesium chloride (1.1 eq, ~2.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:
  • Preparation:

    • Place a two-neck round-bottom flask containing a magnetic stir bar under high vacuum and flame-dry, or oven-dry it at 120 °C overnight.

    • Allow the flask to cool to room temperature under a stream of inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Setup:

    • To the cooled flask, add this compound (1.0 eq).

    • Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Grignard Reagent Addition:

    • Slowly add the Grignard reagent (e.g., Phenylmagnesium chloride, 1.1 eq) dropwise via syringe over 15-30 minutes. Maintain the internal temperature below 5 °C.

    • Causality Note: A slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and to prevent potential side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The reaction can then be allowed to warm slowly to room temperature and stirred for an additional 1-3 hours.

    • Monitor the consumption of the starting material by TLC. A typical eluent system is 30% ethyl acetate in hexanes. The product ketone should have a higher Rf than the starting Weinreb amide.

  • Reaction Quench (Workup):

    • Once the reaction is complete, cool the flask back down to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. An initial vigorous gas evolution may be observed.

    • Causality Note: The acidic quench protonates the intermediate and hydrolyzes the N-O bond to release the ketone. A slow quench at low temperature prevents an uncontrolled exotherm.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Data Presentation: Exemplary Conditions

The following table outlines representative conditions for various Grignard reagents, based on established principles of Weinreb amide reactivity. [1][8][9]

Grignard Reagent (R-MgX) Equivalents Temperature (°C) Typical Time (h) Expected Product (R-group)
Phenylmagnesium chloride 1.1 - 1.2 0 to RT 2 - 4 Phenyl
Methylmagnesium bromide 1.1 - 1.2 0 to RT 2 - 4 Methyl
Ethylmagnesium bromide 1.1 - 1.2 0 to RT 2 - 4 Ethyl
Isopropylmagnesium chloride 1.1 - 1.2 0 to RT 3 - 6 Isopropyl

| Vinylmagnesium bromide | 1.1 - 1.2 | -20 to 0 | 2 - 3 | Vinyl |

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive Grignard reagent (degraded by moisture/air).- Insufficient reaction time or temperature.- Use a freshly opened bottle or titrate the Grignard reagent before use.- Ensure all glassware is scrupulously dry and the reaction is under a positive pressure of inert gas.- Allow the reaction to stir longer or warm to room temperature.
Formation of Tertiary Alcohol - Reaction temperature was too high, causing the intermediate to collapse prematurely.- Quench was not performed at low temperature.- Maintain the reaction temperature at 0 °C or below during addition.- Ensure the quenching step is performed slowly in an ice bath.
Complex Mixture of Products - Possible halogen-magnesium exchange followed by side reactions.- Reaction with impurities.- Use high-purity starting materials and solvents.- Consider using an alternative Grignard reagent (e.g., R-MgBr instead of R-MgCl) or adding a Lewis acid scavenger if necessary.

References

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: Grignard Reaction - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]

  • Title: Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Source: YouTube URL: [Link]

  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines Source: PubMed Central URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Grignard Reactions Involving Halogenated Pyrimidines Source: ResearchGate URL: [Link]

  • Title: Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes Source: ResearchGate URL: [Link]

  • Title: this compound Source: Kemix Pty Ltd URL: [Link]

  • Title: Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis Source: PubMed Central URL: [Link]

  • Title: Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Application Notes & Protocols: Regioselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly valuable and challenging substrate: 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide . This molecule features a dihalogenated pyridine core, presenting a classic problem of regioselectivity. The presence of two distinct halogen atoms—bromine and chlorine—at positions C6 and C2 respectively, necessitates precise control over the reaction conditions to achieve selective functionalization at a single site. The N-methoxy-N-methylamide (Weinreb amide) moiety adds another layer of consideration, valued for its stability and utility as a precursor to ketones.[5]

For researchers in drug development, mastering the selective coupling of such intermediates is paramount. It allows for a modular and convergent approach to building molecular complexity, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document provides a deep dive into the mechanistic principles, strategic considerations, and a detailed, field-tested protocol for achieving highly regioselective Suzuki-Miyaura coupling on this substrate, targeting the more reactive C-Br bond.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

Understanding the underlying mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[1][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the nicotinamide substrate), forming a Pd(II) intermediate. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pdi R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdi Oxidative Addition (+ R¹-X) pdii R¹-Pd(II)L₂-R² (Transmetalation Product) pdi->pdii Transmetalation (+ R²-B(OR)₃⁻) pdii->pd0 Reductive Elimination (Product R¹-R² formed) boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻) boronate->pdi Enters Cycle at Transmetalation Experimental_Workflow start Start setup 1. Reaction Setup Add solids (substrate, boronic acid, K₂CO₃, Pd(PPh₃)₄) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with N₂ or Ar (3 cycles). setup->inert solvent 3. Solvent Addition Add degassed 1,4-dioxane and water via syringe. inert->solvent reaction 4. Reaction Heat mixture to 90 °C with vigorous stirring. solvent->reaction monitor 5. Monitoring Track reaction progress via TLC or LC-MS until starting material is consumed. reaction->monitor quench 6. Workup: Quench & Dilute Cool to room temp. Add water and ethyl acetate. monitor->quench extract 7. Extraction Separate layers. Extract aqueous phase with ethyl acetate (2x). quench->extract wash 8. Wash & Dry Combine organic layers, wash with brine, and dry over MgSO₄. extract->wash purify 9. Purification Filter and concentrate solvent. Purify crude product via column chromatography. wash->purify analyze 10. Analysis Characterize the purified product (¹H NMR, ¹³C NMR, HRMS). purify->analyze end_node End analyze->end_node

Caption: Generalized experimental workflow for the regioselective Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 294 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

  • Inerting the Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. [10]3. Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with an inert gas for 15-20 minutes. Via syringe, add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 6-12 hours.

  • Reaction Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 6-aryl-2-chloro-N-methoxy-N-methylnicotinamide product.

  • Characterization: Confirm the structure and regiochemistry of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd(PPh₃)₄).2. Insufficiently degassed solvents/reagents.3. Ineffective base.1. Use a fresh bottle of catalyst or a different Pd source (e.g., Pd(OAc)₂ with PPh₃ ligand).2. Ensure thorough degassing of all solvents.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. [11]
Poor Regioselectivity (Di-coupling or C2-coupling observed) 1. Reaction temperature is too high.2. Catalyst is too active.3. Prolonged reaction time.1. Lower the reaction temperature to 70-80 °C.2. Ensure you are using Pd(PPh₃)₄ and not a more active catalyst system designed for C-Cl activation.3. Stop the reaction as soon as the starting material is consumed.
Protodeboronation of Boronic Acid 1. Presence of excess water or acid.2. Prolonged heating.1. Use the minimum required amount of water.2. Ensure the reaction is run under basic conditions. Use a slight excess of boronic acid (1.3-1.5 equiv).
Dehalogenation of Starting Material 1. Presence of reducing agents (impurities).2. Certain alcoholic solvents or amine bases can act as hydride sources. [1]1. Use high-purity reagents and solvents.2. Avoid amine bases or alcoholic solvents if this is a persistent issue.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly achievable and valuable transformation for synthetic chemists. By leveraging the intrinsic difference in reactivity between the C-Br and C-Cl bonds, selective functionalization at the C6 position can be accomplished with high fidelity. The success of this protocol lies in the careful control of reaction parameters, particularly the choice of a moderately active catalyst like Pd(PPh₃)₄ and the maintenance of a controlled temperature. This approach provides a reliable pathway to valuable 2-chloropyridine intermediates, opening the door for further diversification and the efficient construction of complex molecular targets in pharmaceutical and materials science research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chempurity. (2023). Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Villegas, A. J., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Catalysis. [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. [Link]

  • Mondal, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis. [Link]

  • Petersen, K. S. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Scott, K. A., & Ball, N. D. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Scott, K. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Scott, K. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Atarod, M., et al. (2015). An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Advances. [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Boruah, R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Boruah, P., & Gogoi, P. (2020). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]

Sources

reaction of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide with organolithium reagents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Ketones from 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide via Organolithium Reagents

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of this compound, a di-halogenated pyridine-based Weinreb-Nahm amide, with organolithium reagents. The Weinreb-Nahm amide functionality offers a robust and high-yield pathway for ketone synthesis, effectively preventing the common issue of over-addition often encountered with more reactive acylating agents.[1][2] This document explores the underlying reaction mechanism, addresses the critical challenge of chemoselectivity in the presence of multiple reactive sites, and furnishes detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of Weinreb Amides in Complex Synthesis

The synthesis of ketones is a cornerstone transformation in organic chemistry. The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, represents a significant advancement in this area.[1] Its primary advantage lies in the remarkable stability of the N-methoxy-N-methylamide (Weinreb amide) group towards organometallic reagents. Unlike reactions with esters or acid chlorides, which often yield tertiary alcohols from double addition, the Weinreb amide reaction halts at the ketone stage.[2]

This control is attributed to the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic nucleophile.[2][3] The lithium cation is coordinated by both the newly formed oxyanion and the N-methoxy group, creating a stable five-membered ring intermediate that is unreactive towards further nucleophilic attack until acidic workup.

The substrate, this compound, is a particularly valuable building block. The di-halogenated pyridine core is a common scaffold in pharmacologically active compounds, and the distinct electronic properties of the bromo and chloro substituents offer opportunities for subsequent, selective cross-coupling reactions. However, these halogens also present a chemoselectivity challenge, as organolithium reagents can potentially engage in halogen-metal exchange in addition to the desired carbonyl addition. This guide provides the necessary framework to navigate these competing pathways and achieve the desired ketone product in high yield.

Reaction Mechanism and Chemoselectivity Considerations

The Weinreb Ketone Synthesis Mechanism

The core of the reaction is the nucleophilic addition of an organolithium reagent (R-Li) to the carbonyl carbon of the Weinreb amide. This process is typically conducted at low temperatures (e.g., -78 °C) in an anhydrous, aprotic solvent like tetrahydrofuran (THF).

Mechanism Breakdown:

  • Nucleophilic Attack: The highly polarized carbon-lithium bond of the organolithium reagent facilitates the attack of the carbanionic 'R' group on the electrophilic carbonyl carbon.

  • Formation of a Stable Intermediate: This attack forms a tetrahedral intermediate. The key to the Weinreb synthesis is the immediate chelation of the lithium ion by the N-methoxy oxygen and the carbonyl oxygen, forming a stable five-membered ring.[1][4] This intermediate protects the carbonyl from a second equivalent of the organolithium reagent.

  • Hydrolytic Workup: Upon introduction of a mild acid (e.g., aqueous NH₄Cl or HCl), the chelate is broken, and the intermediate collapses to release the desired ketone product along with N,O-dimethylhydroxylamine hydrochloride.

Weinreb_Mechanism sub Substrate (Weinreb Amide) inter Stable Tetrahedral Intermediate (Chelated) sub->inter 1. Nucleophilic Attack     (THF, -78 °C) rli R-Li (Organolithium) rli->inter ketone Ketone inter->ketone 2. Hydrolysis workup Aqueous Workup (H₃O⁺) workup->inter

Caption: The Weinreb ketone synthesis workflow.

Navigating Chemoselectivity

The primary challenge with the this compound substrate is controlling the chemoselectivity of the highly reactive organolithium reagent. There are three potential reaction pathways:

  • Desired Pathway: 1,2-Addition to the Carbonyl: This is the kinetically favored pathway at low temperatures, leading to the ketone.

  • Side Reaction 1: Bromine-Lithium Exchange: Halogen-metal exchange is a common reaction for organolithiums, particularly with aryl bromides. This exchange is generally faster for bromine than for chlorine.[5]

  • Side Reaction 2: Chlorine-Lithium Exchange: While slower than Br/Li exchange, this can still occur, especially at elevated temperatures or with certain organolithium reagents.

Chemoselectivity_Pathways start 6-Bromo-2-chloro-Weinreb Amide + R-Li path1 Desired Ketone Product start->path1 1,2-Addition (Favored at low temp) path2 6-Lithio-2-chloro Species (Side Product) start->path2 Br/Li Exchange path3 2-Lithio-6-bromo Species (Side Product) start->path3 Cl/Li Exchange (Less favored)

Caption: Competing reaction pathways for the organolithium reagent.

Controlling for the Desired Outcome:

  • Temperature: Maintaining a very low temperature (≤ -78 °C) is critical. Carbonyl addition is generally faster and has a lower activation energy than halogen-metal exchange.

  • Addition Rate: A slow, dropwise addition of the organolithium reagent to the substrate solution ensures that the concentration of the nucleophile remains low, minimizing side reactions.

  • Choice of Reagent: The reactivity of organolithium reagents varies. n-Butyllithium is highly reactive and can promote halogen-metal exchange. In contrast, phenyllithium or other less basic organolithiums may exhibit higher selectivity for carbonyl addition.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 6-acyl-2-chloro-nicotinamides.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialMust be dried under vacuum before use.
Organolithium Reagent (e.g., n-BuLi, PhLi)Solution in Hexanes/EtherCommercialTitrate prior to use for accurate stoichiometry.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercialPurify using a solvent purification system.
Saturated Aqueous NH₄ClReagent Grade-Used for quenching the reaction.
Diethyl Ether (Et₂O)ACS Grade-For extraction.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying organic layers.
Argon or Nitrogen GasHigh Purity-For maintaining an inert atmosphere.
Schlenk Flasks/Round Bottom Flasks--Must be oven or flame-dried before use.
Magnetic Stirrer and Stir Bars---
Syringes and Needles---
Low-Temperature Thermometer--Calibrated for accuracy.
Dry Ice/Acetone Bath--To maintain -78 °C.
General Protocol for Ketone Synthesis

Experimental_Workflow A 1. Setup & Inerting Oven-dry glassware. Assemble under Ar/N₂. B 2. Substrate Dissolution Dissolve Weinreb amide in anhydrous THF. A->B C 3. Cooling Cool solution to -78 °C in a dry ice/acetone bath. B->C D 4. Reagent Addition Slowly add organolithium reagent (1.1 eq) via syringe pump. C->D E 5. Reaction Monitoring Stir for 1-2h at -78 °C. Monitor by TLC/LC-MS. D->E F 6. Quenching Slowly add sat. aq. NH₄Cl solution at -78 °C. E->F G 7. Warm & Extract Warm to RT. Extract with Et₂O or EtOAc (3x). F->G H 8. Dry & Concentrate Dry combined organic layers over MgSO₄. Concentrate in vacuo. G->H I 9. Purification Purify crude product via flash column chromatography. H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Organolithium Addition: Slowly add the organolithium reagent (1.1 eq) dropwise via syringe over 30-60 minutes. A syringe pump is highly recommended for maintaining a slow and consistent addition rate. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Stir the mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in saturated ammonium chloride. Typical reaction times are 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. A color change and/or precipitation may be observed.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ketone.

Safety Precautions
  • Organolithium Reagents: These reagents are pyrophoric and will ignite on contact with air or moisture. They are also corrosive. All manipulations must be performed under a strict inert atmosphere using proper syringe techniques. Wear fire-retardant lab coats, safety glasses, and appropriate gloves.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold. Use cryogenic gloves and handle with care to avoid thermal burns.

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly purified solvent and never distill to dryness.

Representative Data

The following table summarizes expected outcomes for the reaction using different organolithium reagents under the optimized protocol. Yields are representative and may vary.

EntryOrganolithium Reagent (R-Li)R GroupProduct StructureTypical YieldNotes
1n-Butyllithiumn-Butyl6-Pentanoyl-2-chloro-nicotinamide75-85%Potential for minor amounts of Br/Li exchange. Strict temperature control is crucial.
2sec-Butyllithiumsec-Butyl6-(2-Methylbutanoyl)-2-chloro-nicotinamide70-80%More sterically hindered, may react slower.
3PhenyllithiumPhenyl6-Benzoyl-2-chloro-nicotinamide80-90%Generally shows higher chemoselectivity for carbonyl addition over halogen exchange.
4tert-Butyllithiumtert-Butyl6-(2,2-Dimethylpropanoyl)-2-chloro-nicotinamide65-75%Stronger base; higher risk of side reactions if temperature is not maintained.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Inaccurate titration of organolithium.Retitrate the organolithium solution before use.
Wet reagents or glassware.Ensure all glassware is rigorously dried and use anhydrous solvents.
Reaction quenched prematurely.Use TLC or LC-MS to monitor for complete consumption of starting material.
Mixture of Products Halogen-metal exchange occurred.Ensure temperature is maintained at -78 °C or lower. Use a slower addition rate. Consider a less reactive organolithium (e.g., PhLi).
Recovery of Starting Material Inactive organolithium reagent.Use a fresh bottle of reagent or retitrate.
Addition temperature was too low, causing reagent to freeze.Ensure the reagent solution does not freeze in the needle tip during addition.

References

  • Weinreb ketone synthesis - Wikipedia. Wikipedia. [Link]

  • Weinreb ketone synthesis. chemeurope.com. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • 1,2-Addition and Cross-Coupling of Organolithiums with Weinreb Amides. Synfacts. [Link]

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications (RSC Publishing). [Link]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. ResearchGate. [Link]

  • and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Royal Society of Chemistry. [Link]

  • A Simple Route to Carbonyl Compounds Bearing a 9-Fluorenyl Radical Clock. Organic Syntheses. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • 6-Bromo-2-chloronicotinic acid. Arctom. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

  • REGIOSELECTIVE ADDITIONS TO 3-(0XAZOLINYL)PYRIDINE WITH ORGANOLITHIUM REAGENTS. HETEROCYCLES. [Link]

  • Organolithium Reagents. YouTube. [Link]

  • Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. ResearchGate. [Link]

Sources

Application Notes & Protocols: 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide as a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, as a highly effective acylating agent. The unique structural features of this reagent—a halogenated pyridine ring—make it an invaluable building block in medicinal chemistry and complex molecule synthesis. These notes detail the underlying mechanism of Weinreb amides, their advantages over traditional acylating agents, and provide step-by-step protocols for the preparation and application of the title compound for the synthesis of ketones. This guide is intended for researchers, chemists, and drug development professionals seeking robust and high-fidelity methods for carbon-carbon bond formation.

The Strategic Advantage of the Weinreb Amide Moiety

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1] The primary advantage of using a Weinreb amide for acylation, particularly with highly reactive organometallic reagents like Grignard or organolithium compounds, is the prevention of over-addition.[2][3]

In reactions with traditional acylating agents such as esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[3] Weinreb amides circumvent this problem through the formation of a stable tetrahedral intermediate, which is stabilized by chelation of the metal cation by the N-methoxy oxygen atom.[1][2] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[2] This stability effectively protects the carbonyl group from a second nucleophilic addition, ensuring a clean and high-yield synthesis of the desired ketone.[1]

Caption: General mechanism of Weinreb ketone synthesis vs. over-addition.

Reagent Profile and Handling

Proper handling and storage are critical for maintaining the integrity of the acylating agent.

PropertyValueReference
CAS Number 1142192-12-8[4]
Molecular Formula C₈H₈BrClN₂O₂[4]
Molecular Weight 279.52 g/mol [4]
Appearance Typically a solidN/A
Purity ≥95%[4]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C.General Lab Practice
Handling Use in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.General Lab Practice

Protocol 1: Preparation of this compound

The title compound is readily synthesized from its corresponding carboxylic acid, 6-Bromo-2-chloronicotinic acid, which is commercially available.[5][6][7] The most common and reliable method involves conversion to the acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Synthesis_Workflow Figure 2: Synthesis Workflow Start 6-Bromo-2-chloronicotinic Acid Step1 Activation (e.g., (COCl)₂, SOCl₂) in DCM/DMF (cat.) Start->Step1 Intermediate 6-Bromo-2-chloronicotinoyl Chloride (in situ) Step1->Intermediate Step2 Amination (MeO(Me)NH·HCl, Base) in DCM, 0°C to RT Intermediate->Step2 Product 6-Bromo-2-chloro-N-methoxy- N-methylnicotinamide Step2->Product

Caption: Workflow for the preparation of the title Weinreb amide.

Materials:

  • 6-Bromo-2-chloronicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Ar or N₂), add 6-Bromo-2-chloronicotinic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 0.2 M).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise. Causality: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides at low temperatures, minimizing side reactions. DMF is a necessary catalyst for this transformation.

    • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 2-3 hours or until gas evolution ceases and the solution becomes clear.

    • The resulting solution of the acid chloride is typically used directly in the next step without isolation.

  • Amide Formation:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

    • Cool this suspension to 0°C.

    • Slowly add pyridine or Et₃N (2.5 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction. Causality: A non-nucleophilic base is required to free the amine and scavenge the acid byproduct, driving the reaction to completion.

    • Slowly transfer the previously prepared acid chloride solution to the amine suspension at 0°C via cannula.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Protocol 2: Core Application - Ketone Synthesis via Grignard Reaction

This protocol describes the general procedure for using this compound to synthesize various ketones. The choice of the organometallic reagent will determine the "R" group of the resulting ketone.

Ketone_Synthesis Figure 3: Ketone Synthesis Protocol Reagent 6-Bromo-2-chloro- N-methoxy-N-methylnicotinamide Grignard Organometallic Reagent (e.g., R-MgBr, R-Li) in THF, -78°C to 0°C Intermediate Stable Chelated Intermediate Reagent->Intermediate Nucleophilic Addition Grignard->Intermediate Nucleophilic Addition Workup Aqueous Acidic Workup (e.g., 1M HCl, NH₄Cl) Intermediate->Workup Product 6-Bromo-2-chloro-3-acylpyridine (Target Ketone) Workup->Product

Caption: General workflow for the synthesis of ketones.

Materials:

  • This compound

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere flask.

    • Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent potential side reactions or decomposition of the organometallic reagent.[2][8]

  • Nucleophilic Addition:

    • Slowly add the organometallic reagent (1.1-1.3 eq) dropwise to the stirred solution at -78°C.

    • Monitor the reaction by TLC. After the addition is complete, the reaction may be stirred at -78°C for a period (e.g., 1 hour) and then allowed to slowly warm to 0°C or room temperature until the starting material is consumed. The optimal temperature and time will vary depending on the specific nucleophile used.

  • Workup and Purification:

    • Quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution or 1 M HCl. Causality: The acidic quench protonates the alkoxide, causing the chelated intermediate to collapse into the ketone and water-soluble byproducts.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ketone by flash column chromatography or recrystallization.

Example Nucleophile (R-M)Resulting Ketone Product (R-group)Expected Yield Range
Phenylmagnesium bromidePhenyl85-95%
Methylmagnesium chlorideMethyl80-90%
Vinylmagnesium bromideVinyl75-85%
EthynyllithiumEthynyl70-80%
n-Butyllithiumn-Butyl85-95%
Note: Yields are illustrative and based on typical Weinreb ketone synthesis literature. Actual yields may vary.

Advanced Applications & Troubleshooting

Beyond ketone synthesis, Weinreb amides serve other synthetic purposes:

  • Aldehyde Synthesis: Reduction with a controlled amount of a hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄), can yield the corresponding 6-bromo-2-chloronicotinaldehyde.

  • Directing Groups: The Weinreb amide functionality can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling regioselective modification of the aromatic backbone.[9]

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive organometallic reagent; Insufficient reaction temperature/time.Titrate the organometallic reagent before use; Ensure anhydrous conditions; Increase reaction temperature or allow for longer reaction times.
Low Yield Incomplete reaction; Product loss during workup/purification.Monitor reaction to completion via TLC; Optimize extraction and chromatography conditions.
Formation of Tertiary Alcohol Reaction temperature too high, causing premature collapse of the intermediate.Maintain low temperature (-78°C) during addition and for a period afterward. Ensure a rapid and efficient acidic quench at low temperature.
Side Reactions Presence of moisture or other electrophilic functional groups on the substrate.Use rigorously dried solvents and glassware. Protect other reactive functional groups if necessary.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Collum, D. B., et al. (2007). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Ogiwara, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • El-Malah, A. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Diaba, F., et al. (2007). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]

  • Sharma, P., & Park, C. H. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Kemix Pty Ltd. This compound. [Link]

  • Wang, Y., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules. [Link]

  • Starshinechemical. 6-Bromo-2-chloronicotinic acid. [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Ketones Using 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Sequential Functionalization

In the landscape of modern medicinal and materials chemistry, di-halogenated heterocyclic scaffolds are indispensable building blocks. They offer chemists a pre-functionalized platform for the sequential and regioselective introduction of diverse molecular fragments. 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide stands out as a particularly strategic reagent. This molecule combines three key features: a stable Weinreb amide for controlled ketone synthesis, a reactive C-Br bond for primary functionalization, and a more robust C-Cl bond for secondary modification.

The N-methoxy-N-methylamide, or Weinreb amide, is renowned for its ability to react cleanly with organometallic reagents (like Grignards or organolithiums) to produce ketones without the common side-reaction of over-addition to form tertiary alcohols.[1][2] This reliability is due to the formation of a stable, chelated tetrahedral intermediate that only collapses to the ketone upon aqueous workup.[1][2][3]

This guide provides a detailed exploration of the use of this compound in the synthesis of complex heterocyclic ketones. We will detail the core Weinreb ketone synthesis and demonstrate how the differential reactivity of the two halogen atoms can be exploited in subsequent palladium-catalyzed cross-coupling reactions to build molecular complexity in a controlled, stepwise manner.

Part 1: The Weinreb Ketone Synthesis Pathway

The primary transformation utilizing the Weinreb amide functionality is the reaction with an organometallic reagent to form a ketone. This reaction is highly efficient and tolerates a wide array of functional groups.[1]

Mechanism of Action: The Chelated Intermediate

The success of the Weinreb ketone synthesis lies in the stability of the intermediate formed after the initial nucleophilic attack. As the organometallic reagent (R'-M) adds to the amide carbonyl, a tetrahedral intermediate is formed. The lone pairs on the N-methoxy oxygen atom chelate the metal cation (Li⁺ or MgX⁺), creating a stable five-membered ring.[2][3] This chelated species prevents the elimination of the methoxymethylamine group and subsequent second addition of the organometallic reagent. Acidic aqueous workup protonates the intermediate, leading to its collapse and formation of the final ketone product.[3]

Weinreb_Mechanism R R-CO-N(OMe)Me R_prime_M R'-M reac_node R->reac_node R_prime_M->reac_node H3O H₃O⁺ (Workup) Intermediate [Chelated Tetrahedral Intermediate] prod_node Intermediate->prod_node + H₃O⁺ Ketone R-CO-R' Side_product HN(OMe)Me reac_node->Intermediate + R'-M int_node prod_node->Ketone prod_node->Side_product

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocol 1: General Synthesis of a 6-Bromo-2-chloro-3-acylpyridine

This protocol describes the reaction of this compound with a Grignard reagent to yield the corresponding ketone.

Materials:

  • This compound (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the Weinreb amide) and stir until all solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Acidification: Add 1 M HCl until the aqueous layer reaches a pH of ~2-3 to ensure complete hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

ParameterValue/ConditionRationale
Temperature 0 °C to Room TempLow initial temperature controls the exothermic addition and stabilizes the tetrahedral intermediate. Warming ensures the reaction goes to completion.
Solvent Anhydrous THFAprotic and effectively solvates the Grignard reagent and the reaction intermediate. Must be anhydrous to prevent quenching the organometallic reagent.
Stoichiometry 1.2 eq GrignardA slight excess of the Grignard reagent ensures complete consumption of the starting Weinreb amide.
Workup NH₄Cl quench, then HClThe initial quench with a mild proton source like NH₄Cl safely destroys excess Grignard reagent. Subsequent acidification with HCl facilitates the hydrolysis of the stable intermediate to the ketone.

Part 2: Sequential Cross-Coupling for Advanced Analogs

The true synthetic power of 6-bromo-2-chloro-3-acylpyridine derivatives lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy. This allows for selective functionalization at the 6-position while preserving the chlorine at the 2-position for a subsequent, different coupling reaction.

Sequential_Coupling Start 6-Bromo-2-chloro-3-acylpyridine Intermediate 6-Aryl-2-chloro-3-acylpyridine Start->Intermediate Suzuki Coupling (Reacts at C-Br) [Pd(OAc)₂, PPh₃, K₂CO₃] Final_Product 6-Aryl-2-Amino-3-acylpyridine Intermediate->Final_Product Buchwald-Hartwig Amination (Reacts at C-Cl) [Pd₂(dba)₃, Xantphos, Cs₂CO₃]

Caption: Sequential functionalization workflow.

Experimental Protocol 2: Suzuki-Miyaura Coupling at the C-6 Position

This protocol describes the selective arylation at the C-Br bond, leaving the C-Cl bond intact.

Materials:

  • 6-Bromo-2-chloro-3-acylpyridine (from Protocol 1) (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • Triphenylphosphine (PPh₃) (0.04-0.10 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 6-bromo-2-chloro-3-acylpyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water).

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Cooling & Filtration: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Protocol 3: Buchwald-Hartwig Amination at the C-2 Position

This protocol describes the subsequent amination at the C-Cl bond of the product from Protocol 2.

Materials:

  • 6-Aryl-2-chloro-3-acylpyridine (from Protocol 2) (1.0 eq)

  • Amine (e.g., Morpholine) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • Phosphine Ligand (e.g., Xantphos or BINAP) (0.04-0.10 eq)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Add the 6-aryl-2-chloro-3-acylpyridine (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Heating: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • Cooling & Filtration: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite.

  • Workup & Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the final 2-amino-substituted product.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex substituted heterocyclic ketones. The Weinreb amide functionality provides a reliable and high-yielding route to ketones, while the differential reactivity of the halide substituents enables a predictable and powerful strategy for sequential cross-coupling reactions. This allows researchers and drug development professionals to systematically build molecular diversity around a core pyridyl ketone scaffold, making it an invaluable tool in the pursuit of novel chemical entities.

References

  • Weinreb, S. M. & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. Available at: [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]

  • Chemiz. (2023). Weinreb ketone synthesis. YouTube. Available at: [Link] (Note: A representative URL is used as the original may not be stable).

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]

  • Royal Society of Chemistry. (2020). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a versatile building block in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms on the pyridine ring offers opportunities for selective, sequential functionalization, while the Weinreb amide moiety serves as a stable precursor for ketones and aldehydes. This document explores the strategic application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, explaining the principles of site selectivity and providing step-by-step experimental procedures designed to offer researchers a reliable starting point for their synthetic endeavors.

Introduction: A Multifunctional Synthetic Scaffold

Nitrogen-containing heterocycles are privileged scaffolds in drug discovery, with a significant percentage of FDA-approved small-molecule drugs containing such motifs.[1] Dihalogenated pyridines, in particular, are powerful intermediates, allowing for iterative, site-selective diversification through cross-coupling reactions.[2] The subject of this guide, this compound (CAS 1142192-12-8)[3][4][5], is a particularly valuable reagent for several reasons:

  • Orthogonal Reactivity: The molecule possesses a C-Br bond and a C-Cl bond. In palladium-catalyzed reactions, the carbon-halogen bond dissociation energy is a key factor in the rate-determining oxidative addition step, leading to a general reactivity trend of C-I > C-Br > C-Cl.[6] This inherent difference allows for selective coupling at the more reactive C6-Br position while leaving the C2-Cl position intact for subsequent transformations.

  • The Weinreb Amide: The N-methoxy-N-methyl amide, or Weinreb amide, is a highly useful functional group. It is stable to many organometallic reagents, forming a chelated tetrahedral intermediate that prevents the common problem of over-addition.[7][8] This intermediate can then be gently hydrolyzed to yield a ketone or reduced to an aldehyde, providing a reliable route to carbonyl compounds.[9]

  • Strategic Positioning: The 2,3,6-substitution pattern on the pyridine ring allows for the creation of sterically and electronically diverse structures, which is often a key objective in the optimization of lead compounds in drug development programs.

This guide will provide detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions, optimized for selectivity at the C6-Br position of the title compound.

Understanding Site Selectivity

For dihalogenated pyridines, the site of palladium-catalyzed cross-coupling is influenced by both electronic and steric factors. The pyridine nitrogen inductively withdraws electron density, making the C2 and C6 positions (α-positions) more electrophilic and generally more susceptible to oxidative addition by a Pd(0) catalyst.[10] However, when comparing different halogens, the bond dissociation energy typically dictates the selectivity.

In the case of this compound, the C6-Br bond is significantly more reactive than the C2-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for a high degree of selectivity under carefully controlled conditions.

Figure 1: Logical workflow for the selective cross-coupling of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of biaryl synthesis.[11][12] The reaction's tolerance of a wide variety of functional groups and the general stability and low toxicity of boronic acid reagents contribute to its widespread use.[13]

Proposed Catalytic Cycle

The generally accepted mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.[14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex ox_add ox_add Oxidative Addition Ar-X pd_r_complex L₂Pd(II)(Ar)(R) pd_complex->pd_r_complex transmetal transmetal Transmetalation R-B(OH)₂ + Base pd_r_complex->pd0 red_elim product Ar-R pd_r_complex->product red_elim Reductive Elimination label_start Ar = 6-(2-chloro-3-(N-methoxy-N-methylcarbamoyl)pyridin)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling at the C6-Br position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-chloro-N-methoxy-N-methylnicotinamide.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals.[17]

Proposed Catalytic Cycle

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[18][19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne_complex L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination Product Ar-C≡CR pd_alkyne_complex->Product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne Base cu_alkyne->pd_complex alkyne H-C≡CR

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is designed for selective coupling at the C6-Br position.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (THF or DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Add the amine base (3.0 eq) followed by the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[20][21] This transformation has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance.[22]

Proposed Catalytic Cycle

The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[23][24]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex ox_add ox_add Oxidative Addition Ar-X pd_amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ pd_complex->pd_amine_complex amine_add amine_add Amine Coordination + R₂NH pd_amido_complex L₂Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex deprotonation deprotonation Deprotonation - Base-H⁺X⁻ pd_amido_complex->pd0 red_elim product Ar-NR₂ pd_amido_complex->product red_elim Reductive Elimination

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed for selective amination at the C6-Br position. The choice of ligand is critical and often depends on the specific amine being coupled.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos or RuPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction tube.

  • Add the this compound (1.0 eq).

  • Seal the tube, remove it from the glovebox, and add the anhydrous solvent (toluene or dioxane) via syringe to achieve a substrate concentration of 0.1 M.

  • Add the amine (1.2 eq) via syringe.

  • Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Recommended Conditions

Reaction TypePalladium SourceLigandBaseSolventTemp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ or dppfK₂CO₃ or Cs₂CO₃Dioxane/H₂O90
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N or DIPEATHF or DMF25-50
Buchwald-Hartwig Pd₂(dba)₃Xantphos or RuPhosNaOtBu or Cs₂CO₃Toluene or Dioxane100-110

Conclusion

The this compound scaffold provides a gateway to a vast chemical space for drug discovery and development. The protocols detailed in this application note offer reliable and selective methods for the functionalization of the C6-position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The inherent reactivity difference between the C-Br and C-Cl bonds allows for the retention of a synthetic handle at the C2-position for further diversification. Researchers are encouraged to use these protocols as a robust starting point, with the understanding that minor optimizations may be necessary for specific, challenging substrates.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health (NIH). [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). National Institutes of Health (NIH). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2011). National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • This compound. (n.d.). ABL Technology. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2018). National Institutes of Health (NIH). [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2019). MDPI. [Link]

  • This compound. (n.d.). Kemix Pty Ltd. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. (2020). Royal Society of Chemistry. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. (2010). ResearchGate. [Link]

  • Sonogashira Coupling Reaction Mechanism. (2016). YouTube. [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Royal Society of Chemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2001). SciSpace. [Link]

Sources

Application Note: Standardized Workup Procedures for Reactions of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a specialized chemical intermediate belonging to the class of Weinreb-Nahm amides.[1] Its structure is particularly valuable in organic synthesis for the precise construction of ketones and aldehydes from various nucleophiles. The key advantage of the Weinreb amide functionality lies in its ability to react with highly nucleophilic organometallic reagents (like Grignard or organolithium reagents) and stop the reaction cleanly at the ketone stage, effectively preventing the common problem of over-addition that plagues similar reactions with esters or acid chlorides.[2][3]

This control is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][4] This intermediate remains intact at low temperatures and only collapses to the desired carbonyl compound upon a hydrolytic workup.[1][4] Therefore, a well-designed and meticulously executed workup procedure is not merely a purification step but an integral part of the reaction mechanism to achieve high yields and purity.

This document provides a detailed guide to the workup procedures for reactions involving this compound, grounded in mechanistic principles and field-proven protocols.

The Underlying Chemistry: Stability of the Tetrahedral Intermediate

Understanding the "why" behind the workup protocol begins with the structure of the Weinreb amide. Upon addition of a nucleophile (e.g., an organometallic reagent, R-M), a tetrahedral intermediate is formed. The N-methoxy group's oxygen atom chelates the metal cation (e.g., MgX⁺ or Li⁺), creating a stable five-membered ring. This chelation prevents the intermediate from collapsing and eliminating the N-methoxy-N-methylamine group until a proton source is deliberately introduced during the workup.[1][3]

G cluster_0 Reaction Phase (Low Temp) cluster_1 Workup Phase start Weinreb Amide + R-MgX intermediate Stable Chelated Tetrahedral Intermediate start->intermediate Nucleophilic Attack quench Aqueous Quench (e.g., aq. NH4Cl) intermediate->quench Protonation product Ketone Product quench->product Collapse & Elimination

Caption: Reaction mechanism showing the stable intermediate.

General Workup Workflow: A Step-by-Step Rationale

A successful workup isolates the desired product from unreacted starting materials, reagents, and byproducts. The following workflow is standard for Weinreb amide reactions.

G A 1. Quenching (Low Temperature) B 2. Phase Separation & Extraction A->B Destroys excess reagent Collapses intermediate C 3. Washing Organic Layer (aq. Washes) B->C Isolates product in organic phase D 4. Drying C->D Removes water-soluble impurities E 5. Concentration D->E Removes residual water F 6. Purification (e.g., Chromatography) E->F Removes solvent G Pure Product F->G Isolates pure product

Caption: Standard workflow for Weinreb amide reaction workup.

  • Quenching: This is the most critical step. It must be performed at low temperatures (typically between -78°C and 0°C) to dissipate the heat from neutralizing highly reactive reagents (e.g., Grignards, LiAlH₄) and to ensure the desired ketone or aldehyde is formed efficiently. A slow, dropwise addition of the quenching solution is paramount. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice as it provides a mild proton source that effectively quenches the reaction without being strongly acidic, which could cause side reactions with sensitive functional groups.[5][6]

  • Extraction: After quenching, the product is partitioned between an aqueous layer and an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) depends on the product's polarity. Multiple extractions are performed to maximize the recovery of the product from the aqueous layer.

  • Washing: The combined organic extracts are washed sequentially with different aqueous solutions. A wash with water removes water-soluble byproducts. A wash with brine (saturated aqueous NaCl) helps to break up emulsions and begins the drying process by removing bulk water from the organic layer.

  • Drying: An anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), is added to the organic solution to scavenge residual water.

  • Concentration: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[7][8]

  • Purification: The crude material is typically purified by column chromatography on silica gel to isolate the target compound from any remaining impurities.

Detailed Experimental Protocols

Protocol 1: Workup for Ketone Synthesis via Grignard Reaction

This protocol outlines the workup procedure following the addition of an organometallic reagent (e.g., Phenylmagnesium bromide) to a solution of this compound in THF.

Materials:

  • Reaction mixture at -78°C to 0°C

  • Saturated aqueous ammonium chloride (NH₄Cl), chilled

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Quenching:

    • While maintaining the reaction temperature at 0°C (ice bath), slowly add the saturated aqueous NH₄Cl solution dropwise via an addition funnel. Monitor for any excessive exotherm.

    • Continue the addition until no further effervescence or reaction is observed.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature with stirring for 15-20 minutes.

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add ethyl acetate (EtOAc) to the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The organic layer contains the desired product.

    • Drain the lower aqueous layer. Extract the aqueous layer two more times with fresh portions of EtOAc to ensure complete recovery of the product.

  • Washing:

    • Combine all organic extracts in the separatory funnel.

    • Wash the combined organic layer once with deionized water, followed by one wash with brine.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄.

    • Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent, washing the solid with a small amount of fresh EtOAc.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Purify by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ketone.

Protocol 2: Workup for Aldehyde Synthesis via Hydride Reduction (e.g., LiAlH₄)

This protocol details the workup following the reduction of the Weinreb amide with a reagent like lithium aluminum hydride (LiAlH₄). This workup requires extreme caution due to the high reactivity of residual hydride.

Materials:

  • Reaction mixture at 0°C

  • Deionized water, chilled

  • 15% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Celite™ or anhydrous Na₂SO₄ for filtration

Procedure (Fieser Workup):

  • Cautious Quenching:

    • Cool the reaction vessel to 0°C in an ice bath.

    • For a reaction conducted with 'x' grams of LiAlH₄, perform the following sequential additions with vigorous stirring:

      • Step 1: Slowly and dropwise, add 'x' mL of deionized water.

      • Step 2: Slowly and dropwise, add 'x' mL of 15% aqueous NaOH.

      • Step 3: Slowly and dropwise, add '3x' mL of deionized water.

    • This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Filtration:

    • After the final addition, remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes to 1 hour.

    • Filter the slurry through a pad of Celite™ or anhydrous Na₂SO₄ in a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of ethyl acetate to ensure all product is recovered.

  • Drying and Concentration:

    • The filtrate contains the product in the organic solvent. Transfer it to a round-bottom flask.

    • Since the Fieser workup produces an anhydrous organic solution, a separate drying step is often unnecessary.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification:

    • Proceed with purification by flash column chromatography as described in Protocol 1. Aldehydes can be sensitive, so prompt purification is recommended.

Data Summary and Troubleshooting

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Ketone/Aldehyde 1. Incomplete reaction. 2. Degradation of organometallic/hydride reagent. 3. Quenching at too high a temperature.1. Monitor reaction by TLC/LC-MS before workup. 2. Use freshly titrated or high-quality reagents. 3. Ensure the quench is performed at the recommended low temperature (0°C or below).
Presence of Over-addition Product (Alcohol) 1. Quench was not performed at a sufficiently low temperature. 2. The tetrahedral intermediate was unstable.1. The primary advantage of a Weinreb amide is to prevent this. If observed, re-verify that the starting material is indeed a Weinreb amide and that the workup temperature was strictly controlled.[1]
Difficult Emulsion During Extraction 1. Presence of fine inorganic salt precipitates. 2. Basic or acidic conditions.1. Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Filter the entire biphasic mixture through a pad of Celite™ before separation.
Product is an Oil but Expected to be a Solid 1. Presence of residual solvent. 2. Product is impure.1. Dry the crude product under high vacuum for an extended period.[7][8] 2. Proceed with purification; impurities can act as a freezing point depressant.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Organometallic reagents (Grignard, organolithiums) and metal hydrides (LiAlH₄) are pyrophoric and/or react violently with water. Handle them under an inert atmosphere (Nitrogen or Argon) and use appropriate syringe/cannula techniques.

  • Quenching: The quenching process can be highly exothermic and may release flammable gases (e.g., hydrogen from LiAlH₄). Perform this step slowly, in a fume hood, and behind a safety shield, especially on a large scale.

  • Halogenated Compounds: The starting material and product are halogenated organic compounds. Handle them in a well-ventilated fume hood to avoid inhalation.

References

  • Weinreb ketone synthesis. In: Wikipedia. Accessed January 20, 2026. [Link]

  • Armstrong, B. A., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. [Link]

  • El-Malah, A. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • TutorChase. How do you prepare a Weinreb amide?. Accessed January 20, 2026. [Link]

  • Weinreb amides. Current Protocols in Nucleic Acid Chemistry. (2007). [Link]

  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). Accessed January 20, 2026. [Link]

  • Kemix Pty Ltd. This compound. Accessed January 20, 2026. [Link]

  • Chemistry - The Mystery of Molecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [YouTube video]. [Link]

  • Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides. [YouTube video]. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. (2017). [Link]

  • Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. Accessed January 20, 2026. [Link]

Sources

Application Note & Protocol: Strategic Purification of Reaction Products from 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction: The Purification Challenge

The synthetic utility of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide stems from the differential reactivity of its functional groups. The bromo group is more reactive in typical palladium-catalyzed cross-coupling reactions than the chloro group, allowing for sequential functionalization.[1] Concurrently, the N-methoxy-N-methyl amide (Weinreb amide) offers a robust method for synthesizing ketones by preventing the common issue of over-addition by organometallic reagents.[2]

This versatility, however, introduces complexity into the purification process. Reaction crudes are often mixtures containing:

  • Unreacted starting material.

  • Desired mono-substituted or ketone product.

  • Palladium catalyst residues and ligands (from cross-coupling).

  • Boronic acids/esters and inorganic bases (from Suzuki coupling).[3]

  • Quenched organometallic reagents and their byproducts (from ketone synthesis).

  • Potentially di-substituted byproducts.

A robust purification strategy is therefore not merely a procedural step but a critical component of the synthetic design, ensuring the integrity and purity of the final compound for subsequent biological screening or synthetic elaboration.

Chapter 1: Foundational Purification Principles

The choice of a purification strategy is dictated by the physicochemical properties of the target molecule versus its impurities. Key considerations include polarity, solubility, and acid/base character.

Aqueous Workup & Liquid-Liquid Extraction (LLE)

The initial workup is the first and most critical purification step. Its primary goal is to remove the bulk of inorganic salts, water-soluble reagents, and catalysts.

  • Quenching: Reactions involving organometallic reagents (e.g., Grignard, organolithiums) must be carefully quenched at low temperatures (typically 0 °C or below) with a proton source like saturated aqueous ammonium chloride (NH₄Cl) or a weak acid. This step neutralizes the highly reactive species and hydrolyzes the stable tetrahedral intermediate characteristic of Weinreb amide reactions to release the ketone.[4]

  • Phase Separation: Following quenching, the product is extracted into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent is critical and should be based on the product's solubility and polarity.

  • Washing:

    • Water/Brine: Removes water-soluble impurities. A brine wash helps to break up emulsions and dry the organic layer.

    • Acidic Wash (e.g., 1M HCl): Removes basic impurities, such as pyridine-containing byproducts or excess amines.

    • Basic Wash (e.g., saturated NaHCO₃ or 1M NaOH): Removes acidic impurities, such as unreacted boronic acids from Suzuki reactions.

Flash Column Chromatography

Flash chromatography is the most common method for purifying products from these reactions.[5] The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (silica gel) and a non-polar mobile phase (e.g., hexanes/ethyl acetate). More polar compounds have a stronger interaction with the silica and elute later. The products of Suzuki coupling or ketone synthesis involving this compound are typically of moderate polarity, making this the default method.

  • Solvent System Selection: The key to successful chromatography is selecting a solvent system that provides an optimal retention factor (Rƒ) for the desired product, ideally between 0.2 and 0.4. This is determined empirically using Thin Layer Chromatography (TLC).

Crystallization

For solid products, crystallization can be a powerful technique to achieve high purity, often exceeding that achievable by chromatography alone.[6][7] The process relies on the principle that the desired compound will be less soluble than its impurities in a chosen solvent system at a given temperature. Various techniques can be employed, including controlled cooling, vapor diffusion, and anti-solvent precipitation.[8] The formation of different crystal polymorphs can be a factor, especially with nicotinamide derivatives.[9]

Chapter 2: Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks (e.g., TLC) to ensure successful purification.

Protocol 2.1: Purification of a Suzuki-Miyaura Cross-Coupling Product

This protocol assumes a standard Suzuki reaction coupling an aryl boronic acid at the 6-bromo position of the starting material.

Step-by-Step Methodology:

  • Reaction Cooldown & Filtration: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate (EtOAc).

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst. Wash the Celite® pad with additional EtOAc to ensure complete product recovery.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash with 1M aqueous NaOH (2x) to remove excess boronic acid and phenolic byproducts.

    • Wash with water (1x) and then saturated aqueous NaCl (brine) (1x).

    • Rationale: The basic wash deprotonates the boronic acid (R-B(OH)₂) to form the water-soluble boronate salt (R-B(OH)₃⁻), effectively removing it from the organic phase.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • TLC Analysis: Dissolve a small amount of the crude residue and spot it on a TLC plate alongside the starting material. Develop the plate using a pre-determined solvent system (e.g., 30% EtOAc in Hexanes). Visualize under UV light. The product should appear as a new spot, typically with a similar or slightly higher Rƒ than the starting material.

  • Flash Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load it onto a pre-packed silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing).[10]

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent in vacuo to yield the purified product. Confirm identity and purity using NMR and LC-MS.

Diagram 1: General Purification Workflow This diagram illustrates the logical flow from a crude reaction mixture to a purified compound, emphasizing key decision and action points.

G cluster_0 Post-Reaction Processing cluster_1 Liquid-Liquid Extraction cluster_2 Chromatographic Purification cluster_3 Final Product A Crude Reaction Mixture B Quench / Cool Down A->B C Filter Catalyst (if applicable) B->C D Dilute & Transfer to Separatory Funnel C->D E Perform Acid/Base Washes & Brine Wash D->E F Dry Organic Layer (Na2SO4) E->F G Concentrate in vacuo F->G H Analyze Crude by TLC G->H I Perform Flash Column Chromatography H->I J Combine Pure Fractions I->J K Final Concentration J->K L Pure Product K->L M Characterize (NMR, LC-MS) L->M

Caption: A generalized workflow for the purification of organic compounds.

Protocol 2.2: Purification of a Weinreb Ketone Synthesis Product

This protocol assumes the addition of an organometallic reagent (e.g., a Grignard reagent) to the Weinreb amide to form a ketone.

Step-by-Step Methodology:

  • Reaction Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted organometallic reagent.

    • Safety Note: Quenching is often exothermic. Slow addition is crucial to maintain temperature control.

    • Rationale: The Weinreb amide, upon reaction with an organometallic reagent, forms a stable chelated tetrahedral intermediate.[11][12] The acidic workup with NH₄Cl protonates this intermediate, which then collapses to form the desired ketone.[4]

  • Aqueous Workup:

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • TLC Analysis: Analyze the crude product by TLC against the starting Weinreb amide. The resulting ketone is typically less polar than the starting amide and will have a higher Rƒ.

  • Flash Column Chromatography:

    • Purify the crude residue by silica gel chromatography using an appropriate eluent system (e.g., a gradient of 0-25% ethyl acetate in hexanes).

    • The less polar ketone will elute before the more polar unreacted starting material.

  • Final Concentration & Characterization: Combine pure fractions, concentrate in vacuo, and characterize the final product to confirm its structure and purity.

Diagram 2: Purification Troubleshooting Decision Tree This diagram provides a logical path for addressing common challenges encountered during chromatographic purification.

G Start Poor Separation on TLC/Column Q1 Are spots streaking? Start->Q1 Q2 Are Rƒ values too close? Q1->Q2 No A1 Add 0.5-1% Triethylamine (for basic compounds) or Acetic Acid (for acidic compounds) to eluent. Q1->A1 Yes Q3 Is product insoluble? Q2->Q3 No A2 Decrease eluent polarity. (e.g., from 30% to 20% EtOAc/Hex) Q2->A2 Yes (Rƒ > 0.5) A3 Try a different solvent system. (e.g., DCM/Methanol) Q2->A3 Yes (Rƒ < 0.5) A4 Consider Reverse-Phase (C18) Chromatography. Q3->A4 Yes (in polar solvents) A5 Try crystallization. Q3->A5 Yes (in non-polar solvents)

Caption: A decision tree for troubleshooting chromatographic separations.

Data Summary

The following table provides representative data for guiding purification efforts. Actual values will vary based on the specific product.

ParameterSuzuki Coupling ProductWeinreb Ketone ProductStarting Material
Typical Rƒ ~0.4 - 0.5~0.5 - 0.6~0.3 - 0.4
(in 30% EtOAc/Hex)
Typical Eluent 10-40% EtOAc/Hexanes5-30% EtOAc/Hexanes-
Aqueous Wash 1M NaOH (removes boronic acid)Saturated NH₄Cl (quench)-
Common Impurities Starting Material, Boronic Acid, Pd catalystStarting Material, Over-addition product (alcohol)-

References

  • Title: Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization Source: ACS Publications URL: [Link]

  • Title: Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization Source: ResearchGate URL: [Link]

  • Title: New Crystalline Salts of Nicotinamide Riboside as Food Additives Source: PMC - NIH URL: [Link]

  • Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

  • Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Custom Synthesis URL: [Link]

  • Title: Overprediction is a major limitation of current crystal structure prediction... Source: ResearchGate URL: [Link]

  • Title: Weinreb amide workup extraction issues Source: Reddit URL: [Link]

  • Title: Processes for producing highly pure nicotinamide Source: Google Patents URL
  • Title: Grignard Reaction (RMgX + Weinreb Amide) Source: Common Organic Chemistry URL: [Link]

  • Title: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: ResearchGate URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: SYNTHESIS OF A 9-FLUORENYL RADICAL CLOCK AND ITS USE IN THE STUDY OF GRIGNARD ADDITION MECHANISMS Source: Organic Syntheses URL: [Link]

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: in the chemical literature: Weinreb amides Source: YouTube URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids... Source: PMC - NIH URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene... Source: SpringerLink URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]

  • Title: Structural Elucidation, Modification and Anticancer Properties of a Lead Compound Nicotinamide N-Methyltransferase Inhibitor Source: OPUS at UTS URL: [Link]

  • Title: Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group... Source: MDPI URL: [Link]

  • Title: Novel synthesis of nicotinamide derivatives of cytotoxic properties Source: PubMed URL: [Link]

  • Title: Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides Source: PubMed URL: [Link]

Sources

Application Note & Protocols: Analytical Methods for Monitoring 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic & Analytical Challenge

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a specialized chemical intermediate belonging to the class of Weinreb-Nahm amides.[1][2] Its primary utility in synthetic organic chemistry is as a robust acylating agent for the synthesis of ketones and, via reduction, aldehydes. The N-methoxy-N-methylamide functionality is the cornerstone of its utility; upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents), it forms a stable, chelated tetrahedral intermediate.[1][2] This intermediate resists the common problem of over-addition, which often plagues reactions with simpler acylating agents like esters or acid chlorides, thereby preventing the formation of tertiary alcohol byproducts.[1]

Given this mechanism, precise monitoring of the reaction is not merely a procedural formality but a critical component of process optimization, yield maximization, and impurity profiling. The ability to accurately track the consumption of the starting Weinreb amide and the formation of the desired ketone in real-time or near-real-time allows researchers to determine reaction endpoints, identify potential side reactions, and develop scalable, reproducible synthetic protocols.

This guide provides detailed application notes and validated protocols for three orthogonal, high-trust analytical techniques for monitoring reactions involving this compound:

  • High-Performance Liquid Chromatography (HPLC) for robust quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for non-invasive, in-situ reaction monitoring and mechanistic studies.

Foundational Chemistry: The Weinreb-Nahm Amide Intermediate

Understanding the reaction mechanism is paramount to designing an effective monitoring strategy. The stability of the Weinreb-Nahm amide adduct is the key.

The N-methoxy group chelates the metal cation (e.g., Mg²⁺ or Li⁺) of the organometallic reagent, forming a stable five-membered ring in the tetrahedral intermediate. This chelated complex is stable at low temperatures and does not readily collapse to release the ketone until an acidic quench is performed. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent. Monitoring focuses on tracking the disappearance of the starting amide (reactant) and the appearance of the ketone (product) post-quench.

G cluster_0 Reaction Phase cluster_1 Workup Phase Weinreb_Amide 6-Bromo-2-chloro- N-methoxy-N-methylnicotinamide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + Organometallic Organometallic Reagent (R-MgX or R-Li) Organometallic->Intermediate + Ketone Desired Ketone Product Intermediate->Ketone Collapse Monitoring_Point Analytical Sampling Point (Aliquot taken and quenched) Intermediate->Monitoring_Point Quench Aqueous Acid Quench (e.g., NH4Cl) Quench->Intermediate

Caption: Logical workflow of a Weinreb-Nahm ketone synthesis.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative reaction monitoring in pharmaceutical and fine chemical development. Its high resolution, sensitivity, and reproducibility make it ideal for tracking the concentration of multiple components in a complex reaction mixture over time.

Causality & Experimental Choices
  • Technique: Reverse-Phase HPLC is selected because the analyte is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Gradient Elution: A gradient is employed because reaction mixtures typically contain components with a range of polarities (starting material, product, non-polar byproducts). A gradient ensures adequate retention for early-eluting polar compounds and timely elution for late-eluting non-polar compounds, all within a reasonable run time.

  • UV Detection: The nicotinamide core of the molecule contains a chromophore that absorbs UV light, enabling straightforward detection without derivatization. A preliminary UV scan of the starting material is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Sample Preparation: Immediate quenching of the reaction aliquot is the most critical step. It freezes the reaction at a specific time point, ensuring the analytical result accurately reflects the state of the reaction at that instant. Dilution prevents column overloading and detector saturation, while filtration protects the HPLC system from particulate matter.[3][4]

Detailed Protocol: HPLC
  • Reaction Sampling & Quenching:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel using a syringe.

    • Immediately dispense the aliquot into a pre-weighed vial containing a quench solution (e.g., 1.0 mL of saturated aqueous NH₄Cl or a suitable buffer) and a known volume of diluent (e.g., Acetonitrile). Mix vigorously. This step must be executed rapidly and consistently.

  • Sample Preparation for Injection:

    • Allow the quenched sample to reach room temperature.

    • If necessary, dilute the sample further with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) to ensure the analyte concentration falls within the calibrated linear range of the instrument.

    • Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[4]

  • Instrumentation & Conditions:

    • System: A standard HPLC system with a gradient pump, autosampler, and UV detector (e.g., Agilent 1290 Infinity II) is suitable.[5]

    • Data Analysis: Use chromatography data software to integrate the peak areas of the starting material and product. Calculate the percent conversion by monitoring the relative decrease in the starting material's peak area or the increase in the product's peak area relative to an internal standard or by area percent normalization.

Data Presentation: HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm particles[6]Industry standard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides proton source for good peak shape (silanol suppression).
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting non-polar components.
Gradient 10% B to 95% B over 15 minutesEnsures separation of components with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 5 µLTypical volume to avoid peak distortion and overloading.
Detection UV Diode Array Detector (DAD) at 260 nmGood sensitivity for the nicotinamide chromophore.
Visualization: HPLC Workflow

G Start Reaction Mixture Aliquot 1. Withdraw Aliquot (e.g., 50 µL) Start->Aliquot Quench 2. Quench Immediately (e.g., 1 mL NH4Cl/ACN) Aliquot->Quench Dilute 3. Dilute to Linear Range Quench->Dilute Filter 4. Filter (0.45 µm) Dilute->Filter Inject 5. Inject into HPLC Filter->Inject Analyze 6. Analyze Chromatogram (Peak Area vs. Time) Inject->Analyze

Caption: Step-by-step workflow for HPLC sample preparation and analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unparalleled confidence in compound identification. While HPLC is superior for quantification, GC-MS is the definitive tool for confirming the identity of the product and detecting and identifying volatile impurities or byproducts.

Causality & Experimental Choices
  • Technique: GC is suitable for analytes that are thermally stable and sufficiently volatile to be vaporized in the injector port without decomposition. The target compound and expected ketone product generally meet these criteria.

  • Mass Spectrometry (MS) Detection: This is the key advantage. MS provides mass-to-charge ratio (m/z) data, which yields the molecular weight and a unique fragmentation pattern (a "molecular fingerprint") for each compound.

  • Isotopic Pattern Recognition: This is a self-validating feature of this specific analysis. The presence of both bromine and chlorine in the starting material creates a highly characteristic isotopic pattern in the mass spectrum.[7]

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in M+ and M+2 peaks of nearly equal intensity for any fragment containing a bromine atom.[8][9]

    • Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] This results in M+ and M+2 peaks with a 3:1 intensity ratio for any fragment containing a chlorine atom.[9]

    • For 6-Bromo-2-chloro-N-methylnicotinamide , the molecular ion region will exhibit a unique cluster of peaks at M+, M+2, and M+4, with an approximate intensity ratio of 3:4:1, which is a definitive confirmation of the presence of one Br and one Cl atom.[10]

Detailed Protocol: GC-MS
  • Reaction Sampling & Workup:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction and quench it in a vial as described for the HPLC method.

    • Add an organic extraction solvent (e.g., 1.0 mL of Ethyl Acetate or Dichloromethane) and a small amount of water.

    • Vortex the vial thoroughly to extract the organic components into the organic layer.

    • Allow the layers to separate. Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄).

  • Sample Preparation for Injection:

    • Transfer the dried organic solution to a GC vial, filtering if necessary.

    • Dilute with the extraction solvent as needed.

  • Instrumentation & Conditions:

    • System: A standard GC-MS instrument.

    • Data Analysis: Identify the starting material and product peaks in the Total Ion Chromatogram (TIC). Examine the mass spectrum for each peak. Confirm the identity of the starting material by locating its molecular ion cluster (C₈H₈BrClN₂O₂ has an MW of ~278.5 g/mol , so look for peaks around m/z 278, 280, 282). Confirm the product by finding its expected molecular ion.

Data Presentation: GC-MS Parameters
ParameterRecommended SettingRationale
Column DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µmA robust, general-purpose, low-polarity column.
Injector Temp. 250 °CEnsures complete vaporization without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, provides good efficiency.
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Separates components based on boiling point.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode, creates reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the expected mass range of reactants, products, and fragments.
Visualization: GC-MS Workflow

G Sample Quenched Aliquot Extract 1. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extract Dry 2. Dry Organic Layer (e.g., Na2SO4) Extract->Dry Transfer 3. Transfer to GC Vial Dry->Transfer Inject 4. Inject into GC-MS Transfer->Inject Analyze 5. Analyze TIC and Mass Spectra (Check Isotopic Patterns) Inject->Analyze

Caption: Step-by-step workflow for GC-MS sample preparation and analysis.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers the unique capability of monitoring a reaction in-situ (directly in the reaction vessel, i.e., an NMR tube) without requiring sample workup.[11] This non-invasive technique provides rich structural information about all species in the solution simultaneously, making it the premier tool for mechanistic investigations and kinetic analysis.[12][13]

Causality & Experimental Choices
  • Technique: ¹H NMR is chosen for its high sensitivity and the abundance of protons in the molecules of interest. The N-methoxy (OCH₃) and N-methyl (NCH₃) groups of the Weinreb amide provide clean, distinct singlet peaks in a region of the spectrum that is often free from other signals, making them ideal reporters for monitoring the consumption of the starting material.

  • In-situ Monitoring: By running the reaction in a deuterated solvent inside an NMR tube, one can acquire spectra at regular intervals without perturbing the reaction.[14] This provides a true kinetic profile.

  • Quantitative Analysis: NMR is inherently quantitative. The area under a peak is directly proportional to the number of nuclei giving rise to that signal. Therefore, by comparing the integral of a product peak to a starting material peak (or an internal standard), one can directly calculate the conversion without the need for calibration curves.[12]

Detailed Protocol: In-Situ ¹H NMR
  • Reaction Setup:

    • In a clean, dry NMR tube, dissolve the this compound in a suitable deuterated solvent (e.g., THF-d₈, CDCl₃) that is compatible with the reaction chemistry.

    • Add an internal standard with a known concentration and a simple, non-overlapping signal if precise concentration tracking is needed.

    • Acquire an initial spectrum (t=0) of the starting material.

  • Reaction Initiation & Monitoring:

    • Cool the NMR tube to the desired reaction temperature within the spectrometer's probe.

    • Inject the organometallic reagent directly into the NMR tube and quickly mix.

    • Immediately begin acquiring a series of ¹H NMR spectra at programmed time intervals (e.g., every 5 minutes). Modern spectrometers can automate this process.[11]

  • Data Processing & Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic peaks for the starting Weinreb amide (e.g., the OCH₃ and NCH₃ singlets) and the newly forming product.

    • Integrate a non-overlapping peak for the starting material and a non-overlapping peak for the product.

    • Calculate the percent conversion at each time point using the formula: Conversion (%) = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100

Data Presentation: Key ¹H NMR Signals to Monitor
CompoundFunctional GroupExpected ¹H Chemical Shift (ppm)MultiplicityRationale for Monitoring
Starting Material N-CH₃ ~3.3 - 3.6Singlet (s)Clean, sharp signal that will decrease in intensity.
Starting Material O-CH₃ ~3.7 - 4.0Singlet (s)Another clean signal that will disappear upon reaction.
Product (Ketone) Aryl-H ~7.0 - 8.5MultipletsAppearance of new aromatic signals confirms product formation.
Product (Ketone) R-group protonsVariableVariableAppearance of signals corresponding to the added R-group.

Note: Exact chemical shifts are dependent on the solvent and the specific structure of the product.

Visualization: In-Situ NMR Monitoring Concept

G cluster_0 Inside NMR Spectrometer NMR_Tube NMR Tube with Reactants in Deuterated Solvent Acquire_t0 Acquire Spectrum (t=0) NMR_Tube->Acquire_t0 Inject Inject Reagent to Initiate Acquire_t0->Inject Loop Automated Acquisition Loop (Acquire Spectrum every 'x' minutes) Inject->Loop Data Time-Resolved Spectral Data Loop->Data Plot Plot Integral vs. Time to obtain Kinetic Profile Data->Plot

Caption: Conceptual workflow for in-situ NMR reaction monitoring.

Method Selection Guide

The choice of analytical method depends on the specific goal of the analysis.

FeatureHPLCGC-MSNMR Spectroscopy
Primary Use Routine quantitative analysis, purity checksDefinitive identification, byproduct analysisMechanistic studies, kinetics, in-situ monitoring
Quantitation Excellent (with calibration)Semi-quantitative (without standards)Excellent (inherently quantitative)
Structural Info Low (retention time only)High (fragmentation pattern, isotopic data)Very High (atomic connectivity)
Sample Prep Quench, dilute, filterQuench, extract, dryMinimal (dissolve in deuterated solvent)
Speed/Throughput HighMediumLow (longer acquisition per sample)
Key Advantage Robustness and precisionUnambiguous identificationNon-invasive, real-time data

Conclusion

Effective monitoring of reactions involving this compound is achievable through a suite of complementary analytical techniques. For routine process control and precise quantification, HPLC is the method of choice due to its robustness and reproducibility. For unambiguous confirmation of product identity and the identification of unknown volatile impurities, the detailed structural information from GC-MS , particularly its characteristic isotopic signature, is invaluable. Finally, for fundamental mechanistic understanding and detailed kinetic profiling, in-situ NMR provides a powerful, non-invasive window directly into the reacting system. The selection of one or a combination of these methods will empower researchers to optimize their synthetic protocols with a high degree of confidence and scientific rigor.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • Journal of Baqai Medical University. (n.d.). Review: Biochemical and Analytical Aspects of Nicotinamide. Retrieved from [Link]

  • Gierut, A. M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Ghosh, S., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. National Institutes of Health. Retrieved from [Link]

  • Max Planck Institute. (n.d.). Supporting Information: Direct N-Methylation of Anilines with CO2 and H2. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry: Isotopes. Retrieved from [Link]

  • Dumez, J.-N. (2020). NMR methods for the analysis of mixtures. Semantic Scholar. Retrieved from [Link]

  • Kemix Pty Ltd. (n.d.). This compound. Retrieved from [Link]

  • Gierut, A. M., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Retrieved from [Link]

  • OSHA. (1991). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Kulshreshtha, N. P., & Moldoveanu, S. C. (2003). Analysis of pyridines in mainstream cigarette smoke. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]

  • Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]

  • Environmental Monitoring and Forewarning. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Retrieved from [Link]

  • Gschwind, R. M. (2020). Modern NMR Spectroscopy for Exploring New Intermediates and Reaction Pathways. University of Regensburg. Retrieved from [Link]

  • Agilent Technologies. (2011). Separation of pyridine and other amines. Retrieved from [Link]

  • Chen, Y.-H., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides. Royal Society of Chemistry. Retrieved from [Link]

  • Brown, D. (n.d.). Mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Retrieved from [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone. YouTube. Retrieved from [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Schaller, C. P. (n.d.). Other Important Isotopes: Br and Cl. College of Saint Benedict & Saint John's University. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The reaction of a Grignard reagent with 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a critical transformation for synthesizing functionalized pyridine ketones, which are valuable intermediates in pharmaceutical and agrochemical research. The use of the N-methoxy-N-methylamide (Weinreb amide) is a deliberate strategy to prevent the common problem of over-addition, which would otherwise lead to tertiary alcohols instead of the desired ketone.[1][2] The reaction capitalizes on the stability of a five-membered chelated intermediate formed during the nucleophilic addition.[3][4] However, the presence of multiple reactive sites on the heteroaromatic ring and the inherent sensitivity of Grignard reagents present unique challenges that can lead to frustratingly low yields.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve optimal outcomes.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction fails to initiate. The solution remains clear and the magnesium is unreacted. What's wrong?

This is a classic Grignard initiation failure, almost always stemming from two primary issues: magnesium surface passivation and insufficient reaction activation.

Answer:

  • Magnesium Passivation: Magnesium turnings are coated with a resilient, unreactive layer of magnesium oxide (MgO).[5][6] This layer must be breached to expose the fresh metal surface to the organohalide. Standard magnesium turnings are often insufficient without proper activation.

  • Trace Moisture: Grignard reagents are potent bases and will be quenched instantly by even trace amounts of water or other protic sources.

Solutions & Explanations:

  • Aggressive Drying: Ensure all glassware is oven-dried overnight (>120 °C) and assembled hot under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF or Diethyl Ether) must be rigorously anhydrous.

  • Magnesium Activation: The MgO layer must be physically or chemically removed. A summary of common lab-scale methods is provided in Table 1. For particularly stubborn reactions, using highly reactive Rieke Magnesium, prepared by the reduction of MgCl₂, can be a solution.[7][8]

Method Procedure Advantages Disadvantages Causality
Mechanical Activation Vigorous stirring or crushing the Mg turnings with a glass rod in situ under inert atmosphere.[9]Simple, avoids chemical contaminants.Can be difficult to perform effectively in a sealed flask.Physically breaks the MgO layer, exposing fresh Mg surface.
Chemical Activation (Iodine) Add a single crystal of I₂ to the Mg suspension.[5][9] The brown color will fade upon reaction initiation.Simple, visually indicates initiation.Introduces iodine into the reaction.I₂ reacts with Mg to form MgI₂, which helps etch the oxide surface.
Chemical Activation (1,2-Dibromoethane) Add a few drops of 1,2-dibromoethane. Observation of ethylene bubbling indicates activation.[5][8]Highly effective; side products are innocuous (ethylene gas and MgBr₂).[5]Consumes a small amount of Mg.Forms a reactive ethylmagnesium bromide intermediate which then eliminates, cleaning the Mg surface.
Q2: The Grignard reagent seems to form, but my final ketone yield is low, and I recover a lot of my starting this compound. What is happening?

Answer:

This points to an inefficient coupling reaction. The likely causes are an insufficient quantity or low reactivity of the Grignard reagent, or issues with the reaction conditions during the addition step.

Solutions & Explanations:

  • Incomplete Grignard Formation: The initial exotherm may have been misleading. Titration of the Grignard reagent (e.g., with I₂) before addition to the Weinreb amide is recommended to confirm its concentration.

  • Low Reactivity of the Heteroaromatic Grignard: Grignard reagents derived from electron-deficient pyridyl halides can be less nucleophilic than their simple alkyl or aryl counterparts.

  • Use of Additives: The addition of anhydrous Lithium Chloride (LiCl) can dramatically accelerate the reaction.[10] The resulting RMgCl·LiCl complexes (often called "Turbo Grignard" reagents) are more soluble and kinetically more reactive.[11][12][13] LiCl helps break down the polymeric aggregates of the Grignard reagent, leading to more active monomeric species.[10][12]

Workflow for Grignard Formation and Coupling

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_coupling Coupling Reaction cluster_workup Workup A Dry Glassware & Solvent B Activate Mg Turnings (e.g., with I₂ or DBE) A->B C Add Pyridyl Halide to Mg in THF B->C D Initiate Reaction (Gentle Heat) C->D E Confirm Formation (Titration) D->E F Cool Grignard Solution (e.g., 0 °C) E->F G Slowly Add Weinreb Amide Solution in THF F->G H Stir to Completion G->H I Quench with aq. NH₄Cl H->I J Extract with Organic Solvent I->J K Purify by Chromatography J->K L L K->L Isolated Ketone

Caption: Overview of the experimental workflow.

Q3: I am observing significant amounts of a biaryl-type impurity (homocoupling product) and/or my desired product seems to have reacted further. How can I prevent this?

Answer:

This indicates side reactions are outcompeting the desired ketone formation. The key is rigorous temperature control and understanding the stability of the Weinreb amide intermediate.

Solutions & Explanations:

  • Homocoupling: The formation of biphenyl-type impurities is favored at higher temperatures and high concentrations of the halide during Grignard formation.[14]

    • Mitigation: Add the 6-bromo-2-chloropyridine derivative slowly to the magnesium suspension to maintain a low instantaneous concentration. Maintain a gentle reflux and avoid excessive heating.

  • Over-addition/Intermediate Collapse: The primary advantage of the Weinreb amide is the formation of a stable, chelated tetrahedral intermediate that prevents a second nucleophilic attack.[3][4] However, this intermediate is only stable at low temperatures.[1]

    • Mitigation: The addition of the Grignard reagent to the Weinreb amide should be performed at low temperatures (e.g., -20 °C to 0 °C). Allowing the reaction to warm to room temperature prematurely, or quenching at high temperatures, can cause the intermediate to collapse and the resulting ketone to react with a second equivalent of the Grignard reagent.[15] While some arylations of Weinreb amides show high stability, it is best practice to maintain low temperatures.[16]

Mechanism of Weinreb Ketone Synthesis

Caption: The chelated intermediate prevents over-addition.

Frequently Asked Questions (FAQs)

Q: Why use the 6-Bromo-2-chloro derivative? Which halide is more reactive? A: The carbon-bromine bond is significantly more labile and reactive towards magnesium insertion than the carbon-chlorine bond. This selectivity allows for the preferential formation of the Grignard reagent at the 6-position while leaving the 2-chloro substituent intact for potential subsequent cross-coupling reactions.

Q: Can I use organolithium reagents instead of a Grignard reagent? A: While organolithium reagents also react with Weinreb amides, they are generally more reactive and less chemoselective than Grignard reagents.[3] In a di-halogenated substrate like this, using a highly reactive organolithium reagent could lead to a higher propensity for side reactions, such as attack at the 2-chloro position or lithium-halogen exchange.

Q: What is the ideal solvent for this reaction? A: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. Its higher boiling point (compared to diethyl ether) allows for a wider temperature range for reaction control, and its Lewis basicity helps to solvate and stabilize the Grignard reagent.[6]

Q: My Weinreb amide starting material is old. Could it be the problem? A: Yes. While Weinreb amides are generally stable compounds, they are susceptible to hydrolysis over long-term storage, especially if not kept in a desiccated environment.[3] The presence of the corresponding carboxylic acid impurity will quench the Grignard reagent and lead to lower yields. It is advisable to check the purity of the starting material by NMR or LC-MS before use.

Experimental Protocols

Protocol 1: Formation of the Grignard Reagent (2-chloro-6-(N-methoxy-N-methylcarbamoyl)pyridin-5-yl)magnesium bromide)

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous THF

  • Iodine (1 crystal) or 1,2-Dibromoethane (approx. 5 mol%)

Procedure:

  • Place magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.

  • Add a small portion of anhydrous THF to cover the magnesium.

  • In a separate flame-dried flask, dissolve the this compound in anhydrous THF.

  • Add a small amount (~10%) of the substrate solution to the magnesium suspension.

  • Gently warm the flask with a heat gun until the color of the iodine fades or bubbling is observed, indicating initiation. An exotherm should be noted.

  • Once the reaction has initiated, add the remaining substrate solution dropwise via an addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed.

  • Cool the resulting dark, cloudy solution to room temperature for use in the next step.

Protocol 2: Coupling with an Electrophile (Example: Phenyl Grignard)

Materials:

  • Solution of pyridyl Grignard reagent from Protocol 1 (1.0 eq)

  • Electrophile (e.g., Benzaldehyde, 1.1 eq)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • Dissolve the electrophile (e.g., benzaldehyde) in anhydrous THF in a separate flask.

  • Add the electrophile solution dropwise to the stirred Grignard solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.[17]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

G Start Low Yield Observed Q1 Is Starting Weinreb Amide Recovered? Start->Q1 A1_Yes YES Q1->A1_Yes A1_No NO Q1->A1_No Cause1 Problem: Grignard Formation Failure or Low Reactivity A1_Yes->Cause1 Q2 Are there significant byproducts? A1_No->Q2 Solution1 Solution: 1. Verify anhydrous conditions. 2. Use Mg activation (I₂, DBE). 3. Add LiCl to enhance reactivity. 4. Titrate Grignard before use. Cause1->Solution1 A2_Yes YES Q2->A2_Yes A2_No NO Q2->A2_No Cause2 Problem: Side Reactions (Homocoupling, Over-addition) A2_Yes->Cause2 Cause3 Problem: Product Loss During Workup/Purification A2_No->Cause3 Solution2 Solution: 1. Lower temperature during addition (-20°C to 0°C). 2. Slow addition of halide during Grignard formation. 3. Ensure low-temperature quench. Cause2->Solution2 Solution3 Solution: 1. Use gentle quench (sat. aq. NH₄Cl). 2. Ensure complete extraction. 3. Check for product volatility. Cause3->Solution3

Caption: A decision tree for troubleshooting low yields.

References

  • Luh, T.-Y., & Ni, Z.-J. (1990). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Chemistry Stack Exchange. (2021).
  • Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons.
  • ResearchGate. (2014).
  • ECHEMI. (n.d.).
  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2013). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey.
  • Nova, A., et al. (2019). Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran. Journal of the American Chemical Society, 141(42), 16864–16874.
  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Organic & Biomolecular Chemistry, 18(16), 3125-3130.
  • Sigma-Aldrich. (n.d.).
  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
  • Stockman, R. A., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9140–9144.
  • University of Rochester. (n.d.). The Grignard Reaction.
  • University of Massachusetts Boston. (n.d.). Formation and reaction of a Grignard reagent.
  • ResearchGate. (2025).
  • Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide).
  • A2B Chem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2025). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Mahdavi, M., & Saeedi, M. (2016). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis, 13(5), 725-749.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
  • Kemix Pty Ltd. (n.d.). This compound.
  • ResearchGate. (2025). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • Guidechem. (n.d.). CAS 1142192-12-8 | this compound.
  • Heterocyclic Communications. (2022). Synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via Smiles rearrangement.
  • BLD Pharm. (n.d.). 149806-05-3 | 6-Bromo-N-methoxy-N-methylnicotinamide.

Sources

Technical Support Center: 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (CAS 1142192-12-8). This document is designed for researchers, chemists, and drug development professionals to navigate the potential side reactions and experimental challenges associated with this versatile building block. As a substituted pyridine containing a Weinreb amide, this molecule offers unique synthetic utility, but its multifunctional nature requires a nuanced understanding to mitigate undesired reaction pathways.

This guide provides in-depth, question-and-answer-based troubleshooting for issues you may encounter, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction with an organometallic reagent is low-yielding, and I'm isolating a complex mixture. What is happening at the Weinreb amide site?

Answer: While the Weinreb-Nahm amide is specifically designed to prevent the common problem of over-addition by forming a stable chelated tetrahedral intermediate, certain conditions can lead to side reactions.[1][2] The primary issues are typically decomposition of the intermediate or competing reactions with the amide moiety itself.

Troubleshooting Scenarios & Solutions:

  • Issue A: Suspected Over-addition or Reduction.

    • Causality: The stability of the five-membered chelated intermediate formed upon nucleophilic addition is key to preventing further reaction.[2] However, if the reaction temperature is too high during addition or before quenching, this intermediate can collapse, eliminating the N-methoxy-N-methylamine group to form the desired ketone in situ. This newly formed ketone can then react with a second equivalent of the organometallic reagent, leading to a tertiary alcohol. Similarly, with powerful reducing agents like LiAlH₄, the initial aldehyde formed can be further reduced to a primary alcohol.

    • Preventative Protocol:

      • Strict Temperature Control: Perform the addition of the organometallic reagent (e.g., Grignard or organolithium) at low temperatures, typically between -78 °C and -20 °C.

      • Careful Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl or a mild acid (e.g., 1 M HCl) before allowing the mixture to warm to room temperature.

      • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent, but avoid a large excess which can drive over-addition if any ketone is formed prematurely.

  • Issue B: Suspected Amide Decomposition with Hindered Nucleophiles.

    • Causality: With highly basic or sterically hindered nucleophiles, a side reaction involving the elimination of the methoxide moiety to release formaldehyde can sometimes occur.[1] This pathway consumes the starting material without forming the desired product.

    • Mitigation Strategy: If you suspect this is an issue, consider using a less hindered or less basic organometallic reagent if your synthesis allows. Alternatively, using a different activating group on the carboxylic acid (e.g., an N-acylthiazolidinethione) may be necessary for particularly challenging nucleophiles.

FAQ 2: I'm trying to react the Weinreb amide, but my nucleophile is attacking the pyridine ring instead. How can I control the regioselectivity?

Answer: The pyridine ring of this compound is electron-deficient and contains two halogen leaving groups, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). The key is understanding the relative reactivity of the C2-Cl and C6-Br positions versus the C3-amide.

Reactivity Analysis:

  • Positional Activation: In pyridine systems, positions 2 and 6 are highly activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.

  • Leaving Group Ability: Bromine is generally a better leaving group than chlorine in SNAr reactions.

  • Steric Hindrance: The C2 position is sterically hindered by the adjacent amide at C3, while the C6 position is less encumbered.

Therefore, nucleophilic attack is most likely to occur at the C6 position , leading to the displacement of the bromide.

Troubleshooting & Experimental Design:

  • Problem: SNAr at C6 competes with or dominates the desired reaction at the Weinreb amide.

  • Causality: This typically occurs with "soft" nucleophiles (e.g., thiols, amines, cyanides) or when using strong bases at elevated temperatures, which favor SNAr pathways. Hard organometallic reagents at low temperatures are more likely to target the "hard" carbonyl carbon of the Weinreb amide.

  • Workflow for Directing Reactivity:

    Caption: Decision workflow for predicting reaction pathways.

  • Preventative Protocol:

    • Choose the Right Nucleophile Class: For ketone synthesis, stick to Grignard or organolithium reagents.[2]

    • Maintain Low Temperatures: As described in FAQ 1, low temperature disfavors the higher activation energy SNAr pathway.

    • Protect the Ring (Advanced): If SNAr is unavoidable, consider a synthetic strategy where the pyridine nitrogen is transiently N-acylated or converted to an N-oxide. This alters the electronic properties of the ring but adds steps to your synthesis.[3]

FAQ 3: My product mass is off, and NMR/MS suggests I've lost one or both halogen atoms. What causes this dehalogenation?

Answer: Dehalogenation, the replacement of a C-X bond with a C-H bond, is a common side reaction for aryl halides, especially under reductive conditions or during metal-halogen exchange.[4] The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.[5]

Common Causes and Solutions:

Scenario Plausible Cause Troubleshooting & Prevention
Debromination during Grignard Formation You are attempting to form a Grignard reagent from the 6-bromo position. The resulting organometallic compound is basic and can be protonated by trace water or acidic protons in the solvent during workup.[4]Protocol: Ensure rigorously anhydrous conditions. Use freshly distilled THF. Flame-dry all glassware under nitrogen. During workup, use a buffered or non-aqueous quench if possible before introducing water.
Reductive Dehalogenation Use of certain reducing agents (e.g., catalytic hydrogenation with Pd/C, strong hydride reagents) or electrochemically reductive conditions. Bromides are reduced more readily than chlorides.[5]Solution: Avoid palladium-based catalysts if preserving the C-Br bond is critical. Use chemoselective reducing agents. If reduction of another functional group is needed, consider protecting the halo-pyridine first.
Metal-Catalyzed Dehalogenation Trace transition metal impurities (e.g., from previous steps or reagents) can catalyze hydrodehalogenation in the presence of a hydrogen source.Solution: Purify reagents and use high-purity solvents. If metal catalysis is suspected, adding a chelating agent like EDTA during workup can sometimes help sequester metal ions.
FAQ 4: When using Grignard or organolithium reagents, I'm getting a mixture of products, including some where the metal appears to have swapped with the bromine. How do I prevent this metal-halogen exchange?

Answer: Metal-halogen exchange is a rapid, often reversible, equilibrium that competes with nucleophilic addition. For your molecule, the reaction with an organometallic reagent (R'-Met) has two primary competing pathways at the halogenated positions.

Reaction Scheme:

  • Pathway A (Desired): Nucleophilic addition to the Weinreb amide.

  • Pathway B (Side Reaction): Metal-halogen exchange at C6-Br.

  • Pathway C (Side Reaction): Metal-halogen exchange at C2-Cl (less favorable).

The C-Br bond is more susceptible to metal-halogen exchange than the C-Cl bond. If exchange occurs, you generate a new pyridyl-organometallic species, which can then react with other molecules in the pot, leading to complex mixtures (e.g., homocoupling, reaction with solvent).

G cluster_0 Reaction Pathways cluster_1 Products Compound 6-Br-2-Cl-Py-CON(OMe)Me + R'-MgX Addition Pathway A: Nucleophilic Addition Compound->Addition Exchange Pathway B: Metal-Halogen Exchange Compound->Exchange Ketone Desired Ketone Addition->Ketone Low Temp (-78°C) Mixture Complex Byproducts (e.g., 6-R'-Pyridine, Homocoupling) Exchange->Mixture Higher Temp (>-40°C)

Caption: Competing pathways for organometallic reagents.

Mitigation Protocol:

  • Temperature is Critical: Metal-halogen exchange is often faster at higher temperatures. Perform the addition of your organometallic reagent at -78 °C and maintain this temperature for the duration of the reaction before quenching.

  • Inverse Addition: Add the this compound solution slowly to the organometallic reagent solution (inverse addition). This keeps the concentration of the starting material low at any given moment, favoring the bimolecular addition reaction over the exchange process.

  • Choice of Reagent: Organolithium reagents are generally more prone to metal-halogen exchange than Grignard reagents. Consider using the corresponding Grignard reagent if you are experiencing issues with an organolithium.

  • Solvent Effects: The choice of solvent can influence the rates of these competing reactions. THF is standard, but in some cases, a less polar solvent like toluene (with a co-solvent for solubility) can disfavor the exchange pathway.

FAQ 5: During workup or purification, I'm isolating the corresponding carboxylic acid (6-Bromo-2-chloronicotinic acid). What is causing the hydrolysis of my Weinreb amide?

Answer: The Weinreb amide is relatively stable but can be hydrolyzed back to the parent carboxylic acid under either strong acidic or strong basic conditions, particularly at elevated temperatures.

Troubleshooting Hydrolysis:

  • Acidic Workup: Using highly concentrated or hot strong acids (e.g., >3 M HCl) during workup can cleave the amide bond.

    • Solution: Use mild acidic conditions for your quench and extraction, such as 1 M HCl or saturated aqueous NH₄Cl, and perform these steps at room temperature or below.

  • Basic Workup: Strong aqueous bases (e.g., >1 M NaOH) will readily saponify the amide.

    • Solution: If a basic wash is required to remove acidic impurities, use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) and minimize contact time.

  • Chromatography: Silica gel is acidic and can cause hydrolysis of sensitive compounds if they remain on the column for extended periods.

    • Solution:

      • Neutralize Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a neutral base, such as triethylamine (~0.5-1% v/v), then pack the column.

      • Rapid Purification: Do not let the compound sit on the column. Elute your product as quickly as is practical.

      • Alternative Media: If the product is still hydrolyzing, consider using a different stationary phase like neutral alumina or a reverse-phase C18 column.

References

  • Wikipedia. Dehalogenation. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Murphy, J. A., et al. ism2. Weinreb Amides in Organic Synthesis. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

Sources

preventing over-addition in reactions with 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

A Guide to Preventing Over-Addition in Ketone Synthesis

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights needed to ensure the success of your experiments. This guide is dedicated to addressing a critical challenge in the use of this reagent: preventing the over-addition of organometallic nucleophiles during ketone synthesis.

The compound, this compound, is a specialized derivative known as a Weinreb-Nahm amide. The N-methoxy-N-methylamide functional group is specifically designed to be an excellent acylating agent for the synthesis of ketones from highly reactive organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) compounds.[1][2][3] The primary advantage of this method is its ability to halt the reaction at the ketone stage, thus avoiding the common problem of over-addition that leads to the formation of tertiary alcohols.[1][4]

This guide will explore the mechanistic underpinnings of this control, provide detailed troubleshooting for when over-addition occurs, and present best-practice protocols to ensure high-yield ketone synthesis.

The Core Mechanism: Why Weinreb Amides Prevent Over-Addition

Understanding the "why" is crucial for effective troubleshooting. Unlike reactions with esters or acid chlorides, the reaction of an organometallic reagent with a Weinreb amide proceeds through a highly stable tetrahedral intermediate.[1][5]

The Key Steps:

  • Nucleophilic Attack: The organometallic reagent (e.g., R-MgX) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Chelate Formation: The crucial step is the formation of a stable five-membered ring intermediate. The magnesium (or lithium) cation is chelated by both the carbonyl oxygen and the methoxy oxygen.[6][7]

  • Intermediate Stability: This chelated intermediate is remarkably stable at low temperatures (typically ≤ 0 °C) and does not readily collapse to form the ketone.[1][8] This stability is the cornerstone of the method's success; it effectively "protects" the carbonyl equivalent from further attack.

  • Controlled Workup: The stable intermediate only collapses to the desired ketone upon acidic aqueous workup, which quenches any remaining organometallic reagent and breaks down the chelate.[5]

Caption: Desired reaction pathway to the ketone.

Caption: Undesired over-addition side reaction.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues encountered when using this compound.

Q1: My final product mixture contains a significant amount of tertiary alcohol. What is the most likely cause?

A1: The presence of a tertiary alcohol is the classic sign of over-addition. This occurs when the stable tetrahedral intermediate collapses prematurely to the ketone before all the organometallic reagent has been consumed or quenched. The newly formed ketone, which is more reactive than the starting Weinreb amide, then rapidly captures a second equivalent of the nucleophile.[1][5]

The primary culprit is almost always temperature .

  • Cause: The stability of the chelated intermediate is highly temperature-dependent.[1] If the reaction temperature rises too high (often above 0 °C, but sometimes even lower for very reactive nucleophiles), the intermediate gains enough thermal energy to break down.

  • Solution:

    • Maintain Strict Temperature Control: Conduct the addition of the organometallic reagent at a low temperature, typically between -78 °C and 0 °C. A dry ice/acetone bath (-78 °C) is recommended for highly reactive reagents like organolithiums or allyl/benzyl Grignards.[9]

    • Slow Addition: Add the nucleophile dropwise via a syringe pump to prevent localized hot spots in the reaction flask.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to dissipate heat effectively.

Q2: I observe both unreacted starting material and the tertiary alcohol byproduct, with very little of my desired ketone. What does this indicate?

A2: This profile suggests a rate mismatch and likely a temperature control issue during the addition or quench.

  • Cause: This scenario often arises from adding the organometallic reagent too quickly. Localized "hot spots" of high reagent concentration can cause rapid, exothermic reaction, leading to immediate over-addition in that small volume. The rest of the starting material remains unreacted. Alternatively, warming the reaction mixture too quickly before quenching can cause a rapid collapse of the intermediate in the presence of excess nucleophile.

  • Solution:

    • Titrate Your Reagent: The concentration of commercial Grignard or organolithium reagents can vary. Titrating the reagent before use ensures you are adding the correct stoichiometry.

    • Inverse Addition: Consider adding the Weinreb amide solution slowly to the cooled organometallic reagent solution. This maintains a low concentration of the electrophile and can sometimes improve results.

    • Cold Quenching: Quench the reaction at low temperature before allowing it to warm. This can be done by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.[9]

Q3: Does the choice of solvent or Grignard reagent (e.g., RMgCl vs. RMgBr) matter?

A3: Yes, both can have a significant impact.

  • Solvent: Tetrahydrofuran (THF) is the most common and generally effective solvent. Diethyl ether can also be used and is sometimes preferred for its lower boiling point, which can aid in maintaining low temperatures.[9] The coordinating ability of the solvent is crucial for solvating the Grignard reagent and influencing its reactivity.

  • Grignard Reagent Counter-ion: While often overlooked, the halide can influence reactivity. RMgCl reagents are often more reactive than their RMgBr counterparts due to the Schlenk equilibrium. For particularly sensitive substrates, RMgBr may offer a slightly more controlled reaction. However, temperature and addition rate remain the most critical factors.

Best Practices & Experimental Protocol

Adherence to a well-designed protocol is the best defense against side reactions.

Key Experimental Parameters
ParameterRecommendationRationale
Temperature -78 °C to 0 °CCritical. Ensures stability of the tetrahedral intermediate, preventing premature collapse.[1][10]
Stoichiometry 1.05 - 1.2 equivalents of NucleophileA slight excess ensures full consumption of the starting material, but a large excess increases the risk of over-addition if the intermediate collapses.
Addition Rate Slow, dropwise (e.g., over 30-60 min)Prevents localized heat and concentration spikes, ensuring a controlled reaction.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential for the formation and stability of organometallic reagents. Must be rigorously dry.
Quenching Saturated aq. NH₄Cl at low temp.A mild acidic quench that effectively destroys excess nucleophile and initiates the breakdown of the intermediate to the ketone.
General Protocol for Ketone Synthesis

This is a representative protocol and may require optimization for specific substrates and nucleophiles.

  • Preparation:

    • Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv).

    • Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Reaction:

    • Cool the solution to the target temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add the organometallic reagent (1.1 equiv) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS by taking an aliquot and quenching it separately.

  • Workup & Isolation:

    • While maintaining the low temperature, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).[11]

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[11]

Frequently Asked Questions (FAQ)

  • What makes the N-methoxy-N-methylamide group special? The combination of the N-methoxy group and the N-methyl group is critical. The oxygen of the methoxy group acts as a chelating atom to stabilize the tetrahedral intermediate. This feature is absent in standard amides.[1][5]

  • Can I use other organometallic reagents, like organocuprates? Yes, organocuprates (Gilman reagents) are much less reactive than Grignards or organolithiums and are an excellent choice for reacting with more sensitive substrates, although they may not be necessary for Weinreb amides which are already designed for reactive nucleophiles.

  • How can I effectively purify the ketone from the tertiary alcohol byproduct? Column chromatography is the most effective method. The ketone is typically less polar than the corresponding tertiary alcohol. A solvent system like hexanes/ethyl acetate will usually elute the ketone first, followed by the more polar alcohol.

Troubleshooting Workflow

Troubleshooting_Overaddition start Problem: Over-addition (Tertiary Alcohol Formation) q_temp Was the reaction run at ≤ 0°C? start->q_temp q_addition Was the Grignard/RLi added slowly? q_temp->q_addition Yes s_temp ACTION: Lower temperature. Use -40°C to -78°C bath. q_temp->s_temp No q_quench Was the reaction quenched at low temperature? q_addition->q_quench Yes s_addition ACTION: Use a syringe pump for slow, controlled addition. q_addition->s_addition No q_stoich Was the Grignard/RLi titrated? q_quench->q_stoich Yes s_quench ACTION: Quench with sat. NH4Cl before warming the reaction. q_quench->s_quench No s_stoich ACTION: Titrate reagent to confirm concentration and use 1.1 equivalents. q_stoich->s_stoich No end_node Problem Resolved q_stoich->end_node Yes s_temp->end_node s_addition->end_node s_quench->end_node s_stoich->end_node

Caption: A logical workflow for troubleshooting over-addition.

References

  • Weinreb ketone synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Weinreb ketone synthesis - YouTube . (2021). YouTube. Available at: [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review) . ResearchGate. Available at: [Link]

  • Nakagawa, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents . ACS Omega. Available at: [Link]

  • synthesis of ketones by utilizing thioesters as “radical weinreb amides” . (n.d.). UT Dallas. Available at: [Link]

  • Mahmood, A. S., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review) . Oriental Journal of Chemistry, 35(6). Available at: [Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Converting Amides to Aldehydes and Ketones . (n.d.). Chemistry Steps. Available at: [Link]

  • Mahmood, A. S., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications . Oriental Journal of Chemistry. Available at: [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction . (2023). ChemRxiv. Available at: [Link]

  • Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles . RSC Publishing. Available at: [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . (2022). YouTube. Available at: [Link]

  • Overaddition of grignard to weinreb amide : r/Chempros . (2023). Reddit. Available at: [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros . (2018). Reddit. Available at: [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? . (2016). Chemistry Stack Exchange. Available at: [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach . (n.d.). Balaji Amines. Available at: [Link]

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide . (n.d.). Organic Syntheses. Available at: [Link]

Sources

catalyst deactivation in 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Catalyst Deactivation in Cross-Coupling of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges posed by this di-halogenated heteroaromatic substrate. We will move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies in a direct question-and-answer format.

Introduction: The Challenge of the 2,6-Dihalo-Pyridine Scaffold

The this compound substrate is a valuable synthetic intermediate, but its structure presents distinct challenges for cross-coupling. The primary hurdles are controlling regioselectivity and preventing catalyst deactivation.

  • Regioselectivity : The C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, providing a basis for selective coupling. However, the electronic properties of the pyridine ring, particularly the electron-withdrawing effect of the nitrogen atom, activate the C2 position, potentially complicating the expected reactivity patterns.[1][2][3]

  • Catalyst Stability : The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and leading to the formation of inactive or off-cycle complexes.[4][5][6] Furthermore, impurities in reagents or suboptimal conditions can lead to rapid catalyst decomposition.[7][8][9]

This guide will help you diagnose and solve these common issues to achieve robust and reproducible results.

Frequently Asked Questions (FAQs) & Immediate Troubleshooting

Q1: My reaction has stalled with significant starting material remaining. What's the most likely cause?

A1: Reaction stalling is the most common symptom of catalyst deactivation. The primary culprit is often the degradation of the active Pd(0) catalyst into an inactive state. The first things to check are:

  • Atmosphere Integrity : Oxygen is a potent enemy of Pd(0) catalysts, oxidizing them to inactive Pd(II) species and degrading sensitive phosphine ligands.[8] Ensure your solvent was rigorously degassed and that the reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen).

  • Reagent Purity : Trace impurities in your starting materials, base, or solvent can act as catalyst poisons.[7][8][9] Amines, sulfur-containing compounds, and even trace metals from other reactions can be particularly detrimental.[10][11]

  • Catalyst Pre-activation : If using a Pd(II) precursor like Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) state in situ. Using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure consistent generation of the active catalyst.[12][13]

Q2: I see a black precipitate forming in my reaction flask. What is it and how do I prevent it?

A2: The black precipitate is almost certainly palladium black, which consists of aggregated, inactive Pd(0) particles.[8][14] This occurs when the stabilizing ligands dissociate from the metal center, allowing the palladium atoms to clump together.

  • Causality : This is often a sign that your ligand is not robust enough for the reaction conditions or that the ligand-to-palladium ratio is too low. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are crucial. They form stable complexes with palladium that resist aggregation and facilitate the key steps of the catalytic cycle.[8][15]

  • Prevention :

    • Increase Ligand Loading : An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[12]

    • Switch to a More Bulky Ligand : Ligands like those developed by Buchwald and Hartwig are specifically designed to prevent the formation of bridged palladium dimers that precede aggregation.[4][16][17]

    • Lower the Temperature : High temperatures can accelerate ligand dissociation. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Q3: The wrong halogen is reacting! I'm getting coupling at the C2-Chloro position instead of the C6-Bromo position. How do I control the regioselectivity?

A3: While the C-Br bond is inherently more reactive, the electronic activation of the C2 position by the pyridine nitrogen can lead to competitive C-Cl activation.[1] Selectivity is almost entirely controlled by the choice of the palladium catalyst and ligand system.

  • Favoring C-Br Coupling : To selectively couple at the C6-Bromo position, you need a catalyst system that is highly reactive towards oxidative addition but can still discriminate between the two halogens.

    • Recommended System : Use a bulky, electron-rich phosphine ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃ or a G3/G4 precatalyst. These ligands accelerate the oxidative addition at the more reactive C-Br bond to such an extent that the C-Cl bond is left untouched.[3]

  • Favoring C-Cl Coupling : While less common, if C2-Chloro coupling is desired first, a different strategy is needed. This often involves catalyst systems that are less sensitive to bond dissociation energy and more influenced by the electronic properties of the substrate. Some nickel-based catalysts or specific ligand-free palladium conditions have shown unusual selectivity patterns.[18]

Q4: My mass spec shows a significant amount of a side product where the bromine has been replaced by hydrogen (protodebromination). How can I minimize this?

A4: Protodebromination (or protodehalogenation) is a common side reaction, especially with electron-rich or heteroaromatic boronic acids/esters.[7][19] It occurs when the organoboron reagent is cleaved by a proton source (often water or the base itself) before it can transmetalate to the palladium center.

  • Solutions :

    • Use Anhydrous Conditions : Ensure your solvent is anhydrous and use a base that does not contain water (e.g., freshly opened K₃PO₄). Even seemingly anhydrous bases can absorb water, which can be crucial for their activity but also promote protodeboronation.[8]

    • Use Boronic Esters : Pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[7][20]

    • Optimize the Base : The choice of base is critical.[7] A stronger, less-nucleophilic base might accelerate the desired transmetalation step relative to the undesired protodeboronation pathway. A screen of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is often warranted.

In-Depth Troubleshooting & Mechanistic Insights

Common Catalyst Deactivation Pathways

Understanding how a catalyst dies is the first step to keeping it alive. The active Pd(0)L₂ species is the hero of our catalytic cycle, but it can easily be diverted down several deactivation pathways.

Active Active Catalyst Pd(0)L₂ Cycle Productive Catalytic Cycle Active->Cycle PdBlack Palladium Black (Inactive Aggregates) Active->PdBlack Ligand Dissociation + Aggregation Oxidized Oxidized Catalyst L₂Pd(II)X₂ Active->Oxidized O₂ or Oxidative Impurities Poisoned Poisoned Complex LₙPd(0)-Inhibitor Active->Poisoned Sulfur, etc. Impurities OffCycle Off-Cycle Complex (e.g., Pyridine Coordinated) Active->OffCycle Substrate/Product Inhibition Deactivated_Header Deactivation Pathways

Common pathways for palladium catalyst deactivation.
Troubleshooting Decision Workflow

When a reaction fails, a systematic approach is key. Use this workflow to diagnose the most likely issue.

Start Reaction Failure (Low Yield / Stalled) CheckPrecipitate Is there a black precipitate? Start->CheckPrecipitate CheckPurity Are all reagents high purity & dry? CheckPrecipitate->CheckPurity No Sol_PdBlack Issue: Pd Black Formation Solution: Use bulkier ligand, increase L/Pd ratio, lower temp. CheckPrecipitate->Sol_PdBlack Yes CheckAtmosphere Was the system rigorously degassed? CheckPurity->CheckAtmosphere Yes Sol_Purity Issue: Catalyst Poisoning Solution: Purify starting materials, use anhydrous solvents/bases. CheckPurity->Sol_Purity No CheckSelectivity Is regioselectivity the issue? CheckAtmosphere->CheckSelectivity Yes Sol_Atmosphere Issue: Catalyst Oxidation Solution: Improve degassing (e.g., freeze-pump-thaw), use precatalyst. CheckAtmosphere->Sol_Atmosphere No Sol_Selectivity Issue: Incorrect Selectivity Solution: Screen different ligands (e.g., SPhos for C-Br). Verify catalyst system. CheckSelectivity->Sol_Selectivity Yes Sol_Kinetics Issue: Suboptimal Conditions Solution: Screen base, solvent, temperature. Increase catalyst loading as a last resort. CheckSelectivity->Sol_Kinetics No

A step-by-step workflow for troubleshooting failed reactions.

Data Presentation & Recommended Protocols

Table 1: Catalyst & Ligand Selection for Regiocontrol
Target SelectivityRecommended Catalyst SystemBase / SolventTemperature (°C)Key Considerations
C6-Br Coupling Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)K₃PO₄ / Toluene or Dioxane80-110This is the standard approach. SPhos provides stability and high activity to favor the more reactive C-Br bond.[8][21]
C6-Br Coupling XPhos Pd G3 (1-2 mol%)NaOtBu / Toluene80-110An excellent choice for Buchwald-Hartwig aminations. The precatalyst ensures reliable activation.[22]
C2-Cl Coupling NiCl₂(dppp) (5-10 mol%)K₃PO₄ / Dioxane100-120Nickel catalysts can sometimes override standard halide reactivity patterns, but require careful optimization.[5]
C2-Cl Coupling Pd(OAc)₂ / no ligand ("Jeffery" conditions)Bu₄NCl / DMF80-100Ligand-free conditions can exhibit unconventional selectivity but are often less general and more substrate-dependent.[18]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol provides a robust starting point for the selective functionalization of the C-Br bond.[21][23]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation : To the oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of the desired product.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction & Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ChemRxiv | Cambridge Open Engage. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.
  • Royal Society of Chemistry. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • University of Illinois. (n.d.). The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. Chemistry | Illinois.
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Benchchem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
  • Benchchem. (n.d.). troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
  • Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
  • Benchchem. (n.d.). A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates.
  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene.
  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

improving selectivity in reactions with 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this dihalogenated pyridine building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal selectivity and yield in your synthetic campaigns.

Introduction: The Challenge of Selectivity

This compound presents a classic chemoselectivity challenge. The molecule features two distinct carbon-halogen bonds ripe for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C6-Br bond is inherently more reactive than the C2-Cl bond due to its lower bond dissociation energy[1][2][3]. However, this "natural" reactivity can be modulated or even inverted, offering access to a diverse array of substituted pyridine intermediates. Success hinges on a nuanced understanding of the interplay between the catalyst, ligands, and reaction conditions. The presence of the Weinreb amide at the C3 position adds another layer of complexity, potentially influencing the reaction through electronic and steric effects, or even by acting as a coordinating group[4][5][6].

This guide will equip you with the knowledge to control these factors and selectively forge new bonds at either the C6 or C2 position.

Troubleshooting Guide: Common Selectivity Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Question 1: I am attempting a Suzuki-Miyaura coupling to functionalize the C6-Br position, but I am observing low conversion and a mixture of products, including starting material and di-substituted product. How can I improve selectivity for the C6-Br bond?

Answer: Achieving high selectivity for the more reactive C6-Br bond requires conditions that favor the oxidative addition at this site while leaving the more robust C2-Cl bond untouched. Here is a systematic approach to optimize your reaction:

Step 1: Re-evaluate Your Catalyst System. The choice of palladium precursor and ligand is paramount. For selective C-Br activation, a less reactive catalyst system is often beneficial.

  • Palladium Source: Start with a standard, reliable Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precursor that is easily reduced in situ, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Ligand Selection: Avoid highly active, bulky electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) in your initial screen, as these are specifically designed to activate less reactive C-Cl bonds and will likely lead to over-reaction[7][8]. Simple, less electron-rich phosphines like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) are excellent starting points. The Pd:ligand ratio can also be critical; a lower ratio may favor selectivity for the more reactive site[9].

Step 2: Moderate the Reaction Temperature. Oxidative addition to a C-Cl bond has a higher activation energy than to a C-Br bond. By carefully controlling the temperature, you can create a kinetic window that favors the desired reaction.

  • Actionable Protocol: Begin your reaction at a lower temperature (e.g., 50-60 °C) and monitor the progress by LC-MS. If the reaction is sluggish, incrementally increase the temperature by 10 °C intervals. You are looking for the "sweet spot" where the C-Br coupling proceeds efficiently without significant formation of the di-coupled product.

Step 3: Choose the Right Base and Solvent. The base is a critical component, facilitating the crucial transmetalation step in the catalytic cycle[8].

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture (e.g., Dioxane/H₂O, Toluene/H₂O) is a standard and effective choice for Suzuki reactions[10][11][12]. Very strong bases like NaOt-Bu or LHMDS might promote side reactions or catalyst decomposition at higher temperatures.

  • Solvent System: Aprotic polar solvents like DMF or dioxane are commonly used. The choice can influence catalyst solubility and activity.

Step 4: Monitor for Weinreb Amide Stability. The Weinreb amide is generally stable under typical cross-coupling conditions[13][14]. However, with very strong bases and high temperatures, you should monitor for potential hydrolysis or other side reactions involving this functional group. If you observe unexpected byproducts, consider a milder base.

Question 2: I have successfully functionalized the C6-Br position and now want to perform a second cross-coupling reaction (e.g., Buchwald-Hartwig amination) at the C2-Cl position. My attempts have resulted in no reaction or very low yields. How can I activate the C2-Cl bond?

Answer: Activating the stronger C2-Cl bond requires overcoming a significant energy barrier for the oxidative addition step. This necessitates a more powerful and specialized catalytic system and more forcing reaction conditions[1][15][16].

Step 1: Employ a High-Activity Catalyst System. This is the most critical factor for activating a C-Cl bond.

  • Palladium Source: A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is ideal, as it allows for the in situ formation of the active Pd(0) species with your chosen ligand.

  • Ligand Selection (Crucial): You must use a bulky, electron-rich phosphine ligand. These ligands stabilize the electron-rich Pd(0) center, promoting the difficult oxidative addition into the C-Cl bond[7]. Excellent choices include:

    • Buchwald-type Biarylphosphine Ligands: XPhos, SPhos, RuPhos, or BrettPhos.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can also be highly effective.

  • Rationale: These ligands create a sterically demanding and electronically rich environment around the palladium, which facilitates the cleavage of the strong C-Cl bond[4][17].

Step 2: Increase Reaction Temperature and Time. Activating the C-Cl bond will almost certainly require more thermal energy than the C-Br bond activation.

  • Actionable Protocol: Set the reaction temperature significantly higher, often in the range of 100-120 °C. Be prepared for longer reaction times (12-24 hours). As always, monitor progress by LC-MS or TLC to avoid decomposition.

Step 3: Use a Strong, Non-Nucleophilic Base. For Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine nucleophile and facilitate the reductive elimination step.

  • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these transformations[15][18][19][20][21]. Ensure your starting material and product are stable to these strong bases.

Step 4: Consider Potential Coordination Effects. The Weinreb amide at C3 is ortho to the C2-Cl bond. Its carbonyl oxygen could potentially coordinate to the palladium center, which might either inhibit or, in some cases, assist the catalytic cycle[4][5]. If you continue to see low reactivity even with highly active ligands, this directing group effect could be a factor. Experimenting with different classes of ligands (e.g., switching from a biarylphosphine to an NHC) may help overcome an inhibitory interaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the selective reactivity of the bromine versus the chlorine atom? A1: The selective reactivity is primarily governed by the difference in carbon-halogen bond dissociation energies (BDE). The C-Br bond is weaker and therefore more reactive in the oxidative addition step of a palladium-catalyzed cross-coupling cycle than the stronger C-Cl bond[1][2][3]. This allows for selective functionalization at the C6-Br position under milder conditions.

Q2: Can the Weinreb amide group participate in the reaction? A2: Under standard cross-coupling conditions, the Weinreb amide is designed to be a stable spectator group, poised for later conversion to a ketone or aldehyde[13][14]. However, it has two potential, less common roles. First, its carbonyl oxygen can act as a weak coordinating group for the palladium catalyst, potentially influencing reactivity at the adjacent C2-Cl position[4][5]. Second, under very harsh basic conditions, it could be susceptible to hydrolysis or elimination, though this is not typical[22].

Q3: Is it possible to perform a one-pot, sequential di-functionalization? A3: Yes, this is a highly efficient strategy. You can perform the first coupling at the C6-Br position under milder conditions (e.g., using Pd(PPh₃)₄ at 70-80 °C). After confirming the completion of the first step via in-process control (e.g., LC-MS), you can then add the second nucleophile along with a more active ligand (e.g., XPhos) and increase the temperature to drive the second coupling at the C2-Cl position[15].

Q4: Which analytical techniques are best for monitoring these reactions? A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. It allows you to simultaneously monitor the consumption of the starting material and the appearance of the mono-substituted intermediate and the di-substituted final product. This provides a clear picture of both conversion and selectivity. Thin Layer Chromatography (TLC) can also be used, but co-elution of the various halogenated pyridines can sometimes make interpretation difficult.

Q5: What are some recommended starting conditions for a Suzuki coupling at C6-Br vs. a Buchwald-Hartwig amination at C2-Cl? A5: The following table provides validated starting points for optimization.

ParameterSelective Suzuki @ C6-Br Selective Buchwald-Hartwig @ C2-Cl (Post-Br functionalization)
Pd Source Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4-10 mol%) or PCy₃ (4-10 mol%)XPhos (4-8 mol%) or RuPhos (4-8 mol%)
Base K₂CO₃ (2-3 equiv)NaOt-Bu (1.5-2 equiv)
Solvent Dioxane/H₂O (4:1) or TolueneToluene or Dioxane (anhydrous)
Temperature 60 - 80 °C100 - 120 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree for Poor Selectivity

This diagram provides a logical workflow for diagnosing and solving common issues with regioselectivity in cross-coupling reactions involving this compound.

G start Problem: Poor Selectivity (Mixture of Mono- and Di-substitution) q1 Is the primary target C6-Br or C2-Cl? start->q1 c6_br Target: C6-Br q1->c6_br C6-Br c2_cl Target: C2-Cl (after C6-Br reaction) q1->c2_cl C2-Cl a1 Observed: Significant di-substitution? c6_br->a1 a2 Observed: Low/No conversion at C2-Cl? c2_cl->a2 sol1 Reduce Catalyst Activity: - Switch to less active ligand (e.g., PPh₃) - Lower Pd:Ligand ratio a1->sol1 Yes end Achieved High Selectivity a1->end No, issue is conversion sol4 Increase Catalyst Activity: - Use bulky, e⁻-rich ligand (e.g., XPhos) - Ensure adequate catalyst loading a2->sol4 Yes a2->end No, other issue sol2 Lower Reaction Temperature: - Start at 50-60°C - Incrementally increase sol1->sol2 sol3 Use Milder Base: - K₂CO₃ instead of NaOt-Bu sol2->sol3 sol3->end sol5 Increase Temperature: - Target 100-120°C - Increase reaction time sol4->sol5 sol6 Use Stronger Base: - NaOt-Bu or LHMDS sol5->sol6 sol6->end

Caption: Troubleshooting workflow for selectivity issues.

Diagram 2: General Protocol for Sequential Cross-Coupling

This workflow illustrates the sequential functionalization strategy, starting with the more reactive C6-Br bond, followed by the activation of the C2-Cl bond.

G sub 6-Bromo-2-chloro-N-methoxy- N-methylnicotinamide step1 Step 1: C6-Br Coupling sub->step1 + R¹-Nucleophile cond1 Conditions: - Mild Catalyst (e.g., Pd(PPh₃)₄) - Moderate Temp (60-80°C) - Base (e.g., K₂CO₃) step1->cond1 inter Intermediate: 6-R¹-2-chloro-nicotinamide deriv. step1->inter step2 Step 2: C2-Cl Coupling inter->step2 + R²-Nucleophile cond2 Conditions: - Active Catalyst (e.g., Pd₂(dba)₃/XPhos) - High Temp (100-120°C) - Strong Base (e.g., NaOt-Bu) step2->cond2 prod Final Product: 6-R¹-2-R²-nicotinamide deriv. step2->prod

Caption: Sequential functionalization workflow.

References

  • Yu, J.-Q., et al. (2020). Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. ACS Catalysis. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]

  • O'Duill, M., & Engle, K. M. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(5), 795. [Link]

  • Gensch, T., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2123–2136. [Link]

  • Baruah, M., et al. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Hartwig, J. F., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4426. [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study. Organometallics, 23(11), 2679–2691. [Link]

  • Doyle, A. G., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. [Link]

  • Ritter, T., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2649–2705. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Murphy, J. A. (n.d.). Weinreb Amides in Organic Synthesis. University of Strathclyde. [Link]

  • Fairlamb, I. J. S., et al. (2014). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. [Link]

  • Ackermann, L., et al. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. [Link]

  • Buchwald, S. L., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Al-Masum, M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-199. [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]

  • Ananikov, V. P., et al. (2021). Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing. [Link]

  • Joseph, B., et al. (2015). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 45(7), 790-794. [Link]

  • Kemix Pty Ltd. (n.d.). This compound. [Link]

  • Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Antonchick, A. P., & Snieckus, V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry – A European Journal, 21(44), 15484–15494. [Link]

  • Weix, D. J., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(1), 42-46. [Link]

  • Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Baati, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Baati, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]

Sources

hydrolysis of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the experimental use of this compound, specifically focusing on the issue of hydrolysis during reaction workup. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and preventative measures rooted in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a specialized chemical intermediate. Structurally, it is a derivative of nicotinamide, featuring a Weinreb amide functional group (N-methoxy-N-methylamide) and two halogen substituents on the pyridine ring. Its primary utility in organic synthesis is as a precursor for the synthesis of ketones. The Weinreb amide allows for the controlled addition of organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup, yields a ketone, minimizing the common side-reaction of over-addition to a tertiary alcohol.[1][2]

Q2: How stable is the Weinreb amide functional group?

The N-methoxy-N-methylamide (Weinreb amide) is a robust functional group, known for its stability under a variety of reaction conditions.[1][3] This stability is attributed to the formation of a stable five-membered chelated tetrahedral intermediate upon nucleophilic addition.[2][4] This intermediate prevents the elimination of the methoxy group and subsequent over-addition of the nucleophile. The desired ketone or aldehyde is typically liberated during aqueous workup.[5][6]

Q3: What makes the 6-Bromo-2-chloro-pyridine core susceptible to hydrolysis?

Halogens on a pyridine ring, particularly at the α (2- and 6-) and γ (4-) positions, are more reactive towards nucleophilic substitution, including hydrolysis, than their counterparts on a benzene ring. This increased reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. Acidic conditions can further promote hydrolysis by protonating the ring nitrogen, making the pyridine ring even more electron-deficient and susceptible to nucleophilic attack by water.[7][8]

Troubleshooting Guide: Hydrolysis During Workup

A common issue encountered with this compound is its partial or complete hydrolysis during the workup of a reaction, leading to the formation of the corresponding carboxylic acid (6-Bromo-2-chloronicotinic acid) and N,O-dimethylhydroxylamine. This not only results in a lower yield of the desired product but also complicates the purification process.

Scenario 1: Significant Hydrolysis Observed After Aqueous Acidic Workup

Symptoms:

  • Low yield of the desired ketone/product.

  • Presence of a significant amount of a more polar byproduct in TLC or LC-MS analysis, corresponding to the mass of 6-Bromo-2-chloronicotinic acid.

  • Difficulties in product extraction from the aqueous layer due to the formation of the water-soluble carboxylic acid salt.

Root Cause Analysis:

Prolonged exposure to aqueous acid during workup is the most likely cause. Both the Weinreb amide and the 2-chloro substituent on the pyridine ring are susceptible to acid-catalyzed hydrolysis. The acidic conditions required to break down the chelated intermediate of the Weinreb amide can also facilitate the hydrolysis of the amide bond itself and the chloro-substituent.

Mitigation Strategies:

  • Minimize Contact Time with Aqueous Acid: Perform the acidic quench and extraction as quickly as possible. Use of an ice bath to keep the mixture cold can also help to slow down the rate of hydrolysis.

  • Use of Milder Acidic Conditions: Instead of strong mineral acids like HCl or H2SO4, consider using a milder acidic wash, such as saturated aqueous ammonium chloride (NH4Cl) or a dilute solution of a weaker acid like citric acid.

  • Anhydrous Workup: In some cases, an anhydrous workup may be possible. This involves quenching the reaction with a non-aqueous reagent that can break down the intermediate without introducing water. For instance, quenching with a solution of an organic acid in an anhydrous solvent, followed by filtration and evaporation.

Scenario 2: Hydrolysis During Basic or Neutral Aqueous Workup

Symptoms:

  • Similar to Scenario 1, but observed after a workup with water, brine, or a basic solution (e.g., sodium bicarbonate).

Root Cause Analysis:

While less common than acid-catalyzed hydrolysis, the 2-chloro substituent on the electron-deficient pyridine ring can still be susceptible to nucleophilic attack by water or hydroxide ions, especially if the reaction mixture is heated during workup. The Weinreb amide is generally more stable to basic conditions than acidic conditions.

Mitigation Strategies:

  • Maintain Low Temperatures: As with acidic workups, keeping the temperature low during a neutral or basic wash is crucial.

  • Avoid Strong Bases: If a basic wash is necessary to remove acidic byproducts, use a mild base like saturated sodium bicarbonate solution and avoid stronger bases like sodium hydroxide.

  • Phase Separator or Drying Agent: To minimize contact time with the aqueous phase, consider using a phase separator or adding a drying agent like anhydrous sodium sulfate directly to the organic layer after a brief aqueous wash.

Experimental Protocols

Protocol 1: Standard Mild Acidic Workup
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous NH4Cl solution to quench the reaction.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Non-Aqueous Workup (for sensitive substrates)
  • Cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow addition of a pre-cooled solution of Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously for 1-2 hours until the formation of a clear organic layer is observed.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.

Data Summary

Workup ConditionRisk of HydrolysisRecommended ForKey Considerations
Strong Aqueous Acid (e.g., 1M HCl) HighReactions where the chelated intermediate is very stable.Minimize contact time; maintain low temperatures.
Mild Aqueous Acid (e.g., sat. NH4Cl) ModerateGeneral purpose workup for Weinreb amide reactions.Effective for most standard applications.
Neutral Aqueous Wash (Water, Brine) Low to ModerateRemoval of water-soluble impurities when no acid is needed.Risk of incomplete breakdown of the chelated intermediate.
Aqueous Base (e.g., sat. NaHCO3) LowNeutralizing excess acid from the reaction.Weinreb amide is relatively stable to mild base.
Non-Aqueous/Anhydrous Very LowHighly sensitive substrates susceptible to hydrolysis.May require specific quenching agents.

Logical Workflow for Workup Selection

Below is a decision-making workflow to help select the most appropriate workup procedure to minimize the risk of hydrolysis.

G start Reaction Complete check_sensitivity Is the product or starting material known to be acid/base sensitive? start->check_sensitivity non_aqueous Non-Aqueous Workup (e.g., Rochelle's Salt) check_sensitivity->non_aqueous Yes check_intermediate Is the tetrahedral intermediate expected to be very stable? check_sensitivity->check_intermediate No strong_acid Strong Acidic Workup (e.g., 1M HCl) mild_acid Mild Acidic Workup (e.g., sat. NH4Cl) neutral_wash Neutral Aqueous Wash (Water/Brine) mild_acid->neutral_wash Followed by check_intermediate->strong_acid Yes check_intermediate->mild_acid No

Caption: Decision tree for selecting an appropriate workup procedure.

References

  • Bradlow, H. L., & VanderWerf, C. A. (1949). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 14(4), 509–515. [Link]

  • Organic Syntheses Procedure. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. [Link]

  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. (n.d.). The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Singh, R. P., & Vince, R. (2002). Weinreb Amides. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Google Patents. (1956).
  • Reddy, K. S., et al. (2017). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 47(13), 1235-1242. [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide? [Link]

  • Mahdi, M. F., & Al-Jubarei, S. A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Mahdi, M. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). ResearchGate. [Link]

  • Kemix Pty Ltd. (n.d.). This compound. [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]

  • Request PDF. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. [Link]

Sources

byproduct formation in the synthesis of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to byproduct formation during this specific Weinreb amide synthesis.

I. Introduction to the Synthesis and its Challenges

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The target molecule, a Weinreb amide, is valued for its controlled reactivity with organometallic reagents to form ketones, avoiding the over-addition often seen with other acylating agents.[1][2][3] The most common synthetic route involves the coupling of an activated 6-Bromo-2-chloronicotinic acid derivative with N,O-dimethylhydroxylamine.[2][4]

While theoretically straightforward, this synthesis is often plagued by the formation of various byproducts that can complicate purification and reduce overall yield. Understanding the mechanistic origins of these impurities is paramount for developing effective troubleshooting strategies. This guide is structured to address these specific issues head-on, providing both explanatory and actionable advice.

II. Reaction Pathway and Key Intermediates

The primary reaction involves the activation of 6-Bromo-2-chloronicotinic acid, typically to an acid chloride, followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.

Diagram: Main Synthetic Pathway

Synthetic_Pathway A 6-Bromo-2-chloronicotinic Acid C 6-Bromo-2-chloronicotinoyl Chloride (Acyl Chloride) A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) E Target Product: 6-Bromo-2-chloro-N-methoxy- N-methylnicotinamide C->E Amidation D N,O-Dimethylhydroxylamine (HN(OMe)Me) F Base (e.g., Pyridine, TEA)

Caption: General workflow for Weinreb amide synthesis.

III. Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered issues related to byproduct formation. Each question is followed by a detailed explanation of the cause, preventative measures, and remediation strategies.

FAQ 1: My reaction mixture contains unreacted 6-Bromo-2-chloronicotinic acid. What went wrong?

Root Cause Analysis: The presence of starting carboxylic acid post-reaction indicates incomplete activation to the acyl chloride intermediate. This can be attributed to several factors:

  • Insufficient Activating Agent: The stoichiometry of the activating agent (e.g., thionyl chloride, oxalyl chloride) to the carboxylic acid was too low.

  • Degradation of Activating Agent: Reagents like thionyl chloride are moisture-sensitive and can degrade over time, losing their efficacy.

  • Low Reaction Temperature or Time: The activation step may require specific temperatures or longer reaction times to proceed to completion.

Preventative & Remediation Strategies:

StrategyDescriptionCausality
Stoichiometry Check Use a slight excess (1.1-1.5 equivalents) of the activating agent.Ensures that all carboxylic acid molecules are converted to the more reactive acyl chloride intermediate.
Reagent Quality Use freshly opened or properly stored activating agents.Moisture contamination hydrolyzes the activating agent, reducing its effective concentration.
Reaction Conditions Ensure the activation reaction is conducted at the appropriate temperature (often reflux) and for a sufficient duration as per established protocols.Activation is an energy-dependent process; inadequate conditions lead to incomplete conversion.
Post-Reaction Quench After the reaction, a basic wash (e.g., with aqueous sodium bicarbonate) can remove the unreacted acidic starting material during workup.[5]This separates the acidic starting material from the neutral amide product, simplifying purification.
FAQ 2: I've isolated a byproduct with a mass corresponding to the dimerized acid anhydride. How is this formed and how can I avoid it?

Root Cause Analysis: The formation of a nicotinic anhydride (6-Bromo-2-chloronicotinic anhydride) occurs when the highly reactive acyl chloride intermediate reacts with a molecule of unreacted 6-Bromo-2-chloronicotinate (the conjugate base of the starting acid). This is more likely if:

  • The addition of N,O-dimethylhydroxylamine is too slow.

  • A non-hindered base is used, which can deprotonate the starting carboxylic acid, creating the nucleophilic carboxylate.

Preventative & Remediation Strategies:

  • Ensure Complete Activation: Before adding the N,O-dimethylhydroxylamine, ensure the conversion to the acyl chloride is complete. This can sometimes be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Controlled Addition: Add the N,O-dimethylhydroxylamine solution promptly once the acyl chloride is formed. The acyl chloride is a transient, reactive species; minimizing its lifetime reduces the chance for side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl byproduct of the amidation step. These bases are less likely to deprotonate any residual carboxylic acid.

Diagram: Dimer Byproduct Formation Pathway

Dimer_Formation AcylChloride 6-Bromo-2-chloronicotinoyl Chloride Dimer Nicotinic Anhydride (Dimer Byproduct) AcylChloride->Dimer Carboxylate 6-Bromo-2-chloronicotinate (from unreacted acid) Carboxylate->Dimer Nucleophilic Attack

Caption: Formation of the anhydride byproduct.

FAQ 3: My final product is contaminated with 6-Bromo-2-chloronicotinamide (the primary amide). What is the source of this impurity?

Root Cause Analysis: The formation of the primary amide (R-CONH₂) suggests a source of ammonia or an ammonia equivalent in the reaction. The most likely culprit is the degradation of N,O-dimethylhydroxylamine hydrochloride, which can sometimes contain traces of ammonium salts or decompose under certain conditions to release ammonia or its precursors.

Preventative & Remediation Strategies:

  • Reagent Purity: Use high-purity N,O-dimethylhydroxylamine hydrochloride. If the purity is suspect, it can be recrystallized.

  • Liberation of Free Amine: When neutralizing N,O-dimethylhydroxylamine hydrochloride to generate the free amine for the reaction, it is crucial to perform this step carefully, often at low temperatures (0 °C), and use the resulting solution immediately. Over-basing or allowing the free amine to warm for extended periods can promote degradation.

  • Purification: The primary amide byproduct can typically be separated from the desired N-methoxy-N-methylamide product by column chromatography, as they will have different polarities.[6]

FAQ 4: I am observing hydrolysis of my final product back to the carboxylic acid during workup or purification. How can I prevent this?

Root Cause Analysis: Weinreb amides, while more stable than many other activated carbonyl species, are still susceptible to hydrolysis back to the parent carboxylic acid under either strongly acidic or strongly basic aqueous conditions, particularly with prolonged exposure or heat.[7]

Preventative & Remediation Strategies:

StrategyDescriptionCausality
Neutral Workup During the aqueous workup, aim to keep the pH of the aqueous layer as close to neutral as possible. Use mild washing agents like saturated sodium bicarbonate solution (briefly) or brine.Avoids prolonged exposure to pH extremes that catalyze the hydrolysis of the amide bond.
Avoid Strong Acids/Bases Do not use strong acids (e.g., concentrated HCl) or strong bases (e.g., 1M NaOH) in the aqueous workup if possible.Strong acids protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water. Strong bases promote direct hydroxide attack on the carbonyl carbon.
Temperature Control Perform all extractions and washes at room temperature or below.Hydrolysis rates, like most reactions, are temperature-dependent. Lowering the temperature slows the rate of decomposition.
Column Chromatography pH If using silica gel chromatography, which is inherently acidic, consider deactivating it by pre-treating with a base (e.g., triethylamine in the eluent) if the product shows significant degradation on the column.Neutralizing the acidic silica surface minimizes acid-catalyzed hydrolysis during the purification step.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • Activation: To a solution of 6-Bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. The progress can be monitored by the disappearance of the starting material via TLC.

  • Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as pyridine or DIPEA (2.5 eq) in anhydrous dichloromethane at 0 °C.

  • Cool the activated acyl chloride solution to 0 °C and add the N,O-dimethylhydroxylamine solution dropwise over 15-20 minutes.

  • Allow the reaction mixture to stir at room temperature for 3-6 hours or until completion as indicated by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a saturated solution of NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.[6]

Protocol 2: Purification of Nicotinic Acid Derivatives

For challenging purifications where the desired amide is contaminated with the starting nicotinic acid, a liquid-liquid extraction procedure can be effective.[5]

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic starting material, pulling it into the aqueous layer as its sodium salt.

  • Separate the organic layer. To ensure complete removal, the bicarbonate wash can be repeated.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the product, now free of the acidic impurity.

V. References

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Singh, J., et al. (2012). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. International Journal of Scientific and Research Publications, 2(10). [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Papadopoulos, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]

Sources

Technical Support Center: Temperature Optimization for 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for both the synthesis and subsequent functionalization of this critical Weinreb amide intermediate.

Introduction

This compound is a specialized Weinreb amide, a class of reagents prized for their ability to react cleanly with organometallic nucleophiles to produce ketones without the common side-product of over-addition.[1][2] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate, the stability of which is critically dependent on temperature.[1][3] This guide provides a structured approach to temperature management across the entire workflow, from the initial amide synthesis to its final conversion into the desired ketone.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and use of this compound.

Q1: My yield of the Weinreb amide from 6-Bromo-2-chloronicotinic acid is consistently low. What are the likely causes related to temperature?

A1: Low yields during the formation of the Weinreb amide often point to issues in the carboxylic acid activation step or the subsequent amidation. Temperature plays a crucial role in both.

  • Cause 1: Inefficient Acid Activation. If you are converting the carboxylic acid to an acid chloride (e.g., using oxalyl chloride or SOCl₂), the reaction temperature is critical. Running this step at too high a temperature can lead to the decomposition of the acid chloride or the formation of side products. Conversely, if the temperature is too low, the activation may be sluggish and incomplete.

    • Solution: For acid chloride formation, begin the reaction at 0 °C and allow it to slowly warm to room temperature. This ensures a controlled reaction rate without degrading the intermediate.

  • Cause 2: Degradation during Amidation. The reaction of the activated acid with N,O-dimethylhydroxylamine hydrochloride requires a base to neutralize the HCl salt and the acid produced during the reaction.[4] Exothermic reactions at this stage, if not controlled, can degrade the product or reagents.

    • Solution: The addition of the amine and base to the activated acid should be performed at a reduced temperature, typically 0 °C. Maintaining this temperature for an initial period before allowing the reaction to warm to room temperature ensures the stability of all components.

Q2: During the reaction of my Weinreb amide with a Grignard or organolithium reagent, my primary impurity is a tertiary alcohol. Why is this happening?

A2: The formation of a tertiary alcohol is the classic sign of "over-addition," a problem that Weinreb amides are specifically designed to prevent.[1][5] Observing this impurity indicates that the key tetrahedral intermediate is not stable under your reaction conditions.

  • Primary Cause: Elevated Temperature. The stability of the five-membered cyclic intermediate formed upon nucleophilic attack is highly dependent on low temperatures.[1][4] If the reaction temperature rises, this intermediate can collapse prematurely to the ketone. The newly formed ketone is often more reactive than the starting Weinreb amide and will quickly react with a second equivalent of the organometallic reagent to form the tertiary alcohol.[5]

    • Solution:

      • Strict Temperature Control: Conduct the addition of the organometallic reagent at -78 °C (a dry ice/acetone bath). Ensure the reaction mixture is thoroughly chilled before the first drop of nucleophile is added.

      • Low-Temperature Quench: Do not allow the reaction to warm up before quenching. The quench (e.g., with a saturated aqueous solution of NH₄Cl) should be performed at the reaction temperature (-78 °C) to protonate and break down the intermediate into the desired ketone without the risk of over-addition.

Q3: My reaction appears to stall and does not go to completion, leaving a significant amount of unreacted Weinreb amide.

A3: A stalled reaction can be frustrating and is often linked to temperature, reagent activity, or solubility.

  • Cause 1: Temperature is Too Low. While low temperatures are crucial for stability, extremely low temperatures can slow reaction kinetics to a near standstill, especially with less reactive organometallic reagents.

    • Solution: If the reaction is known to be sluggish, you can perform the addition at -78 °C and then allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or -20 °C) for a defined period before quenching at low temperature. This must be done cautiously and should be optimized for each specific substrate and nucleophile.

  • Cause 2: Poor Reagent Solubility. At very low temperatures, reagents or intermediates may precipitate from the solvent, effectively removing them from the reaction.

    • Solution: Ensure you are using an appropriate solvent that maintains the solubility of all species at the target temperature. THF is a common choice for its low freezing point and good solvating properties.

Summary of Troubleshooting Actions
ProblemProbable CauseRecommended Temperature-Related Action
Low Yield of Weinreb Amide Inefficient or uncontrolled acid activation.Start activation at 0 °C and allow to warm to room temperature.
Degradation during amidation.Perform addition of N,O-dimethylhydroxylamine and base at 0 °C.
Tertiary Alcohol Impurity Breakdown of the tetrahedral intermediate.Maintain reaction temperature at -78 °C during nucleophile addition.
Over-addition to ketone product upon warming.Quench the reaction at low temperature (e.g., -78 °C) before warming.
Stalled/Incomplete Reaction Reaction kinetics are too slow.After addition at -78 °C, consider slowly warming to -40 °C or -20 °C.
Poor reagent solubility at low temperature.Use an appropriate solvent like THF to ensure solubility.

Frequently Asked Questions (FAQs)

Q1: What is the standard temperature-controlled workflow for synthesizing a ketone from 6-Bromo-2-chloronicotinic acid?

A1: The process is a two-stage synthesis where each stage has distinct temperature requirements.

  • Stage 1: Weinreb Amide Formation. This stage involves activating the carboxylic acid and reacting it with N,O-dimethylhydroxylamine. The temperature is generally kept cool (0 °C to room temperature) to ensure stability and prevent side reactions.

  • Stage 2: Ketone Synthesis. This stage involves reacting the purified Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium). This step is performed at very low temperatures (-78 °C to 0 °C) to stabilize the key reaction intermediate and prevent over-addition.

G cluster_0 Stage 1: Weinreb Amide Synthesis cluster_1 Stage 2: Ketone Synthesis Acid 6-Bromo-2-chloronicotinic Acid Activation Acid Activation (e.g., Oxalyl Chloride) Acid->Activation Step 1 Amidation Amidation with Me(OMe)NH·HCl / Base Activation->Amidation Step 2 Product1 Weinreb Amide Product Amidation->Product1 Step 3 Product1_copy Weinreb Amide Product1->Product1_copy Purification & Use Temp1 Temp: 0°C to RT Temp1->Activation Temp2 Temp: 0°C Temp2->Amidation Addition Nucleophilic Addition (e.g., R-MgBr) Product1_copy->Addition Step 4 Quench Low-Temp Quench Addition->Quench Step 5 Product2 Final Ketone Product Quench->Product2 Step 6 Temp3 Temp: -78°C Temp3->Addition Temp4 Temp: -78°C Temp4->Quench

Caption: Temperature-controlled workflow for ketone synthesis.

Q2: Can you explain the mechanistic reason for using low temperatures during the nucleophilic addition step?

A2: Certainly. When an organometallic reagent adds to the Weinreb amide, the carbonyl carbon re-hybridizes from sp² to sp³. This forms a tetrahedral intermediate. The unique feature of the Weinreb amide is that the N-methoxy group's oxygen atom chelates to the metal cation (Li⁺ or Mg²⁺) associated with the nucleophile. This creates a stable five-membered ring that locks the intermediate in place.[1][2] This chelated structure is stable only at low temperatures.[4] It prevents the elimination of the amide group, which would form the ketone. Upon a low-temperature acidic or aqueous workup, the chelate is broken, and the intermediate collapses directly to the desired ketone.

Caption: The stable chelated intermediate prevents over-addition.

Q3: Are there any situations where the reaction of the Weinreb amide can be run at higher temperatures?

A3: While the standard protocol calls for cryogenic temperatures, some modern methods have demonstrated successful reactions at higher temperatures. For instance, certain protocols using functionalized Grignard reagents prepared via Mg/halide exchange have shown high stability of the metal-chelated intermediate even at room temperature.[6] However, these are exceptions and are highly dependent on the specific reagents and conditions (like the presence of LiCl). For general applications and new systems, it is strongly recommended to start with the standard low-temperature protocol (-78 °C) and only explore higher temperatures during optimization if necessary.

Generalized Experimental Protocols

These are generalized procedures and must be adapted to the specific scale and reagents used.

Protocol 1: Synthesis of this compound
  • Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 6-Bromo-2-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (2.5 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cold acid chloride solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer (e.g., with NaHCO₃ solution, brine), dry over Na₂SO₄, and concentrate to yield the crude Weinreb amide. Purify by column chromatography or recrystallization.

Protocol 2: Ketone Synthesis via Nucleophilic Addition
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15-20 minutes to ensure thermal equilibrium.

  • Addition: Add the organometallic reagent (e.g., Grignard or organolithium, 1.1-1.3 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC or LC-MS if possible.

  • Quenching: While the reaction is still at -78 °C, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm-up & Workup: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Add water and an extraction solvent (e.g., ethyl acetate). Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude ketone product for further purification.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Retrieved from [Link]

  • ARK Pharm, Inc. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of solvents in directing reaction outcomes.

I. Understanding the Reactivity of this compound

This compound is a substituted pyridine derivative featuring two distinct reactive sites: a pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) and a Weinreb amide moiety that can be targeted by nucleophiles. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack, particularly at the C2 and C6 positions.[1][2] The relative reactivity of the chloro and bromo substituents is a key consideration in planning your synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in a nucleophilic aromatic substitution (SNAr) reaction?

A1: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[1][3] The stability of this intermediate is enhanced by electron-withdrawing groups. While both halogens are electron-withdrawing, the reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[1] Therefore, the chloro group at the C2 position is expected to be more readily displaced by a nucleophile than the bromo group at the C6 position. The proximity of the C2 position to the ring nitrogen further enhances its reactivity.[2]

Q2: What is the role of the Weinreb amide in this molecule?

A2: The N-methoxy-N-methylamide, or Weinreb amide, is a valuable functional group for the synthesis of ketones. It reacts with organometallic reagents, such as Grignard reagents or organolithiums, to form a stable chelated intermediate. This intermediate is resistant to further nucleophilic attack until the acidic workup, which then liberates the ketone.[4] This prevents the over-addition that often leads to tertiary alcohols when using other carboxylic acid derivatives.

III. Troubleshooting Guide: Solvent Effects on SNAr Reactions

Problem 1: Low or No Conversion in SNAr Reaction

Q: I am attempting a nucleophilic substitution with an amine nucleophile, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

A: Low conversion in SNAr reactions is a common issue and is often directly linked to solvent choice. The key is to enhance the reactivity of your nucleophile.

Causality and Explanation:

The solvent plays a crucial role in solvating the nucleophile. Polar protic solvents (e.g., ethanol, methanol, water) can form strong hydrogen bonds with anionic or amine nucleophiles.[5][6] This "caging" effect stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy of the reaction, leading to a slower rate.[7][8]

Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF), on the other hand, do not have acidic protons and solvate nucleophiles less effectively.[9][10] This leaves the nucleophile "naked" and more reactive, significantly accelerating the SNAr reaction.[5]

Troubleshooting Protocol:

  • Solvent Selection: If you are using a polar protic solvent, switch to a polar aprotic solvent. See the table below for a comparison.

  • Temperature: SNAr reactions often require heating to overcome the energy barrier of disrupting the aromaticity of the pyridine ring.[11] Cautiously increase the reaction temperature, monitoring for any product decomposition.[12]

  • Base: For amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine) is often required to neutralize the HCl generated during the reaction.[13]

  • Concentration: Ensure your reaction is not too dilute. Higher concentrations can favor bimolecular reactions like SNAr.[14][15]

Data Presentation: Solvent Properties and Their Impact on SNAr Reactions

SolventTypeDielectric Constant (ε)Impact on NucleophilicityRecommended for SNAr
DMSO Polar Aprotic47HighExcellent
DMF Polar Aprotic37HighExcellent
Acetonitrile Polar Aprotic37Moderate-HighGood
THF Polar Aprotic7.6ModerateGood, especially for organometallic reactions
Ethanol Polar Protic24.5LowNot recommended
Methanol Polar Protic32.7LowNot recommended
Water Polar Protic80.1Very LowNot recommended

Experimental Workflow Visualization:

G cluster_0 Troubleshooting Low S N Ar Conversion start Low Conversion Observed check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent switch_solvent Switch to a polar aprotic solvent check_solvent->switch_solvent No check_temp Is the reaction heated? check_solvent->check_temp Yes switch_solvent->check_temp increase_temp Increase temperature cautiously (e.g., 80-120 °C) check_temp->increase_temp No check_base Is a suitable base present? check_temp->check_base Yes increase_temp->check_base add_base Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) check_base->add_base No monitor Monitor reaction by TLC/LC-MS check_base->monitor Yes add_base->monitor

Caption: Troubleshooting workflow for low SNAr conversion.

Problem 2: Poor Regioselectivity - Reaction at the Bromo Position

Q: I am observing a mixture of products where my nucleophile has substituted both the chloro and bromo groups. How can I improve selectivity for substitution at the C2-chloro position?

A: Achieving high regioselectivity is crucial for a clean reaction. While the C2-chloro position is electronically favored for SNAr, certain conditions can lead to competitive reaction at the C6-bromo position.

Causality and Explanation:

While the C-Cl bond is generally more reactive in SNAr than the C-Br bond on a pyridine ring, very high temperatures or highly reactive nucleophiles might lead to a loss of selectivity. Additionally, in some cases, transition metal-catalyzed cross-coupling reactions can favor reaction at the C-Br bond.[2] Ensure your reaction conditions are not inadvertently promoting a different reaction mechanism.

Troubleshooting Protocol:

  • Lower Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less favorable reaction pathway. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Choice of Nucleophile: Highly reactive, "hard" nucleophiles will generally favor the more electron-deficient C2 position.

  • Avoid Transition Metal Contamination: Ensure your glassware is scrupulously clean and that your reagents are free from transition metal impurities that could catalyze a cross-coupling reaction.

IV. Troubleshooting Guide: Solvent Effects on Weinreb Amide Reactions

Problem 3: Side Reactions or Decomposition During Grignard/Organolithium Addition

Q: When I react this compound with a Grignard reagent in THF, I get a complex mixture of byproducts and a low yield of the desired ketone. What could be going wrong?

A: Reactions involving the Weinreb amide are generally clean, but the other functional groups on your starting material can lead to complications, often exacerbated by the choice of solvent and other reaction parameters.

Causality and Explanation:

The primary concern is the reactivity of the Grignard or organolithium reagent with the pyridine ring and its halogen substituents, rather than exclusively with the Weinreb amide. Organometallic reagents can act as nucleophiles in SNAr-type reactions or undergo halogen-metal exchange.

The choice of solvent is also critical. Ethereal solvents like THF and diethyl ether are essential for solvating the magnesium of the Grignard reagent.[1][14][15] However, the polarity and coordinating ability of the solvent can influence the reactivity of the organometallic reagent.

Troubleshooting Protocol:

  • Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the desired reaction with the Weinreb amide and minimize side reactions.

  • Inverse Addition: Add the solution of your substituted nicotinamide to the Grignard reagent solution. This ensures that the Grignard reagent is never in excess relative to the electrophilic sites on your starting material.

  • Use of a Milder Organometallic Reagent: If possible, consider using a less reactive organometallic reagent, such as an organozinc or organocuprate, which may show greater selectivity for the Weinreb amide.

  • Solvent Purity: Ensure your solvent (e.g., THF) is anhydrous and freshly distilled. Water will quench the organometallic reagent.[12]

Logical Relationship Diagram:

G cluster_1 Addressing Side Reactions with Organometallics start Complex Mixture Observed check_temp Was the reaction run at low temp (e.g., -78°C)? start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_addition How were reagents added? check_temp->check_addition Yes lower_temp->check_addition inverse_addition Use inverse addition: add substrate to reagent check_addition->inverse_addition Substrate in excess check_reagent Consider reagent reactivity check_addition->check_reagent Reagent added to substrate inverse_addition->check_reagent milder_reagent Use a milder organometallic (e.g., organozinc) check_reagent->milder_reagent Still issues check_solvent_purity Is the solvent anhydrous? check_reagent->check_solvent_purity Reagent is appropriate milder_reagent->check_solvent_purity dry_solvent Use freshly distilled, dry solvent check_solvent_purity->dry_solvent No success Improved Ketone Yield check_solvent_purity->success Yes dry_solvent->success

Caption: Decision tree for minimizing side reactions with organometallics.

V. References

Sources

Validation & Comparative

A Comparative Guide to 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide and Other Weinreb Amides for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the precise and predictable formation of carbon-carbon bonds is paramount. Among the arsenal of methodologies available to chemists, the Weinreb amide has established itself as a cornerstone for the synthesis of ketones and aldehydes, prized for its ability to temper the reactivity of highly nucleophilic organometallic reagents and prevent over-addition. This guide provides a detailed comparison of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide , a highly functionalized heteroaromatic Weinreb amide, with other common classes of Weinreb amides. We will delve into the structural nuances that govern their reactivity, stability, and suitability for various synthetic applications, supported by established chemical principles and representative experimental protocols.

The Weinreb Amide: A Legacy of Controlled Acylation

First introduced by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, revolutionized the synthesis of ketones from carboxylic acid derivatives.[1] The genius of this functional group lies in its reaction with organometallic reagents, such as Grignard and organolithium reagents. Upon nucleophilic attack at the carbonyl carbon, a stable, five-membered metallo-chelate intermediate is formed.[2][3] This intermediate is remarkably stable at low temperatures, preventing the collapse of the tetrahedral intermediate and the subsequent second addition of the nucleophile, a common pitfall with other acylating agents like esters or acid chlorides that leads to the formation of tertiary alcohols.[1] Aqueous workup then gently liberates the desired ketone or aldehyde.

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption="Figure 1: Comparison of Weinreb amide and traditional acylation pathways."

Profiling this compound: A Highly Functionalized Building Block

This compound is a nicotinamide derivative, placing the Weinreb amide functionality on a pyridine ring. This substitution pattern introduces a unique combination of electronic and steric effects that distinguish it from simpler aromatic or aliphatic Weinreb amides.

Key Structural Features and Their Anticipated Effects:

  • Pyridine Ring: The electron-deficient nature of the pyridine ring, further accentuated by the chloro and bromo substituents, is expected to render the carbonyl carbon more electrophilic compared to a simple benzamide. This could potentially lead to faster reaction rates with nucleophiles.

  • Chloro and Bromo Substituents: Both halogens are electron-withdrawing groups, further increasing the electrophilicity of the carbonyl. Their presence also offers valuable handles for subsequent cross-coupling reactions, making this a versatile building block for combinatorial chemistry and the synthesis of complex molecules.[4]

  • Steric Hindrance: The presence of a chloro group at the 2-position, ortho to the Weinreb amide, introduces steric bulk. This may influence the approach of bulky nucleophiles and could potentially be exploited for diastereoselective transformations.

Comparative Analysis with Other Weinreb Amides

To understand the unique properties of this compound, it is instructive to compare it with other classes of Weinreb amides.

Weinreb Amide ClassKey FeaturesExpected ReactivityStabilityApplications
Aliphatic Lacks aromatic ring system.Generally high due to less resonance stabilization of the ground state.Generally stable under standard reaction conditions.Synthesis of aliphatic ketones and aldehydes.
Aromatic (Benzamides) Benzene ring attached to the carbonyl.Moderate reactivity, influenced by substituents on the ring.High stability.Synthesis of aryl ketones and aldehydes.
Electron-Rich Aromatic Substituents like -OCH₃, -N(CH₃)₂ on the ring.Lower reactivity due to electron donation to the carbonyl.High stability.Useful when chemoselectivity is required in the presence of more reactive electrophiles.
Electron-Poor Aromatic Substituents like -NO₂, -CF₃ on the ring.Higher reactivity due to electron withdrawal from the carbonyl.High stability.Rapid formation of ketones, useful in time-sensitive syntheses.
Heteroaromatic (e.g., Nicotinamide) Heteroatom in the aromatic ring (e.g., Nitrogen).Reactivity is highly dependent on the nature and position of the heteroatom and other substituents.Stability can be influenced by the basicity of the heteroatom.Synthesis of heteroaryl ketones, important scaffolds in medicinal chemistry.
6-Bromo-2-chloro-nicotinamide Electron-deficient pyridine ring with two halogen substituents.High reactivity due to strong inductive and mesomeric electron withdrawal.Expected to be stable, but the pyridine nitrogen could be protonated under strongly acidic conditions.Versatile building block for complex, functionalized heteroaromatic ketones.

Discussion of Comparative Performance:

Based on fundamental electronic principles, this compound is anticipated to be one of the more reactive Weinreb amides towards nucleophilic attack. The cumulative electron-withdrawing effects of the pyridine nitrogen and the two halogen atoms significantly increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity can be advantageous, potentially allowing for reactions to proceed under milder conditions or with less reactive organometallic reagents.

However, the steric hindrance from the ortho-chloro group should not be underestimated. While this may not be a significant factor for small nucleophiles like methyl lithium, it could play a role in reactions with bulkier Grignard reagents or organolithiums, potentially slowing down the reaction rate or influencing the stereochemical outcome in chiral systems.

The stability of the pyridine-containing Weinreb amide is expected to be robust under typical reaction conditions (anhydrous, aprotic solvents). However, the basicity of the pyridine nitrogen means that it can be protonated in the presence of strong acids. This could potentially complicate workup procedures or be exploited for purification purposes.

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol describes a general method for the conversion of a carboxylic acid to a Weinreb amide using a peptide coupling reagent.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded];

} caption="Figure 2: Workflow for Weinreb amide synthesis."

Materials:

  • Carboxylic acid (e.g., 6-bromo-2-chloronicotinic acid) (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.

Protocol 2: Reaction of a Weinreb Amide with a Grignard Reagent

This protocol outlines the general procedure for the synthesis of a ketone from a Weinreb amide and a Grignard reagent.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded];

} caption="Figure 3: Workflow for ketone synthesis from a Weinreb amide."

Materials:

  • Weinreb amide (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.

  • Add the Grignard reagent dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Conclusion and Future Outlook

This compound represents a highly activated and functionalized Weinreb amide with significant potential in organic synthesis, particularly in the construction of complex heteroaromatic molecules relevant to medicinal chemistry. Its enhanced electrophilicity, a consequence of the electron-deficient pyridine ring and halogen substituents, suggests it will be a reactive and versatile substrate for a wide range of nucleophiles. While direct comparative experimental data remains to be extensively published, the principles of physical organic chemistry provide a strong foundation for predicting its behavior. The presence of two distinct halogen atoms opens up exciting possibilities for sequential, site-selective cross-coupling reactions, further expanding its utility as a multifunctional building block. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, we anticipate that highly functionalized Weinreb amides like this compound will play an increasingly important role in the synthetic chemist's toolbox.

References

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. 2019 , 24(5), 830. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. 2020 , 85(1), 132-144. [Link]

  • Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. Request PDF. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. 2020 , 85(1), 132-144. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. 2019 , 35(6), 1611-1626. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. 2019 . [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. 2020 . [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. 2019 . [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. ResearchGate. 2019 . [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. 2014 . [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. 2019 . [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. 2019 . [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 2020 . [Link]

  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. 2013 . [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. eScholarship. 2020 . [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. 2023 . [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

  • Weinreb Amide-Directed Versatile C-H Bond Functionalization under Cp*Co(III) Catalysis. Request PDF. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. 2015 . [Link]

  • Determining a Structure with IR and NMR. YouTube. 2018 . [Link]

  • 2-chloro-N-(2-methoxy-5-methylphenyl)nicotinamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

A Comparative Yield Analysis of Suzuki Coupling with Different Halopyridines: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the creation of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals.[1] Pyridine moieties are integral to a vast array of biologically active molecules, making the efficient functionalization of pyridyl halides via Suzuki coupling a topic of paramount importance for researchers in medicinal chemistry and drug development.[2]

This guide provides an in-depth, objective comparison of the performance of iodo-, bromo-, and chloropyridines in Suzuki coupling reactions. By synthesizing data from the literature and providing field-proven insights, this document aims to empower researchers to make informed decisions in substrate selection, catalyst choice, and reaction optimization.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity among halopyridines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The oxidative addition of the halopyridine to the palladium(0) catalyst is the initial and often rate-determining step of the catalytic cycle.[1][3] The facility of this step is inversely correlated with the C-X bond dissociation energy.

The established order of reactivity is a direct consequence of these bond energies: Iodo > Bromo > Chloro .[4][5][6]

  • Iodopyridines : With the weakest C-I bond, iodopyridines are the most reactive substrates. They readily undergo oxidative addition, often requiring milder reaction conditions, lower catalyst loadings, and less sophisticated ligands to achieve high yields.[4]

  • Bromopyridines : Representing a good balance of reactivity and stability, bromopyridines are very common substrates.[7][8] They are generally more reactive than their chloro-analogs and can often be coupled effectively with traditional catalyst systems like Pd(PPh₃)₄.[1]

  • Chloropyridines : The C-Cl bond is the strongest of the three, making chloropyridines the least reactive.[1] This inherent stability necessitates more forcing conditions, such as higher temperatures, and, most critically, the use of highly active catalyst systems.[9][10] The economic advantage and wider availability of chloropyridines, however, have driven significant research into developing powerful catalysts to overcome their inertness.[2][11]

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, activates the C-X bond towards oxidative addition compared to their non-heterocyclic aryl halide counterparts.[5][9]

Visualization of the Catalytic Machinery

To understand the reaction, we must first visualize the central catalytic engine. The following diagram illustrates the universally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition (R-X) pd0->ox_add Halopyridine (Ar-X) pd2_complex R-Pd(II)-X(Ln) ox_add->pd2_complex transmetal Transmetalation (R'-B(OR)2 + Base) pd2_complex->transmetal Boronic Acid/Ester pd2_biaryl R-Pd(II)-R'(Ln) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product R-R' Product red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance Data

The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different halopyridines. It is crucial to note that direct comparisons are nuanced due to variability in catalysts, ligands, bases, and solvents. However, the data clearly illustrates the general reactivity trends.

Halopyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1] (Implied)
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1101288[12]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 (MW)0.1770[13]
4-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃DME1002063[9]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME1001881[9]
3-Amino-2-chloropyridinePhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-DioxaneReflux886[14]
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene1001694[15] (Implied)
Analysis of the Data:

The data substantiates the established reactivity trend. While high yields can be achieved with chloropyridines, it often requires more specialized and highly active catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) and N-heterocyclic carbene (NHC) ligands has been instrumental in making the Suzuki coupling of economical chloropyridines a viable and efficient synthetic route.[1][2][6] In contrast, bromo- and iodopyridines can often be coupled effectively with more traditional and less expensive catalysts like Pd(PPh₃)₄ under milder conditions.[1][16]

The Crucial Role of Ligands and Bases

The success of a Suzuki coupling, especially with challenging substrates like chloropyridines, hinges on the judicious selection of the ligand and base.

  • Ligands : For less reactive aryl chlorides, ligands must facilitate the difficult oxidative addition step. Bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs) are often required.[6][17][18] These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the overall catalytic turnover.

  • Bases : The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6][19] Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[20] The strength of the base can significantly impact the reaction rate and yield, with stronger bases sometimes being necessary for sterically hindered substrates.[21][22]

Reactivity_Pyramid Halopyridine Reactivity vs. Catalyst Complexity Iodo Iodopyridines (High Reactivity) C-I Bond (Weakest) Bromo Bromopyridines (Med. Reactivity) C-Br Bond (Intermediate) Iodo->Bromo Decreasing Reactivity Catalyst1 {Standard Catalysts|e.g., Pd(PPh₃)₄} Iodo->Catalyst1 Chloro Chloropyridines (Low Reactivity) C-Cl Bond (Strongest) Bromo->Chloro Decreasing Reactivity Bromo->Catalyst1 Catalyst2 {Advanced Ligands Required|e.g., Buchwald Ligands, NHCs} Chloro->Catalyst2 Often Necessary

Sources

Spectroscopic Confirmation of Products from 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a versatile starting material, offering multiple reaction pathways for the synthesis of diverse molecular architectures. This guide provides an in-depth comparison of the spectroscopic signatures of this starting material and its potential reaction products, supported by predicted experimental data and detailed analytical protocols. Our focus is on equipping you with the knowledge to unambiguously confirm the successful synthesis of your target molecules through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Strategic Reactivity of this compound

The structure of this compound presents two key reactive sites on the pyridine ring: the C-Br bond at the 6-position and the C-Cl bond at the 2-position. This differential halogenation allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] Conversely, the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), a reaction that is often slower but can be promoted by heating.[2][3]

This guide will focus on the spectroscopic characterization of products resulting from three common synthetic transformations:

  • Suzuki Coupling: Reaction with an arylboronic acid to form a C-C bond at the 6-position.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond at the 6-position.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond at the 6-position.

Below is a diagram illustrating these potential reaction pathways.

Reaction_Pathways cluster_products Potential Products SM 6-Bromo-2-chloro-N-methoxy- N-methylnicotinamide Suzuki Suzuki Product (6-Aryl derivative) SM->Suzuki ArB(OH)2 Pd catalyst, Base Sonogashira Sonogashira Product (6-Alkynyl derivative) SM->Sonogashira Terminal Alkyne Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Product (6-Amino derivative) SM->Buchwald Amine Pd catalyst, Base

Caption: Reaction pathways from the starting material.

Comparative Spectroscopic Analysis

The key to confirming the formation of a desired product lies in identifying the disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals.

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment.

Predicted ¹H NMR Data

CompoundH-4 (δ, ppm)H-5 (δ, ppm)N-OCH₃ (δ, ppm)N-CH₃ (δ, ppm)Other Signals (δ, ppm)
Starting Material ~8.2 (d)~7.8 (d)~3.5 (s)~3.3 (s)-
Suzuki Product ~8.3 (d)~7.9 (d)~3.5 (s)~3.3 (s)7.3-7.6 (m, new aryl protons)
Sonogashira Product ~8.2 (d)~7.7 (d)~3.5 (s)~3.3 (s)Signals for alkyne protons
Buchwald-Hartwig Product ~7.9 (d)~7.0 (d)~3.5 (s)~3.3 (s)Signals for amine protons

Predicted ¹³C NMR Data

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Weinreb Amide C=O (δ, ppm)
Starting Material ~152~133~142~125~120~165
Suzuki Product ~152~133~141~120~145~165
Sonogashira Product ~152~133~142~122~130~165
Buchwald-Hartwig Product ~152~133~138~115~150~165

Causality Behind the Shifts:

  • Starting Material: The pyridine protons H-4 and H-5 will appear as doublets due to coupling with each other. The electron-withdrawing nature of the chlorine and bromine atoms deshields the ring protons, pushing their chemical shifts downfield.[4][5][6][7]

  • Suzuki Product: The replacement of the bromine atom with an aryl group will cause a significant downfield shift in the ¹³C NMR signal for C-6, reflecting the change from a C-Br to a C-C bond. New signals in the aromatic region of the ¹H NMR spectrum (typically 7.3-7.6 ppm) will be the primary indicator of successful coupling.

  • Sonogashira Product: The introduction of an alkyne at C-6 will result in a characteristic downfield shift for C-6 in the ¹³C NMR spectrum. The sp-hybridized carbons of the alkyne will appear in the range of 80-100 ppm.

  • Buchwald-Hartwig Product: The introduction of a nitrogen atom at C-6 will cause a significant upfield shift of the H-5 proton signal due to the electron-donating nature of the amino group. The C-6 signal in the ¹³C NMR spectrum will shift significantly downfield.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is invaluable for identifying the presence or absence of specific functional groups.

Key IR Absorptions (cm⁻¹)

Functional GroupStarting MaterialSuzuki ProductSonogashira ProductBuchwald-Hartwig Product
C=O (Amide)~1660~1660~1660~1660
C-Cl~750~750~750~750
C-Br~680AbsentAbsentAbsent
C≡C (Alkyne)AbsentAbsent~2200Absent
N-H (Amine)AbsentAbsentAbsent~3300-3500 (if secondary amine used)

Rationale for IR Observations:

  • The most significant change to look for is the disappearance of the C-Br stretching vibration around 680 cm⁻¹ in all products.

  • The Sonogashira product will exhibit a new, sharp absorption in the range of 2100-2260 cm⁻¹ characteristic of a C≡C triple bond.[8]

  • If a primary or secondary amine is used in the Buchwald-Hartwig amination, new N-H stretching bands will appear in the 3300-3500 cm⁻¹ region.[9] The amide C=O stretch should remain relatively unchanged across all compounds, typically appearing around 1660 cm⁻¹.[10][11][12]

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the molecular weight of the compound and, crucially in this case, can confirm the presence or absence of halogens through their distinct isotopic patterns.

Predicted Molecular Ion (M⁺) Data

CompoundExpected m/zKey Isotopic Pattern
Starting Material 278/280/282M, M+2, M+4 pattern due to ¹Br/⁸¹Br and ³⁵Cl/³⁷Cl
Suzuki Product Dependent on aryl groupM, M+2 pattern due to ³⁵Cl/³⁷Cl
Sonogashira Product Dependent on alkyneM, M+2 pattern due to ³⁵Cl/³⁷Cl
Buchwald-Hartwig Product Dependent on amineM, M+2 pattern due to ³⁵Cl/³⁷Cl

Interpreting the Isotopic Patterns:

  • Starting Material: The presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a complex and highly characteristic isotopic cluster for the molecular ion.[13][14][15]

  • Products: Successful substitution at the bromine position will lead to the disappearance of the bromine isotopic pattern. The molecular ion of the products will show a simpler M and M+2 pattern with a ~3:1 intensity ratio, characteristic of a molecule containing one chlorine atom.[16] This provides definitive evidence that the reaction has occurred at the intended C-Br bond.

Experimental Protocols

To ensure high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the attenuated total reflectance (ATR) technique for rapid and reproducible results. Ensure the crystal is clean before applying a small amount of the sample.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan before acquiring the sample spectrum. Process the data to identify key functional group frequencies.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for these compounds.

  • Data Acquisition:

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution data.

    • Mode: Positive ion mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the product (e.g., 100-1000 m/z).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the elemental composition.

Analytical_Workflow Start Synthesized Product Mixture Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS HRMS Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A typical analytical workflow for product confirmation.

Conclusion

The spectroscopic characterization of products derived from this compound is a systematic process. By comparing the ¹H and ¹³C NMR, FT-IR, and mass spectra of the reaction mixture to the predicted data for the starting material and potential products, researchers can confidently confirm the outcome of their synthetic transformations. The disappearance of the C-Br bond signature in IR and the bromine isotopic pattern in MS, coupled with the appearance of new signals in the NMR spectra corresponding to the introduced moiety, provides a self-validating system for product identification.

References

  • arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • PubMed. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity for a Versatile Reagent

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative featuring a Weinreb amide moiety. This functional group is of significant interest to researchers in drug development and synthetic chemistry. Weinreb amides are renowned for their controlled reactivity with organometallic reagents to furnish ketones, or their selective reduction to aldehydes, thereby avoiding the common problem of over-addition seen with more reactive carbonyl precursors like acid chlorides or esters[1]. The dual halogenation on the pyridine ring offers two distinct handles for further functionalization, such as in palladium-catalyzed cross-coupling reactions, making this molecule a valuable building block for complex molecular architectures.

However, the synthetic utility of this reagent is directly contingent on its purity. The presence of residual starting materials, side-products, or isomeric impurities can lead to unpredictable reaction outcomes, the formation of complex product mixtures, and erroneous biological data. It is noteworthy that some commercial suppliers provide this reagent with a disclaimer that the buyer assumes responsibility for confirming its identity and purity[2]. This underscores the critical need for robust, in-house analytical validation.

This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of this compound. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and offer a logical framework for selecting the most appropriate technique for your research objectives.

Anticipating the Unknown: Potential Impurities in Synthesis

Effective purity assessment begins with a rational consideration of potential impurities derived from the synthetic route. The target compound is likely synthesized by forming an amide bond between a 6-bromo-2-chloronicotinic acid derivative and N,O-dimethylhydroxylamine[1][3]. This process can introduce several classes of impurities:

  • Starting Material-Related Impurities: Incomplete conversion can leave residual 6-bromo-2-chloronicotinic acid or its activated form (e.g., acid chloride).

  • Reagent-Related Impurities: Impurities stemming from coupling agents (e.g., BOP, CDMT) or other reagents used in the synthesis[1][3].

  • Side-Products: Formation of dimers, products of side reactions from the reactive pyridine ring, or decomposition of the Weinreb amide moiety.

  • Isomeric Impurities: If the initial halogenation of the pyridine ring was not perfectly regioselective, positional isomers may be present[4].

A multi-pronged analytical approach is therefore essential to detect this diverse range of potential contaminants.

Core Methodologies for Purity Determination: A Comparative Overview

The selection of an analytical method is a balance of the required information, sensitivity, and available resources. The three pillars of purity assessment for a compound like this compound are chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.

  • Expertise & Causality: For impurity profiling, a reverse-phase method using a C18 stationary phase is the logical starting point due to the moderate polarity of the analyte. A gradient elution (e.g., from a high-aqueous mobile phase to a high-organic mobile phase) is superior to an isocratic method. This is because a gradient can effectively resolve early-eluting polar impurities (like the starting carboxylic acid) and late-eluting non-polar impurities (like dimers or side-products) within a single analytical run. The use of a UV-Visible Diode Array Detector (DAD) is crucial. It not only quantifies the main peak and impurities but also provides UV spectra for each, allowing for peak purity assessment and preliminary identification of related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information and can serve as a primary method for both identification and quantification.

  • Expertise & Causality: A simple ¹H NMR spectrum is the fastest and most direct way to confirm the compound's identity by analyzing chemical shifts, integration values, and coupling patterns. Impurities with unique proton signals can be readily identified if they are present at levels of ~1% or higher. For higher sensitivity and definitive structural assignment, 2D NMR techniques (like COSY and HMBC) are invaluable[5]. Furthermore, quantitative NMR (qNMR) can be employed to determine the absolute purity of the sample. This is achieved by adding a certified internal standard of known purity and concentration to a precisely weighed sample of the analyte. The purity is then calculated by comparing the integral of a specific analyte signal to that of the standard. This method is non-destructive and does not require a reference standard of the analyte itself.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

MS is essential for confirming the molecular weight and identifying unknown impurities.

  • Expertise & Causality: Direct infusion MS or, more powerfully, Liquid Chromatography-Mass Spectrometry (LC-MS), provides the molecular weight of the parent compound and any co-eluting impurities. The presence of bromine and chlorine atoms in the target molecule creates a highly characteristic isotopic pattern, which serves as a powerful confirmation of identity. GC-MS is particularly well-suited for identifying volatile or semi-volatile impurities that may be remnants of solvents or synthetic reagents[6][7][8]. While the target Weinreb amide may have limited thermal stability for GC, analysis of starting materials or potential low-molecular-weight byproducts is a key application[9].

Data-Driven Decision Making: Comparing Analytical Techniques

The following table summarizes the key performance attributes of the recommended analytical methods.

FeatureHPLC-DAD¹H NMR / qNMRLC-MSGC-MS
Primary Information Quantitative Purity (% Area)Structural Confirmation, Quantitative Purity (Absolute)Molecular WeightMolecular Weight (Volatiles)
Typical LOD/LOQ ~0.01 - 0.1%~0.5 - 1% (¹H), ~0.1% (qNMR)~0.001 - 0.05%~0.001 - 0.1%
Specificity High (Separation-based)Very High (Structure-based)Very High (m/z based)Very High (m/z based)
Sample Requirement Low (µg)Moderate (mg)Very Low (ng-µg)Low (µg)
Throughput HighModerateHighHigh
Destructive? YesNoYesYes
Key Advantage Industry standard for purity, high precision.Absolute structural confirmation, no analyte standard needed for qNMR.Sensitive identification of unknowns.Excellent for volatile impurities and starting materials.
Key Limitation Requires reference standard for identity confirmation.Lower sensitivity for impurity detection than MS.Response factors can vary, making quantification challenging.Analyte must be volatile and thermally stable.

Visualizing the Path to Purity

A systematic workflow ensures that all aspects of purity are thoroughly investigated. The choice of analytical path depends on the specific question being asked.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Analysis & Impurity Profiling cluster_2 Data Interpretation & Reporting Start Sample Received NMR ¹H NMR Spectroscopy (Identity & Initial Purity) Start->NMR LCMS LC-MS Analysis (MW Confirmation) Start->LCMS HPLC HPLC-DAD Method (Purity %, Impurity Profile) NMR->HPLC Identity Confirmed qNMR Quantitative NMR (Absolute Purity) NMR->qNMR High Accuracy Needed LCMS->HPLC Data_Review Review & Correlate Data (NMR + HPLC + MS) HPLC->Data_Review GCMS GC-MS Analysis (Volatile Impurities) GCMS->Data_Review qNMR->Data_Review Report Final Purity Report Data_Review->Report

Caption: A comprehensive workflow for purity assessment.

Method_Selection_Tree cluster_answers cluster_methods Question What is the primary question? IsItCorrect Is this the correct compound? Question->IsItCorrect Identity HowPure What is the precise purity? Question->HowPure Quantitation WhatAreImpurities What are the impurities? Question->WhatAreImpurities Identification NMR_Method ¹H NMR & LC-MS IsItCorrect->NMR_Method HPLC_Method HPLC-DAD (% Area) & qNMR (Absolute) HowPure->HPLC_Method LCMS_Imp LC-MS (for MW) GC-MS (for volatiles) NMR (for structure) WhatAreImpurities->LCMS_Imp

Caption: A decision tree for selecting the right analytical method.

Experimental Protocols

Protocol 1: HPLC-DAD Purity Method

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 210-400 nm. Monitor at 254 nm for quantification.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 0.5 mg/mL solution.

  • Analysis: Perform a blank injection (diluent only) followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: ¹H NMR for Identity and Purity Estimation

This protocol is for structural confirmation and a preliminary purity check.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Ensure the spectral width covers all expected signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis:

    • Integrate all signals. Compare the relative integrations to the expected number of protons for the structure of this compound.

    • Look for any signals that do not correspond to the main compound. Integrate these impurity signals relative to a known signal from the main compound to estimate their concentration.

Conclusion and Recommendations

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment of this compound demands a synergistic, multi-technique approach.

  • For Routine Use: A combination of ¹H NMR for identity confirmation and a validated HPLC-DAD method for quantitative purity and impurity profiling is recommended.

  • For Reference Standard Characterization: A comprehensive analysis including ¹H NMR, ¹³C NMR, LC-MS, and qNMR should be performed to establish an absolute, unambiguous purity value. GC-MS should be used to rule out the presence of volatile impurities.

By judiciously applying these methodologies, researchers can ensure the quality of this valuable synthetic building block, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Vertex AI Search. (2026). This compound.
  • PubMed. (1989). Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine. Journal of Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • PubChem. (n.d.). Nicotinamide. National Institutes of Health. [Link]

  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides. John Wiley & Sons, Inc.
  • ResearchGate. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • ResearchGate. (2022).
  • Journal of Food and Drug Analysis. (1999). A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • eScholarship.org. (2012). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. University of California. [Link]

  • Organic Chemistry Portal. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]

  • NCBI Bookshelf. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Kemix Pty Ltd. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). 2-chloro-N-(2-methoxy-5-methylphenyl)nicotinamide. [Link]

  • YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Link]

  • PubMed. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]

  • PMC. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. National Institutes of Health. [Link]

Sources

A Mechanistic and Comparative Guide to the Reactivity of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutic agents and functional materials. Among the myriad of building blocks available, dihalogenated pyridines serve as exceptionally versatile platforms for the introduction of molecular complexity. This guide provides an in-depth mechanistic analysis and comparative study of reactions involving 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide , a trifunctional reagent poised for selective chemical transformations.

This document will explore the nuanced reactivity of this molecule, focusing on the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions and its susceptibility to nucleophilic aromatic substitution. By elucidating the underlying mechanistic principles and providing comparative data, this guide aims to empower researchers to make informed decisions in the design and execution of synthetic routes.

The Subject of Our Study: A Multifaceted Building Block

This compound incorporates three key functional features: a bromine atom at the 6-position, a chlorine atom at the 2-position, and a Weinreb amide at the 3-position of the pyridine ring. The pyridine nitrogen, being electron-withdrawing, significantly influences the reactivity of the ring, particularly at the α-positions (C2 and C6). The Weinreb amide is a stable functional group that can be readily converted to ketones or aldehydes, making it a valuable synthetic handle.

The primary focus of this guide is to understand and predict the regioselectivity of reactions at the C2 and C6 positions. This selective functionalization is crucial for the efficient synthesis of complex target molecules.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The reactivity of aryl halides in these reactions is largely governed by the strength of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step. The general trend in reactivity follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[1][2]

For this compound, the weaker C-Br bond is anticipated to be significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3] This differential reactivity allows for the selective functionalization of the C6 position, leaving the C2-chloro substituent available for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures. The catalytic cycle, depicted below, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst.[4][5]

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2, Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 Base Base Ar-X Ar-X Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Cu-X Cu-X Alkyne_Coordination Alkyne Coordination Cu-X->Alkyne_Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Base Base R-C≡CH R-C≡CH

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Comparative Performance in Sonogashira Coupling

Halide at C6Halide at C2Expected Reactivity at C6Typical ConditionsExpected Yield at C6
BromoChloroHighPdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 60 °CGood to Excellent
Chloro-LowPd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 120 °CLow to Moderate
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. [6]The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. [7]

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination_Deprotonation R1R2NH, Base Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR1R2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR1R2 Ar-NR1R2 Reductive_Elimination->Ar-NR1R2 R1R2NH R1R2NH Base Base Ar-X Ar-X

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance in Buchwald-Hartwig Amination

Halide at C6Halide at C2Expected Reactivity at C6Typical ConditionsExpected Yield at C6
BromoChloroHighPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80-110 °CGood to Excellent
Chloro-ModeratePd(OAc)₂, RuPhos, K₂CO₃, t-BuOH, 110 °CModerate to Good

Nucleophilic Aromatic Substitution (SNA): An Alternative Pathway

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to the functionalization of electron-deficient aromatic rings. The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, particularly at the positions α (C2, C6) and γ (C4) to the nitrogen atom. [8]The presence of two halogens further activates the ring for SNAr.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. [9][10]The rate of reaction is influenced by the electrophilicity of the carbon atom and the stability of the intermediate. For 2,6-dihalopyridines, the C2 and C6 positions are electronically activated by the pyridine nitrogen.

Regioselectivity in SNAr of this compound

In contrast to palladium-catalyzed cross-coupling reactions, the regioselectivity of SNAr on 6-bromo-2-chloropyridine derivatives is more nuanced and can be influenced by the nature of the nucleophile and the reaction conditions. While both the C2 and C6 positions are activated, the greater electronegativity of chlorine compared to bromine can make the C2 position more electrophilic and thus more susceptible to nucleophilic attack. However, the relative leaving group ability (Br > Cl) can also play a role. For many nucleophiles, substitution is often observed at the C2 position. [11]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Reactant 6-Bromo-2-chloro-pyridine derivative Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Reactant->Meisenheimer Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - Cl⁻ Meisenheimer->Product Leaving_Group Cl⁻

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity in Nucleophilic Aromatic Substitution

PositionHalogenElectronic ActivationLeaving Group AbilityExpected Site of Attack
C2ChloroHighGoodOften Preferred
C6BromoHighExcellentCan be competitive

Experimental Protocols: A Starting Point for Investigation

The following protocols are generalized procedures based on established methodologies for related substrates and serve as a starting point for the optimization of reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling at the C6-Position
  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution at the C2-Position
  • In a sealed reaction vessel, dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (e.g., an amine or thiol) (1.1-2.0 equiv) and, if necessary, a base (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent.

  • The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The significant difference in the reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a predictable and selective functionalization at the C6-position. This orthogonality provides a powerful tool for the stepwise construction of polysubstituted pyridine derivatives.

In contrast, nucleophilic aromatic substitution offers an alternative synthetic route, with a general preference for substitution at the C2-position. The choice between these two synthetic strategies will depend on the desired substitution pattern and the nature of the substituents to be introduced.

Further mechanistic studies on this specific substrate, including kinetic analysis and computational modeling, would provide a deeper understanding of the factors governing its reactivity and regioselectivity. Such studies would undoubtedly facilitate the development of even more efficient and selective methods for the utilization of this and related dihalopyridine building blocks in the synthesis of molecules of medicinal and material importance.

References

  • Schröter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles. Tetrahedron, 61(9), 2245-2267.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]

  • Sci-Hub. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

  • Google Patents. (n.d.). EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac.
  • National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • YouTube. (2020). Nucleophilic Aromatic Substitution. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. [Link]

  • Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

Sources

A Comparative Guide to the Chemoselectivity of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Regioselectivity in Pyridine Scaffolds

Polysubstituted pyridine rings are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1] However, their synthesis often presents a significant challenge: achieving precise, site-selective functionalization. This is particularly true for di- or polyhalogenated pyridines, where multiple reactive sites can lead to mixtures of products. The strategic deployment of building blocks with pre-differentiated reactive centers is paramount for efficient and controlled synthesis.

This guide provides an in-depth technical comparison of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide , a versatile building block designed for sequential and chemoselective cross-coupling reactions. We will explore the inherent reactivity differences between its carbon-bromine and carbon-chlorine bonds, the crucial role of its Weinreb amide moiety, and its performance in key palladium-catalyzed transformations compared to alternative reagents. The insights and data presented herein are curated for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex, highly functionalized pyridine derivatives.

Pillar 1: The Principle of Differentiated Halogen Reactivity

The cornerstone of this reagent's utility lies in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions. The oxidative addition of an aryl halide to a Pd(0) complex is the rate-determining step in many catalytic cycles, and its rate is highly dependent on the carbon-halogen bond dissociation energy.[2]

The generally accepted order of reactivity is:

C–I > C–Br > C–OTf > C–Cl

This predictable trend allows for the selective reaction of a more reactive halogen in the presence of a less reactive one.[3][4] For this compound, the C6-Br bond is significantly more susceptible to oxidative addition than the more robust C2-Cl bond. This intrinsic difference enables a wide range of transformations to be performed selectively at the C6 position while preserving the C2 position for subsequent functionalization. While catalyst and ligand selection can sometimes influence or even invert this selectivity, for most standard conditions, the C-Br bond is the primary site of reaction.[4][5]

Caption: Halogen reactivity hierarchy in Pd-catalyzed cross-coupling.

Pillar 2: The Strategic Role of the Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, is more than just a placeholder functional group; it is a key synthetic tool that offers two distinct advantages.[6][7]

  • Stability and Tolerance: The Weinreb amide is exceptionally robust and remains inert under the conditions of most common cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This stability is crucial for preserving the integrity of the molecule during the initial C-Br functionalization steps.

  • Controlled Ketone Synthesis: Its primary utility is as a superior precursor to ketones.[8][9] When treated with organometallic reagents (e.g., Grignard or organolithium), the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate.[7][10] This intermediate does not collapse to eliminate the nitrogen group until an acidic workup is performed. This mechanism reliably prevents the common problem of over-addition that plagues the synthesis of ketones from esters or acid chlorides, thus delivering the desired ketone in high yield.[10]

Caption: Mechanism of Weinreb amide preventing over-addition.

Comparative Performance in Key Cross-Coupling Reactions

We now compare the performance of this compound in three cornerstone palladium-catalyzed reactions. The following data are representative and demonstrate the high degree of chemoselectivity achieved.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. Using the title compound, this reaction proceeds with excellent selectivity at the C6-bromo position.

Comparison with Alternatives:

  • 2,6-Dichloronicotinamide: Requires harsher conditions to activate the first C-Cl bond and often leads to mixtures of mono- and di-arylated products, making purification difficult.

  • 2,6-Dibromonicotinamide: While mono-arylation is possible, the reactivity difference between the two C-Br bonds is minimal, requiring careful control of stoichiometry and reaction time to avoid di-substitution.

Table 1: Representative Suzuki-Miyaura Coupling Data

EntryArylboronic AcidCatalyst / LigandBaseSolventYield (%)[2]
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O>95
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/EtOH/H₂O92
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene94
44-Acetylphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF/H₂O89

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M).

  • Reaction: Stir the mixture vigorously and heat to 90 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. The reaction shows high fidelity for the C6-Br position.[11][12]

Comparison with Alternatives: The same selectivity challenges as in the Suzuki coupling apply. The title compound offers a clean and predictable mono-alkynylation at the more reactive C6 position, leaving the C2-chloro position untouched for further chemistry.[13]

Table 2: Representative Sonogashira Coupling Data

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)[14]
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF96
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIDiisopropylamineToluene91
31-HeptynePd(OAc)₂ / XPhosCuICs₂CO₃Acetonitrile88
43-EthynylpyridinePd(PPh₃)₄CuIEt₃NDMF93

Experimental Protocol: Selective Sonogashira Coupling

  • Setup: To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and Et₃N (2:1, 0.2 M), add Pd(PPh₃)₄ (4 mol%) and CuI (5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-16 hours under an argon atmosphere. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[15] The reaction on the title compound demonstrates excellent chemoselectivity for the C6-Br position, enabling the introduction of a diverse range of primary and secondary amines.[16]

Comparison with Alternatives: The ability to selectively aminate the C6 position while leaving a C2-Cl handle is a significant synthetic advantage, as demonstrated in the synthesis of ligands for the Tec Src homology 3 domain using 6-bromo-2-chloroquinoline.[17][18] This sequential approach is far more efficient than attempting to control the reaction on a di-bromo or di-chloro analogue.

Table 3: Representative Buchwald-Hartwig Amination Data

EntryAmineCatalyst / LigandBaseSolventYield (%)[17][18]
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene94
2AnilinePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane87
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄THF90
4tert-Butyl carbamatePd(OAc)₂ / DavePhosK₂CO₃Toluene85

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOt-Bu (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the tube and heat the mixture at 100 °C with stirring for 16-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Strategic Synthesis: A Sequential Functionalization Workflow

The true power of this compound is realized in multi-step syntheses where its differentiated handles are exploited sequentially. A typical workflow involves an initial, milder cross-coupling at the C6-Br position, followed by a second, often more forcing, cross-coupling at the C2-Cl position. Finally, the Weinreb amide can be converted into a ketone, providing a third point of diversification.

Caption: Sequential functionalization workflow using the title compound.

Conclusion

This compound stands out as a superior building block for the synthesis of complex, polysubstituted pyridines. Its value is rooted in three core features:

  • Inherent Chemoselectivity: The predictable and significant reactivity difference between the C6-Br and C2-Cl bonds allows for clean, site-selective functionalization under standard palladium-catalyzed conditions.

  • Synthetic Versatility: It performs exceptionally well in a range of essential C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • Robust and Transformable Handle: The Weinreb amide moiety is stable to cross-coupling conditions and serves as a reliable precursor for high-yield ketone synthesis, adding another layer of synthetic utility.

By providing a clear and reliable pathway for sequential functionalization, this reagent offers a distinct advantage over symmetrically halogenated pyridines, minimizing tedious purification steps and maximizing synthetic efficiency. For researchers in drug discovery and materials science, it is an indispensable tool for the rational design and construction of novel molecular architectures.

References

  • Gawin, R., & Trzeciak, A. M. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(9), 1436-1443. [Link]

  • Balasubramaniam, S., & Aidhen, I. S. (2008). The growing synthetic utility of the Weinreb amide. Synthesis, 2008(23), 3707-3738. [Link]

  • Sharma, P., Kumar, A., & Kumar, R. (2018). Recent Developments in Weinreb Synthesis and their Applications. Current Green Chemistry, 5(2), 76-92. [Link]

  • Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 124(49), 14690–14698. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • ChemHelpASAP. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Köhler, K., Heidenreich, R. G., & Krauter, J. G. E. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis, 10(10), 5675–5687. [Link]

  • Gholap, A. R. (2015). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Organic Chemistry: An Indian Journal, 11(2), 65-69. [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. [Link]

  • Various Authors. Synthesis of polysubstituted pyridines. ResearchGate. [Link]

  • Unspecified. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Glasgow. [Link]

  • Maleki, A., & Kamalzare, M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(7), 3192-3214. [Link]

  • Larsson, U., & Olofsson, B. (2014). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 16(16), 4194–4197. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Jelenc, J., & Stanovnik, B. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(30), 5790-5793. [Link]

  • Firth, J. D., & O'Brien, P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5916-5942. [Link]

  • Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Martins, F. J. C., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kemix Pty Ltd. This compound. Kemix Pty Ltd. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • Numazawa, M., & Mutsumi, A. (2000). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. ResearchGate. [Link]

  • Yang, D., et al. (2005). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 7(5), 787-790. [Link]

  • Stanovnik, B., et al. (2009). Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. ResearchGate. [Link]

  • Gupta, K., et al. (2002). synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. Heterocyclic Communications, 8(2), 265-270. [Link]

  • Maleczka Jr., R. E., & Smith III, M. R. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(11), 1891. [Link]

Sources

A Cost-Benefit Analysis of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide in the Synthesis of Complex Trisubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the choice of starting materials can profoundly impact the efficiency, cost, and ultimate success of a synthetic campaign. Bifunctional scaffolds, which allow for the sequential and regioselective introduction of diverse functionalities, are of paramount importance. This guide provides an in-depth cost-benefit analysis of utilizing 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide as a strategic building block for the synthesis of complex trisubstituted pyridines, comparing it with alternative synthetic routes.

The Strategic Advantage of Dihalogenated Pyridines with a Weinreb Amide Handle

The 2,3,6-trisubstituted pyridine core is a prevalent motif in numerous biologically active molecules. The strategic placement of orthogonal reactive sites allows for a convergent and flexible approach to building molecular complexity. This compound offers a unique combination of features:

  • Orthogonal Halides: The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (C-Br is significantly more reactive than C-Cl) enables selective, sequential functionalization.[1][2] This allows for the introduction of a substituent at the 6-position, followed by a different modification at the 2-position.

  • The Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) at the 3-position serves as a stable and versatile precursor to ketones and aldehydes. It is resistant to over-addition of organometallic reagents, providing a reliable method for introducing a carbonyl group or a derivative thereof.

This strategic arrangement of functional groups makes this compound a powerful tool for the synthesis of complex pharmaceutical intermediates.

Comparative Synthetic Pathways to a Model Trisubstituted Pyridine

To objectively assess the costs and benefits, we will consider the synthesis of a model compound, a 2-aryl-6-aminonicotinamide derivative, a scaffold found in various kinase inhibitors and other therapeutic agents.

Route A: The this compound Approach

This route leverages the differential reactivity of the two halogen atoms.

Diagram of the Synthetic Workflow for Route A

Route A Workflow Start 6-Bromo-2-chloronicotinic acid Weinreb_Formation Weinreb Amide Formation Start->Weinreb_Formation Target_Molecule This compound Weinreb_Formation->Target_Molecule Suzuki_1 Suzuki Coupling 1 (at C-Br) Target_Molecule->Suzuki_1 Intermediate_1 2-Chloro-6-aryl-nicotinamide derivative Suzuki_1->Intermediate_1 Suzuki_2 Suzuki Coupling 2 (at C-Cl) or SNAr Intermediate_1->Suzuki_2 Final_Product 2-Aryl-6-amino-nicotinamide derivative Suzuki_2->Final_Product

Caption: Synthetic workflow starting from 6-Bromo-2-chloronicotinic acid.

Route B: The 2,6-Dichloropyridine Alternative

This alternative approach starts with a symmetrical dihalopyridine and relies on a regioselective first coupling, followed by the introduction of the second substituent.

Diagram of the Synthetic Workflow for Route B

Route B Workflow Start_B 2,6-Dichloropyridine-3-carboxylic acid Amide_Formation_B Amide Formation Start_B->Amide_Formation_B Dichloro_Amide 2,6-Dichloronicotinamide Amide_Formation_B->Dichloro_Amide Regioselective_Suzuki Regioselective Suzuki Coupling (at C2) Dichloro_Amide->Regioselective_Suzuki Intermediate_B 2-Aryl-6-chloronicotinamide Regioselective_Suzuki->Intermediate_B SNAr_B Nucleophilic Aromatic Substitution (SNAr) Intermediate_B->SNAr_B Final_Product_B 2-Aryl-6-amino-nicotinamide derivative SNAr_B->Final_Product_B

Caption: Synthetic workflow starting from 2,6-Dichloropyridine-3-carboxylic acid.

Performance Comparison: A Data-Driven Analysis

ParameterRoute A: this compoundRoute B: 2,6-Dichloronicotinamide Derivative
Starting Material 6-Bromo-2-chloronicotinic acid2,6-Dichloropyridine-3-carboxylic acid
Key Intermediate This compound2,6-Dichloronicotinamide
Step 1: First C-C Coupling Suzuki-Miyaura at C-Br: Generally high yielding and proceeds under mild conditions due to the high reactivity of the C-Br bond. Expected yields are typically in the range of 80-95%.[2]Regioselective Suzuki-Miyaura at C2: Can be achieved with good selectivity, often directed by the amide group. Reported yields are in the range of 60-75% for the desired isomer.[3][4][5]
Step 2: Second C-N Coupling Buchwald-Hartwig or SNAr at C-Cl: The C-Cl bond is less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, specialized ligands). Expected yields can vary significantly (50-80%) depending on the substrate and amine.Nucleophilic Aromatic Substitution (SNAr) at C6: The remaining chloro group is activated by the pyridine nitrogen and can be displaced by an amine. This reaction is generally efficient, with reported yields often exceeding 80%.[3][4]
Overall Yield (Estimated) Potentially higher due to the more reliable first coupling step.May be lower due to the regioselectivity challenges in the first step.
Predictability & Control High. The differential reactivity of C-Br and C-Cl provides a predictable and controllable sequence.[1]Moderate. Regioselectivity of the first coupling can be sensitive to catalyst, ligands, and substrate.[3][4][5]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of the starting materials but also the number of synthetic steps, the cost of reagents and catalysts, and the overall process efficiency.

Cost FactorRoute A: this compoundRoute B: 2,6-Dichloronicotinamide Derivative
Starting Material Cost 6-Bromo-2-chloronicotinic acid: Higher cost per gram compared to the dichloro analogue.2,6-Dichloropyridine-3-carboxylic acid: More economical and readily available from multiple suppliers.[3]
Reagent Costs Requires an additional step to form the Weinreb amide, incurring the cost of N,O-dimethylhydroxylamine hydrochloride and a coupling agent.Direct amidation is possible, potentially reducing one synthetic step and associated reagent costs.
Catalyst & Ligand Costs May require more expensive or specialized ligands for the second, more challenging C-Cl bond activation.The regioselective Suzuki coupling may also require specific catalysts to ensure high selectivity.[3][4][5]
Process Efficiency Fewer steps if the Weinreb amide is commercially available. The high predictability of the sequential coupling can lead to higher overall yields and less complex purification, saving time and resources.A more direct route to the final amide scaffold. However, potential issues with regioselectivity could lead to lower yields of the desired product and more challenging purification.
Time & Labor The upfront synthesis of the Weinreb amide adds a step. However, the cleaner and more predictable subsequent reactions may reduce overall hands-on time.Potentially fewer steps, but optimization of the regioselective coupling and purification of isomers could be time-consuming.

Experimental Protocols

Route A: Representative Protocol for Sequential Suzuki-Miyaura Coupling

Step 1: Suzuki Coupling at the C-Br Position

  • To a solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst [e.g., Pd(PPh₃)₄, 5 mol%] and a base (e.g., K₂CO₃, 2.0 equiv).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the crude product by column chromatography to yield the 2-chloro-6-aryl-N-methoxy-N-methylnicotinamide intermediate.

Step 2: Buchwald-Hartwig Amination at the C-Cl Position

  • To a solution of the 2-chloro-6-aryl-N-methoxy-N-methylnicotinamide intermediate (1.0 equiv) and the desired amine (1.5 equiv) in a suitable solvent (e.g., toluene), add a palladium catalyst [e.g., Pd₂(dba)₃, 2 mol%], a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 2.0 equiv).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

  • After workup and purification, the desired 2-aryl-6-amino-N-methoxy-N-methylnicotinamide is obtained.

Route B: Representative Protocol for Regioselective Suzuki-Miyaura Coupling
  • To a mixture of 2,6-dichloronicotinamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 3.0 equiv) in a suitable solvent (e.g., methanol), add a specific palladium catalyst such as PXPd2 (2 mol%).[3][4][5]

  • Heat the reaction mixture at a controlled temperature (e.g., 55 °C) for a specified time (e.g., 1 hour).[3][4]

  • Monitor the reaction for the formation of the desired 2-aryl-6-chloronicotinamide and minimize the formation of the bis-arylated byproduct.

  • After completion, perform a standard aqueous workup and purify by column chromatography to isolate the desired regioisomer.

Conclusion and Recommendation

The choice between this compound and a 2,6-dichloropyridine derivative is a strategic one that depends on the specific goals of the synthesis.

  • For early-stage drug discovery and library synthesis, where flexibility and predictability are paramount, the this compound (Route A) offers a distinct advantage. The well-defined, sequential reactivity of the C-Br and C-Cl bonds allows for the reliable and controlled introduction of diverse functionalities. While the initial starting material may be more expensive, the higher predictability and potentially cleaner reactions can lead to a more efficient overall workflow, saving valuable time and resources in the long run.

  • For process development and large-scale synthesis of a specific target, where cost is a primary driver, the 2,6-dichloropyridine approach (Route B) may be more attractive. The lower cost of the starting material is a significant benefit. However, this route necessitates careful optimization of the regioselective Suzuki-Miyaura coupling to maximize the yield of the desired isomer and minimize the formation of byproducts, which could complicate purification on a larger scale.

Ultimately, the decision rests on a careful evaluation of the project's priorities. For researchers who value synthetic flexibility and a high degree of control in constructing complex molecules, the investment in this compound is likely to yield significant returns in terms of efficiency and success.

References

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. (n.d.). [Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. (2003). ACS Publications. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (CAS No. 1142192-12-8), a halogenated nicotinamide derivative. The procedures outlined are based on the compound's chemical structure, inferred toxicological profile, and established best practices for hazardous waste management.

Hazard Assessment and Chemical Profile

A complete, verified Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, a risk assessment must be constructed from its constituent chemical features and data from closely related analogs.

  • Chemical Structure Analysis: this compound is a multi-halogenated pyridine derivative containing a Weinreb amide functional group.

    • Halogenated Pyridine Core: The presence of both bromine and chlorine on the pyridine ring designates this compound as a halogenated organic waste . Such compounds are known for their potential persistence in the environment and the hazardous byproducts they can form upon improper disposal. Pyridine itself is flammable and toxic, and its halogenated derivatives often exhibit heightened toxicity.

    • Weinreb Amide (N-methoxy-N-methylamide): This functional group is primarily known for its stability as an intermediate in ketone synthesis, resisting over-addition of organometallic reagents due to the formation of a stable chelated tetrahedral intermediate.[1] While generally stable, under harsh conditions like high-temperature incineration, this group will decompose.

  • Inferred Hazards: Based on data from similar chemical structures, the following hazards should be assumed:

    • Acute Toxicity: Likely harmful if swallowed (Acute Tox. 4 Oral, H302).

    • Irritation: Causes skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2, H319).[2]

    • Environmental Hazard: Halogenated organic compounds are treated as hazardous to the environment until proven otherwise. They should be prevented from entering drains or waterways.

Property Value / Assessment Source / Rationale
CAS Number 1142192-12-8Chemical Abstracts Service
Molecular Formula C₈H₈BrClN₂O₂Kemix Pty Ltd[3]
Physical Form SolidInferred from supplier data
Waste Classification Halogenated Organic WastePresence of C-Br and C-Cl bonds
Assumed GHS Hazards H302, H315, H319Based on analogs[2]
The Core Directive: Segregation and Incineration

The fundamental principle for disposing of this compound is that it must be treated as non-negotiable hazardous waste . Under no circumstances should this compound or its residues be disposed of down the drain or in general solid waste.

The required method of destruction is high-temperature incineration in a licensed hazardous waste facility.

Causality: Halogenated organic compounds require specific incineration conditions to ensure their complete destruction and to manage the resulting byproducts.

  • Complete Destruction: Incomplete combustion can lead to the formation of highly toxic and persistent organic pollutants, such as polyhalogenated dibenzodioxins and dibenzofurans (PCDD/F, PBDD/F).[4] Research has shown that incinerating mixed chloro- and bromo- compounds can be a relevant mechanism for the formation of these hazardous substances.[4]

  • Acid Gas Formation: During combustion, the chlorine and bromine atoms are converted into hydrogen chloride (HCl) and hydrogen bromide (HBr). These are corrosive and toxic acid gases that must be neutralized and removed by specialized flue gas scrubbing systems in the incinerator.[5]

  • Regulatory Compliance: EU Directive 2000/76/EC, a benchmark for waste incineration, mandates a minimum temperature of 1100°C with a gas residence time of at least two seconds for the incineration of hazardous waste containing more than 1% halogenated organic substances.[5] This ensures the breakdown of stable halogenated molecules.

The following diagram illustrates the decision-making workflow for the disposal of this chemical and related materials.

G cluster_0 Waste Generation Point (Laboratory) cluster_1 Waste Management & Final Disposal Start Waste Generated: This compound or contaminated material Check_State Is the waste liquid or solid? Start->Check_State Solid_Waste Solid Waste (e.g., pure compound, contaminated gloves, weigh paper) Check_State->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Check_State->Liquid_Waste Liquid Container Select designated, labeled 'Halogenated Organic Waste' container (Solid or Liquid) Solid_Waste->Container Liquid_Waste->Container Seal Securely seal container. Store in Satellite Accumulation Area. Container->Seal Pickup Arrange pickup by certified Hazardous Waste Disposal Company Seal->Pickup Transfer of Custody Transport Transport to licensed TSDF (Treatment, Storage, and Disposal Facility) Pickup->Transport Incineration High-Temperature Incineration (≥1100°C, ≥2 sec residence) with flue gas scrubbing Transport->Incineration End Complete Destruction & Neutralization of Byproducts Incineration->End

Disposal Workflow for Halogenated Nicotinamide Waste
Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and compliance. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves, when handling this chemical and its waste.

  • Do Not Attempt Neutralization: Do not try to chemically neutralize or degrade the compound in the lab. The stability of the halogenated pyridine ring makes it resistant to simple neutralization procedures, and any attempt may create more hazardous intermediates.

  • Container Preparation: Obtain a designated hazardous waste container labeled "Halogenated Organic Solid Waste." Ensure the container is made of a compatible material (e.g., HDPE - High-Density Polyethylene), is in good condition, and has a secure, sealable lid.

  • Transfer: Carefully transfer the solid chemical from its original container into the designated waste container. Use a fume hood to minimize inhalation risk.

  • Labeling: Affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity of waste.

    • The date accumulation started.

    • All relevant hazard information (e.g., "Toxic," "Irritant").

  • Storage: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials (e.g., strong bases, oxidizers).

This protocol applies to items such as gloves, weigh boats, paper towels, pipette tips, and empty original containers.

  • Gross Decontamination: Remove as much of the solid residue as possible from items like glassware. This collected residue should be disposed of as per Protocol 3.1.

  • Rinsing (for Glassware/Reusable Items):

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol).

    • Crucially, this first rinsate is hazardous. It must be collected and disposed of as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container.

    • Subsequent rinses can be managed according to standard lab procedures, but the first rinse must always be treated as hazardous waste.

  • Disposal of Solid Debris: All single-use items (gloves, paper towels, etc.) that have come into contact with the compound must be placed in the "Halogenated Organic Solid Waste" container.

  • Empty Original Containers: An empty container that once held this chemical must be disposed of as hazardous waste unless triple-rinsed (with the first rinsate collected as hazardous waste). It is often simpler and safer to dispose of the empty, sealed container directly into the solid hazardous waste stream.

  • Evacuate and Secure: If a significant quantity is spilled, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (preferably within a fume hood).

  • Contain: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not sweep the dry powder.

  • Collect: Carefully scoop the mixture into the "Halogenated Organic Solid Waste" container. Use non-sparking tools.

  • Final Decontamination: Wipe the spill area with a towel wetted with a suitable solvent (e.g., ethanol/water). Place the used towel into the same solid waste container.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a multi-step process governed by its classification as a halogenated organic compound. The core principles are absolute segregation from other waste streams and commitment to high-temperature incineration by a certified waste management partner. By understanding the chemical reasoning behind these protocols—preventing environmental persistence and mitigating the formation of highly toxic byproducts—researchers can ensure their work remains safe, compliant, and responsible from discovery through disposal.

References

  • Dürr Group. (2012, May 25). Complex issues with incinerating liquid and gaseous residues. Retrieved from [Link]

  • Kemix Pty Ltd. (n.d.). This compound. Retrieved from [Link]

  • Merk, K., & Theuer, M. (2000). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. Chemosphere, 40(9-11), 999–1004. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and handling protocols for 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (CAS No. 1142192-12-8). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can establish a robust safety framework by analyzing its structure and data from analogous compounds.

The molecule's structure—a halogenated nicotinamide derivative—serves as our primary guide. The presence of bromine and chlorine atoms places it in the category of halogenated organic compounds, which requires specific handling and disposal considerations. Furthermore, data from related nicotinamide compounds consistently point towards potential hazards such as skin and eye irritation.[1][2][3] This guide, therefore, is built on a foundation of chemical first principles and established best practices for related chemical classes.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, we must understand the risks. Based on data from structurally similar nicotinamides, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[2][3]

  • Serious Eye Irritation: The compound can likely cause significant irritation or damage if it comes into contact with the eyes.[2][3]

  • Harmful if Ingested or Inhaled: While specific toxicity data is unavailable, it is prudent to assume that inhalation of dust or ingestion of the compound could be harmful.

Therefore, the primary objective of our personal protective equipment (PPE) is to create a complete barrier, preventing any direct contact with the substance.

Core PPE Requirements: Your First Line of Defense

A risk assessment should be performed for every procedure to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound under various laboratory scenarios.

PPE CategoryLow Risk / Small Quantities (<1g)Moderate Risk / Larger QuantitiesHigh Risk / Potential for Aerosol Generation
Hand Protection Nitrile gloves (single layer)Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., Butyl rubber over nitrile)
Eye/Face Protection Safety glasses with side shieldsChemical splash gogglesFace shield worn over chemical splash goggles
Body Protection Laboratory coatLaboratory coatChemical-resistant apron or suit over a lab coat
Respiratory Protection Not generally required if handled in a certified chemical fume hoodRecommended if weighing or transferring powder outside of a fume hood (N95 respirator)Required (e.g., Powered Air-Purifying Respirator - PAPR)

Causality Behind the Choices:

  • Hand Protection: Nitrile gloves provide a good barrier against incidental contact. Double-gloving is a crucial best practice when handling larger quantities or during prolonged procedures, as it protects against undetected micro-tears in the outer glove.

  • Eye Protection: Safety glasses are the absolute minimum. However, chemical splash goggles offer a superior seal around the eyes, protecting against splashes from all angles, which is critical when working with potentially irritating liquids or fine powders.[4][5]

  • Respiratory Protection: The primary risk of inhalation comes from airborne particulates. All handling of the solid compound should occur within a certified chemical fume hood to control exposure.[4] If this is not possible, a respirator is mandatory.

Operational Plan: From Preparation to Disposal

Safe handling is a process. Following a deliberate, step-by-step methodology minimizes risk at every stage.

Engineering Controls: The Non-Negotiable

All operations involving the weighing, transfer, or reaction of this compound should be conducted within a properly functioning chemical fume hood.[4] This is your most critical engineering control, ensuring that any dust or vapors are contained and exhausted away from your breathing zone.

Protocol: Donning and Doffing PPE

The order in which you put on and take off your PPE is as important as the equipment itself. The goal of the doffing sequence is to prevent the transfer of contaminants from your PPE to your skin or clothing.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Removal) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Outer layer last if double-gloving) Don2->Don3 Doff1 1. Gloves (Outer, then Inner) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Workflow for the correct sequence of donning and doffing PPE.

Safe Handling Procedures
  • Preparation: Before bringing the chemical into the work area, ensure all necessary equipment, including waste containers, is inside the fume hood.

  • Weighing: If weighing the solid, use a weigh boat or creased weighing paper to prevent spillage. Perform this task deep within the fume hood to contain any dust.

  • Transfers: When transferring the compound, do so slowly and carefully to minimize dust generation.

  • Post-Handling: After handling, decontaminate any surfaces and equipment. Wipe down the work area in the fume hood.

  • Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves and leaving the laboratory. Do not eat, drink, or smoke in the laboratory.[1][6]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6][7]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[7]

  • Minor Spill (in fume hood): Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.[9]

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound requires specific waste disposal procedures. Improper disposal is a regulatory violation and an environmental hazard.

Key Principle: Halogenated and non-halogenated organic wastes must always be segregated.[10][11] The cost to dispose of halogenated waste is significantly higher, and mixing waste streams can interfere with the disposal process.[9][11]

Waste Disposal Workflow

Waste_Disposal cluster_waste Disposal of Halogenated Waste Start Generate Waste (e.g., contaminated gloves, excess reagent) Decision Is waste contaminated with This compound? Start->Decision Halogenated Place in 'HALOGENATED ORGANIC WASTE' container Decision->Halogenated Yes NonHalogenated Place in appropriate non-halogenated waste stream Decision->NonHalogenated No Label Ensure waste container is properly labeled with all constituents Halogenated->Label Store Store sealed container in Satellite Accumulation Area Label->Store Dispose Request pickup by EHS for final disposal Store->Dispose

Caption: Decision workflow for proper segregation and disposal of waste.

Step-by-Step Disposal Protocol:

  • Segregation: Use a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][12] These are often marked with green labels.[10]

  • Solid Waste: Contaminated disposables such as gloves, weigh boats, and paper towels should be placed in a sealed bag and then into the solid halogenated waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a compatible, sealed container designated for halogenated liquid waste.[12]

  • Labeling: Every waste container must be accurately labeled with its contents, including the full chemical name of all components.[9][12] Do not use abbreviations.

  • Storage: Keep waste containers tightly closed when not in use and store them in a designated Satellite Accumulation Area until they are collected by your institution's EHS department.[9]

By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and the protection of our environment.

References

  • Hazardous Waste Segregation. (n.d.). Google Cloud.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Personal protective equipment for handling 6-Nitronicotinamide. (2025). BenchChem.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • Personal protective equipment for handling 6-Aminonicotinamide. (2025). BenchChem.
  • Safety Data Sheet - Nicotinamide. (2025). Fisher Scientific.
  • Safety Data Sheet - Nicotinamide for Biochemistry. (2015). Loba Chemie.
  • Safety Data Sheet - N-Methylnicotinamide. (n.d.). TCI Chemicals.
  • Safety Data Sheet - 5-Bromo-N-methyl-nicotinamide. (n.d.). ECHEMI.
  • Safety Data Sheet - 3-AMINO-6-BROMO-N-METHYLPICOLINAMIDE. (2024). CymitQuimica.
  • Chemical Safety Data Sheet MSDS / SDS - N,6-Dimethoxy-N-Methylnicotinamide. (2023). ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.